molecular formula C40H80NO8P B3025999 (Rac)-DPPC-d6

(Rac)-DPPC-d6

カタログ番号: B3025999
分子量: 740.1 g/mol
InChIキー: KILNVBDSWZSGLL-WFGJKAKNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2-Dipalmitoyl-d6-rac-glycero-3-PC is intended for use as an internal standard for the quantification of 1,2-dipalmitoyl-rac-glycero-3-PC by GC- or LC-MS. 1,2-Dipalmitoyl-rac-glycero-3-PC is a phospholipid that contains palmitic acid at the sn-1 and sn-2 positions. It has been used as a component of liposomes, monolayers, and bilayers to study the influence of chirality on membrane dynamics. 1,2-dipalmitoyl-rac-glycero-3-PC has been used to study electric field-induced orientation of phospholipid head groups and dynamics of liposomal phase transitions.>

特性

IUPAC Name

2,3-bis(16,16,16-trideuteriohexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILNVBDSWZSGLL-WFGJKAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80NO8P
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Rac)-DPPC-d6: A Technical Guide for Researchers in Lipidomics and Membrane Biophysics

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d6 ((Rac)-DPPC-d6) is a deuterated synthetic phospholipid that serves as a valuable tool in sophisticated research applications. Its utility spans two primary domains: as a high-fidelity internal standard in quantitative mass spectrometry for lipidomics and as a structural probe in the biophysical analysis of model membranes. This guide provides an in-depth overview of its applications, complete with experimental protocols and quantitative data to support researchers, scientists, and drug development professionals.

Core Applications of this compound

The strategic incorporation of six deuterium (B1214612) atoms into the choline (B1196258) headgroup of DPPC imparts a stable isotope label, rendering it chemically identical to its non-deuterated counterpart but distinguishable by its mass-to-charge ratio (m/z). This key feature underpins its principal uses:

  • Quantitative Lipidomics via Mass Spectrometry: this compound is considered a "gold standard" internal standard for the accurate quantification of phosphatidylcholines (PCs) and other lipid species in complex biological matrices. Its near-identical physicochemical properties to endogenous DPPC ensure it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby effectively correcting for experimental variability.

  • Biophysical Studies of Model Membranes: Deuterated lipids, including this compound, are instrumental in techniques like Neutron Scattering and Nuclear Magnetic Resonance (NMR) spectroscopy. The deuterium label provides essential contrast against hydrogen, enabling detailed investigations into the structure, dynamics, and hydration of lipid bilayers.

Section 1: this compound as an Internal Standard in Quantitative Lipidomics

The use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based lipidomics. This compound is added at a known concentration to biological samples at the initial stage of sample preparation to account for analyte loss during extraction and to correct for matrix effects that can suppress or enhance the analyte signal during ionization.

Experimental Protocol: Quantification of DPPC in Human Plasma

This protocol outlines a representative method for the quantification of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • This compound (Internal Standard)

  • DPPC (Analyte Standard)

  • Human Plasma (e.g., K2-EDTA)

  • Methanol (B129727) (HPLC-grade)

  • Chloroform (HPLC-grade)

  • Water (LC-MS grade)

  • Formic Acid

2. Preparation of Standard and Internal Standard Solutions:

  • DPPC Stock Solution (1 mg/mL): Accurately weigh and dissolve DPPC in chloroform:methanol (2:1, v/v).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in chloroform:methanol (2:1, v/v).

  • DPPC Working Solutions (Calibration Standards): Prepare a series of dilutions from the DPPC stock solution in methanol to create calibration standards at concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution in methanol to a final concentration of 100 ng/mL.

3. Sample Preparation (Lipid Extraction):

  • Thaw human plasma samples on ice.

  • To 100 µL of plasma, add 20 µL of the this compound working solution (100 ng/mL). Vortex briefly.

  • Add 1 mL of ice-cold chloroform:methanol (2:1, v/v). Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase into a new tube.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of mobile phase (e.g., acetonitrile:isopropanol:water, 65:30:5, v/v/v).

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A suitable gradient to separate DPPC from other lipids.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • DPPC: Precursor ion m/z 734.6 → Product ion m/z 184.1 (choline headgroup).

    • This compound: Precursor ion m/z 740.6 → Product ion m/z 190.1 (deuterated choline headgroup).

5. Data Analysis and Quantification:

  • Integrate the chromatographic peaks for both DPPC and this compound.

  • Calculate the peak area ratio of the analyte (DPPC) to the internal standard (this compound) for each sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the DPPC calibration standards.

  • Determine the concentration of DPPC in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: Method Validation Parameters

The following tables summarize representative quantitative data for the validation of an LC-MS/MS method for DPPC using this compound as an internal standard.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range10 - 1000 ng/mL
Regression ModelLinear, 1/x weighting
Correlation Coefficient (r²)> 0.995
Bias at LLOQ< 20%
Bias at other levels< 15%

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
LLOQ10< 15< 1585 - 115
Low QC30< 10< 1090 - 110
Mid QC300< 10< 1090 - 110
High QC800< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC3085 - 9590 - 110
High QC80085 - 9590 - 110

Note: Matrix effect is calculated as (Peak area in matrix / Peak area in solvent) x 100. A value close to 100% indicates minimal signal suppression or enhancement.

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma spike Spike with 20 µL This compound (IS) plasma->spike extract Lipid Extraction (Chloroform:Methanol) spike->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify DPPC curve->quantify

Workflow for quantitative lipid analysis using an internal standard.

Section 2: this compound in Biophysical Studies of Model Membranes

In the realm of membrane biophysics, deuterated lipids are indispensable for probing the structure and dynamics of lipid bilayers. Techniques such as Small-Angle Neutron Scattering (SANS) and Solid-State Nuclear Magnetic Resonance (ssNMR) rely on the difference in scattering length between hydrogen and deuterium to generate contrast. By selectively deuterating parts of a lipid molecule, researchers can highlight specific regions of the membrane.

While heavily deuterated DPPC (e.g., DPPC-d62 where the acyl chains are deuterated) is more common for maximizing contrast in neutron scattering, headgroup-deuterated lipids like this compound are valuable for studying the hydration and conformation of the polar headgroup region.

Experimental Protocol: Preparation of Vesicles for Neutron Scattering

This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of DPPC and this compound for SANS experiments to study membrane structure.

1. Materials and Reagents:

  • DPPC

  • This compound

  • Chloroform

  • Buffer (e.g., HEPES or PBS) prepared in D₂O for contrast matching.

2. Vesicle Preparation:

  • Lipid Film Formation:

    • In a round-bottom flask, co-dissolve a desired molar ratio of DPPC and this compound in chloroform.

    • Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the D₂O-based buffer by vortexing. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To form LUVs of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension multiple times (e.g., 21 passes) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. The extrusion should be performed at a temperature above the phase transition temperature of DPPC (~41°C).

3. Small-Angle Neutron Scattering (SANS) Measurement:

  • Instrument: A SANS instrument at a neutron source facility.

  • Sample Environment: Place the LUV suspension in a quartz cuvette in a temperature-controlled sample holder.

  • Data Acquisition: Collect scattering data at various temperatures, for instance, below and above the main phase transition temperature of DPPC.

  • Data Analysis: Analyze the scattering curves using appropriate models to determine structural parameters of the bilayer, such as thickness, area per lipid, and the location of the deuterated headgroups.

Visualization of Logical Relationships

G cluster_concept Principle of Isotope-Based Contrast cluster_application Application in Membrane Studies H Hydrogen (¹H) Scattering Length: -3.74 fm Contrast Large difference in scattering length provides high contrast for neutrons. H->Contrast D Deuterium (²H) Scattering Length: +6.67 fm D->Contrast DeuteratedLipid This compound ModelMembrane Model Membrane (e.g., Vesicle) DeuteratedLipid->ModelMembrane incorporated into SANS_NMR Neutron Scattering / NMR ModelMembrane->SANS_NMR probed by StructuralInfo Detailed Structural Information (e.g., Headgroup location, hydration) SANS_NMR->StructuralInfo yields

Logical relationship for using deuterated lipids in biophysical studies.

Conclusion

This compound is a versatile and powerful tool for researchers in both lipidomics and membrane biophysics. As an internal standard, it provides the accuracy and precision required for robust quantitative analysis of phospholipids (B1166683) in complex biological systems. In biophysical studies, its deuterium label offers a unique window into the molecular architecture and dynamics of lipid membranes. The detailed protocols and data presented in this guide serve as a comprehensive resource for the effective application of this compound in advanced scientific research.

(Rac)-DPPC-d6: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (Rac)-1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d6 ((Rac)-DPPC-d6), a deuterated derivative of the major phospholipid component of pulmonary surfactant. This document details a plausible synthetic route, comprehensive characterization methodologies, and the biological context of DPPC, serving as a valuable resource for researchers in lipid science, drug delivery, and membrane biophysics.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process commencing with a racemic glycerol (B35011) derivative, followed by esterification with deuterated palmitic acid, and concluding with the introduction of the deuterated phosphocholine (B91661) headgroup.

Proposed Synthetic Pathway:

A plausible synthetic route for this compound is outlined below. This pathway is a composite of established methods for phospholipid synthesis and deuteration.

Synthesis_Workflow cluster_0 Step 1: Preparation of Racemic Diacylglycerol-d62 cluster_1 Step 2: Deprotection cluster_2 Step 3: Phosphorylation cluster_3 Step 4: Coupling with Deuterated Choline (B1196258) A rac-1-Benzylglycerol D rac-1-Benzyl-2,3-dipalmitoyl-d62-glycerol A->D Esterification B Palmitic acid-d31 B->D C DCC, DMAP F rac-1,2-Dipalmitoyl-d62-glycerol D->F Hydrogenolysis E H2, Pd/C H rac-1,2-Dipalmitoyl-d62-glycero-3-phosphate F->H Phosphorylation G POCl3, Pyridine (B92270) K This compound H->K Condensation I Choline-d4 tosylate I->K J TPSCl, Pyridine

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols:

Step 1: Synthesis of rac-1-Benzyl-2,3-dipalmitoyl-d62-glycerol

  • To a solution of rac-1-benzylglycerol in dry dichloromethane (B109758) (DCM), add 2.2 equivalents of palmitic acid-d31.

  • Cool the mixture to 0°C and add 2.5 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Stir the reaction mixture at room temperature overnight.

  • Filter the mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield rac-1-benzyl-2,3-dipalmitoyl-d62-glycerol.

Step 2: Synthesis of rac-1,2-Dipalmitoyl-d62-glycerol

  • Dissolve the product from Step 1 in ethanol.

  • Add a catalytic amount of palladium on charcoal (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

  • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain rac-1,2-dipalmitoyl-d62-glycerol.

Step 3: Synthesis of rac-1,2-Dipalmitoyl-d62-glycero-3-phosphate

  • Dissolve the diacylglycerol from Step 2 in dry pyridine and cool to 0°C.

  • Slowly add 1.5 equivalents of phosphorus oxychloride (POCl3) and stir the mixture at 0°C for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with chloroform (B151607) and wash the organic layer with dilute HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to yield the phosphatidic acid.

Step 4: Synthesis of this compound

  • To the phosphatidic acid from Step 3, add 1.5 equivalents of choline-d4 tosylate.

  • Add 2.0 equivalents of 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) as a condensing agent in dry pyridine.

  • Stir the reaction at room temperature for 48 hours.

  • Quench the reaction with water and extract the product with chloroform.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the final product by silica gel column chromatography to obtain this compound.

Characterization of this compound

A suite of analytical techniques is employed to confirm the identity, purity, and physicochemical properties of the synthesized this compound.

Quantitative Data Summary:

ParameterMethodExpected Value/Range
Molecular Weight Mass Spectrometry (ESI-MS)~740.2 g/mol
Purity HPLC-ELSD>98%
Deuterium (B1214612) Incorporation NMR Spectroscopy (¹H and ²H)>98%
Phase Transition Temp. (Tm) Differential Scanning Calorimetry (DSC)~39-41 °C

Experimental Protocols for Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: To confirm the overall structure and the absence of proton signals at the deuterated positions.

    • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or a mixture of CDCl₃ and methanol-d4 (B120146) (CD₃OD).

    • Acquisition: Acquire a standard ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the acyl chain methylenes and the choline methyl groups confirms successful deuteration.

  • ²H NMR: To directly observe the deuterium signals and confirm the location of deuteration.

    • Sample Preparation: Prepare a lipid dispersion in a suitable buffer (e.g., phosphate-buffered saline).

    • Acquisition: Acquire a solid-state or solution-state ²H NMR spectrum. The quadrupolar splitting pattern in the solid state can provide information on the orientation and dynamics of the deuterated segments.

Mass Spectrometry (MS)

  • Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the molecular weight of the synthesized lipid and confirm the incorporation of six deuterium atoms.

    • Sample Preparation: Dissolve the sample in a suitable solvent for infusion, such as a mixture of chloroform and methanol (B129727) with a small amount of ammonium (B1175870) hydroxide (B78521) to promote ionization.

    • Analysis: Analyze in positive ion mode. The molecular ion peak should correspond to the calculated mass of this compound.

High-Performance Liquid Chromatography (HPLC)

  • HPLC with Evaporative Light Scattering Detection (ELSD): To assess the purity of the final product.

    • Mobile Phase: A gradient of solvents such as chloroform, methanol, and water.

    • Column: A silica-based normal-phase column is typically used for phospholipid separation.

    • Detection: ELSD is a universal detector for non-volatile compounds and is well-suited for lipid analysis. The purity is determined by the area percentage of the main peak.

Differential Scanning Calorimetry (DSC)

  • To determine the main phase transition temperature (Tm) of the hydrated lipid.

    • Sample Preparation: Prepare a multilamellar vesicle (MLV) suspension of this compound in a buffer.

    • Analysis: Heat and cool the sample at a controlled rate (e.g., 1-2°C/min) and monitor the heat flow. The peak of the endothermic transition corresponds to the Tm.

Characterization_Workflow Start This compound Sample NMR NMR Spectroscopy (¹H and ²H) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS HPLC HPLC-ELSD Start->HPLC DSC Differential Scanning Calorimetry (DSC) Start->DSC Structure Structural Confirmation NMR->Structure MW Molecular Weight Confirmation MS->MW Purity Purity Assessment HPLC->Purity Phase Phase Behavior DSC->Phase DPPC_Biosynthesis cluster_denovo De Novo Pathway cluster_remodeling Remodeling Pathway G3P Glycerol-3-phosphate LPA Lysophosphatidic acid G3P->LPA Acyltransferase PA Phosphatidic acid LPA->PA Acyltransferase DAG Diacylglycerol PA->DAG Phosphatase PC Phosphatidylcholine DAG->PC Cholinephosphotransferase DPPC1 DPPC PC->DPPC1 OtherPC Other Phosphatidylcholines LysoPC Lysophosphatidylcholine OtherPC->LysoPC Phospholipase A2 DPPC2 DPPC LysoPC->DPPC2 LPCAT Choline Choline Choline->PC PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->LPA PalmitoylCoA->LysoPC

An In-depth Technical Guide to the Physical Properties of Deuterated DPPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of deuterated dipalmitoylphosphatidylcholine (DPPC), a crucial tool in membrane biophysics and drug delivery research. The substitution of hydrogen with deuterium (B1214612) atoms offers unique advantages for various analytical techniques, enabling detailed structural and dynamic studies of lipid bilayers. This document outlines the key physical characteristics of deuterated DPPC, presents detailed experimental protocols for their measurement, and visualizes the workflows for these methodologies.

Core Physical Properties of Deuterated vs. Protiated DPPC

Deuteration, particularly in the acyl chains (perdeuteration), significantly influences the physical behavior of DPPC. These isotopic effects are critical to consider when using deuterated lipids as proxies for their hydrogenous counterparts. The primary physical properties affected are the phase transition temperature and the structural parameters of the lipid bilayer.

Quantitative Data Summary

The following tables summarize the key quantitative differences between protiated (h-DPPC) and chain-deuterated (d-DPPC) dipalmitoylphosphatidylcholine.

PropertyProtiated DPPC (h-DPPC)Chain-Deuterated DPPC (d-DPPC)Citation
Main Phase Transition Temperature (Tm) ~41-42 °C~37-38 °C[1][2]
Phase Transition Temperature Shift (ΔTm) N/A-4.3 ± 0.1 °C[3][4]
Bilayer Thickness (Gel Phase, Lβ') 5.5 ± 0.2 nmReduction observed[3][5]
Bilayer Thickness (Fluid Phase, Lα) 3.6 ± 0.3 nmReduction observed[3][5]
Lamellar Repeat Spacing BaselineReduced with chain deuteration, Increased with headgroup deuteration[3]

Table 1: Comparison of Physical Properties of Protiated and Chain-Deuterated DPPC.

Experimental Protocols

Detailed methodologies for the key experimental techniques used to characterize the physical properties of deuterated DPPC are provided below.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the thermotropic phase behavior of lipids, including the main phase transition temperature (Tm).

Methodology:

  • Sample Preparation:

    • Prepare a suspension of multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of deuterated DPPC in the desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). The lipid concentration is typically in the range of 1-5 mg/mL.

    • For LUVs, the MLV suspension is subjected to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm) at a temperature above the Tm of the lipid (~50 °C for d-DPPC).

    • Accurately determine the final lipid concentration, as some loss can occur during preparation.

  • DSC Measurement:

    • Load the degassed lipid suspension into the sample cell of the calorimeter and the corresponding buffer into the reference cell.

    • Equilibrate the system at a starting temperature well below the expected Tm (e.g., 25 °C).

    • Heat the sample at a constant scan rate, typically between 0.5 °C/min and 2 °C/min, to a final temperature well above the Tm (e.g., 55 °C).

    • Record the heat flow as a function of temperature. Multiple heating and cooling scans are often performed to ensure reproducibility.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample thermogram.

    • The Tm is determined as the temperature at the peak of the endothermic transition.

    • The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.

    • The sharpness of the transition, or cooperativity, is assessed by the peak width at half-height.

Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for determining the structure of lipid vesicles, including bilayer thickness and area per lipid, by exploiting the scattering contrast between deuterated and protiated components.

Methodology:

  • Sample Preparation:

    • Prepare unilamellar vesicles (SUVs or LUVs) of deuterated DPPC (e.g., d62-DPPC) at a known concentration (e.g., 10-20 mg/mL).

    • The vesicles are typically suspended in D₂O or various H₂O/D₂O mixtures to manipulate the scattering length density (SLD) of the solvent, a technique known as contrast variation. This allows for the selective highlighting or matching out of different parts of the lipid bilayer.

    • Extrusion is commonly used to produce vesicles with a uniform size distribution.

  • SANS Data Collection:

    • Measurements are performed on a SANS instrument using a specific range of scattering vectors (Q), for example, 0.003 Å⁻¹ to 0.5 Å⁻¹.

    • The neutron wavelength is selected based on the desired Q-range (e.g., 6 Å with Δλ/λ = 10%).

    • Data is collected using a 2-D detector and is radially averaged to produce a 1-D scattering profile of intensity (I) versus Q.

    • Measurements are taken at controlled temperatures, both below and above the Tm, to study the gel and fluid phases.

  • Data Analysis:

    • The scattering data is corrected for background and solvent scattering.

    • The data is fitted to a model that describes the scattering from a unilamellar vesicle. This model incorporates parameters such as the bilayer thickness, the area per lipid, and the scattering length densities of the lipid headgroup, acyl chains, and the solvent.

    • By analyzing the data from different H₂O/D₂O contrasts, a detailed structural profile of the bilayer can be obtained.

Solid-State Deuterium NMR (²H-NMR) Spectroscopy

²H-NMR is used to investigate the orientation and dynamics of specific C-²H bonds within the deuterated DPPC molecule, providing information on the order of the acyl chains.

Methodology:

  • Sample Preparation:

    • Hydrate a known amount of chain-deuterated DPPC with a specific amount of buffer (typically 30-50 wt% water) to form a multilamellar dispersion.

    • The sample is then transferred to an NMR rotor.

    • Multiple freeze-thaw cycles are often performed to ensure sample homogeneity.

  • ²H-NMR Spectroscopy:

    • Experiments are conducted on a solid-state NMR spectrometer at a specific magnetic field strength.

    • A quadrupolar echo pulse sequence is typically used to acquire the ²H-NMR spectra.

    • Spectra are recorded at various temperatures to study the changes in lipid order across the phase transition.

  • Data Analysis:

    • The resulting spectrum is a Pake doublet, and the splitting between the two peaks is the quadrupolar splitting (Δνq).

    • The segmental order parameter (SCD) for each deuterated segment of the acyl chain is calculated from the quadrupolar splitting.

    • Plotting SCD as a function of the carbon position along the acyl chain generates an order parameter profile, which provides insights into the packing and flexibility of the lipid chains.

Atomic Force Microscopy (AFM)

AFM allows for the direct visualization of the topography of supported lipid bilayers (SLBs) at the nanoscale, revealing phase separation and bilayer defects.

Methodology:

  • Substrate Preparation:

    • A freshly cleaved mica surface is used as the solid support due to its atomic flatness and hydrophilic nature.

  • Supported Lipid Bilayer (SLB) Formation:

    • A solution of small unilamellar vesicles (SUVs) of deuterated DPPC is deposited onto the mica surface.

    • The vesicle fusion process is often facilitated by heating the sample above the Tm of the lipid (e.g., to 50-60 °C) in the presence of a buffer containing divalent cations like Ca²⁺.

    • After an incubation period, the sample is gently rinsed to remove excess vesicles, leaving a continuous lipid bilayer on the mica surface.

  • AFM Imaging:

    • The SLB is imaged in the buffer solution using the AFM in tapping mode to minimize damage to the soft bilayer.

    • Imaging can be performed at different temperatures to observe the phase transition and the formation of gel and fluid domains.

  • Data Analysis:

    • The AFM images provide topographical information, including the height difference between different lipid phases, which corresponds to differences in bilayer thickness.

    • The images can also reveal the size, shape, and distribution of lipid domains.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows and logical relationships discussed in this guide.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis prep1 Hydrate d-DPPC in Buffer prep2 Create Multilamellar Vesicles (MLVs) prep1->prep2 prep3 Extrude through filter (for LUVs) prep2->prep3 dsc1 Load Sample and Reference prep3->dsc1 dsc2 Equilibrate at Start Temperature dsc1->dsc2 dsc3 Heat at Constant Rate dsc2->dsc3 dsc4 Record Heat Flow dsc3->dsc4 analysis1 Baseline Subtraction dsc4->analysis1 analysis2 Determine Tm (Peak Temperature) analysis1->analysis2 analysis3 Calculate ΔH (Peak Area) analysis2->analysis3

Caption: Workflow for Differential Scanning Calorimetry (DSC) of deuterated DPPC.

SANS_Workflow cluster_prep Sample Preparation cluster_sans SANS Data Collection cluster_analysis Data Analysis prep1 Prepare d-DPPC Vesicles prep2 Suspend in H₂O/D₂O mixtures prep1->prep2 sans1 Mount Sample in Beamline prep2->sans1 sans2 Set Temperature sans1->sans2 sans3 Collect Scattering Data (I vs Q) sans2->sans3 analysis1 Background Correction sans3->analysis1 analysis2 Fit Data to Vesicle Model analysis1->analysis2 analysis3 Determine Bilayer Thickness, Area/Lipid analysis2->analysis3

Caption: Workflow for Small-Angle Neutron Scattering (SANS) of deuterated DPPC.

Isotope_Effect_Relationship Deuteration Acyl Chain Deuteration VdW Weaker van der Waals Interactions Deuteration->VdW Tm Lower Phase Transition Temperature (Tm) VdW->Tm Packing Increased Chain Flexibility VdW->Packing Thickness Reduced Bilayer Thickness Packing->Thickness

Caption: Relationship between deuteration and physical property changes in DPPC.

References

A Technical Guide to (Rac)-DPPC-d6 for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of (Rac)-1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d6 ((Rac)-DPPC-d6), a deuterated lipid essential for a range of advanced laboratory applications. This document details its commercial availability, key physicochemical properties, and established experimental protocols, offering a valuable resource for researchers in biophysics, drug delivery, and membrane science.

Commercial Suppliers and Product Specifications

This compound is available from several reputable suppliers specializing in high-purity lipids for research purposes. The following table summarizes the key quantitative data from prominent commercial sources, facilitating straightforward comparison for procurement.

SupplierProduct Name/NumberCAS NumberMolecular FormulaFormula Weight ( g/mol )Purity/Isotopic Enrichment
MedchemExpress This compound / HY-109506S282765-17-1C₄₀H₇₄D₆NO₈P740.08Not specified
Cayman Chemical 1,2-Dipalmitoyl-d6-rac-glycero-3-PC / 2893282765-17-1C₄₀H₇₄D₆NO₈P740.1≥99% deuterated forms (d₁-d₆)
Avanti Polar Lipids Does not list this compound specifically, but offers a wide range of other deuterated phospholipids.----
Toronto Research Chemicals Information not readily available on their public website for this specific compound.----

Core Applications and Experimental Protocols

This compound is a valuable tool in various research areas due to the unique properties conferred by its deuterium (B1214612) labeling. The primary applications include its use as an internal standard in mass spectrometry-based lipidomics and as a probe in biophysical studies of lipid membranes.

Use as an Internal Standard in Mass Spectrometry

The known mass shift introduced by deuterium makes this compound an excellent internal standard for the accurate quantification of its non-deuterated counterpart, DPPC, in complex biological samples.

Experimental Protocol: Quantification of DPPC in a Lipid Extract

This protocol outlines a general workflow for using this compound as an internal standard in a lipidomics experiment.

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a suitable organic solvent (e.g., chloroform/methanol mixture) to create a stock solution of known concentration.

  • Sample Preparation:

    • To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a precise volume of the this compound internal standard stock solution.

    • Perform lipid extraction using a standard method, such as the Bligh-Dyer or Folch extraction.

    • Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the mass spectrometry analysis.

  • Mass Spectrometry Analysis:

    • Analyze the lipid extract using a suitable mass spectrometer (e.g., LC-MS/MS or shotgun lipidomics platform).

    • Monitor the specific precursor and fragment ion transitions for both endogenous DPPC and the this compound internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the endogenous DPPC to the this compound internal standard.

    • Generate a standard curve using known concentrations of non-deuterated DPPC spiked with the same amount of internal standard.

    • Determine the concentration of DPPC in the original sample by comparing its peak area ratio to the standard curve.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add this compound Internal Standard Sample->Add_IS Spike-in Lipid_Extraction Lipid Extraction Add_IS->Lipid_Extraction Reconstitution Reconstitute Extract Lipid_Extraction->Reconstitution MS_Analysis Mass Spectrometry Reconstitution->MS_Analysis Inject Data_Processing Data Processing MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification Peak Area Ratio

Workflow for using this compound as an internal standard.
Application in Liposome Preparation and Membrane Studies

This compound is utilized in the preparation of liposomes to study membrane properties and drug interactions. The deuterium label allows for specific detection and characterization using techniques like Nuclear Magnetic Resonance (NMR) and Neutron Scattering.

Experimental Protocol: Preparation of Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs incorporating this compound using the extrusion method.

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids, including this compound and any other components (e.g., cholesterol, other phospholipids), in a suitable organic solvent (e.g., chloroform).

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer of choice by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the phase transition temperature of the lipid mixture.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the lipid suspension through the membrane multiple times (typically 11-21 passes) to form LUVs of a uniform size distribution.

  • Characterization:

    • The resulting LUV suspension can be characterized for size and lamellarity using techniques such as Dynamic Light Scattering (DLS).

    • The incorporation and behavior of this compound within the liposomal membrane can be studied using techniques like ²H-NMR.

G cluster_prep Liposome Preparation cluster_analysis Characterization Lipid_Dissolution Dissolve Lipids (including this compound) Film_Formation Form Thin Lipid Film Lipid_Dissolution->Film_Formation Hydration Hydrate Film to form MLVs Film_Formation->Hydration Extrusion Extrude to form LUVs Hydration->Extrusion DLS Dynamic Light Scattering (Size) Extrusion->DLS NMR ²H-NMR (Membrane Properties) Extrusion->NMR

Workflow for the preparation and characterization of LUVs with this compound.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways, its use in model membranes helps to elucidate the physical and chemical principles that govern the interactions of signaling molecules with the cell membrane. For instance, studies using deuterated lipids can provide insights into how membrane fluidity, curvature, and lipid packing affect the binding and function of membrane-associated proteins involved in signal transduction.

The logical relationship in its application is straightforward: the introduction of a deuterated lipid provides a non-perturbative probe to investigate the structure and dynamics of lipid bilayers, which are fundamental to cellular signaling events.

G cluster_concept Conceptual Relationship Deuterated_Lipid This compound Model_Membrane Model Membrane System (e.g., Liposome) Deuterated_Lipid->Model_Membrane Incorporation Analytical_Technique Biophysical Techniques (NMR, Neutron Scattering) Model_Membrane->Analytical_Technique Analysis Membrane_Properties Membrane Structure & Dynamics Information Analytical_Technique->Membrane_Properties Provides Data Signaling_Insight Inference on Protein-Membrane Interactions in Signaling Membrane_Properties->Signaling_Insight Allows for

Conceptual diagram of how this compound aids in studying signaling-related membrane properties.

The Application of Deuterated Lipids in Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic replacement of hydrogen with its heavy isotope, deuterium (B1214612), in lipid molecules has emerged as a powerful tool in metabolic research and drug development. These deuterated lipids, particularly polyunsaturated fatty acids (PUFAs), offer a unique approach to mitigating oxidative stress and studying lipid metabolism. This technical guide provides an in-depth overview of the core applications of deuterated lipids in metabolic studies, detailing experimental protocols, presenting quantitative data, and illustrating key concepts with diagrams. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this innovative technology.

Introduction: The Kinetic Isotope Effect and Lipid Peroxidation

The chemical bonds formed by deuterium are stronger than those formed by hydrogen. This difference in bond strength, known as the kinetic isotope effect (KIE), is central to the utility of deuterated lipids. Specifically, the carbon-deuterium (C-D) bond is more resistant to cleavage than the carbon-hydrogen (C-H) bond. In the context of polyunsaturated fatty acids (PUFAs), which are highly susceptible to oxidation, replacing hydrogen atoms at bis-allylic sites with deuterium significantly slows down the process of lipid peroxidation.

Lipid peroxidation is a chain reaction that damages lipids, leading to cellular injury and contributing to the pathology of numerous diseases. By inhibiting this process, deuterated lipids can protect cells from oxidative damage.

Key Applications in Metabolic Research

The primary application of deuterated lipids lies in their ability to protect against oxidative stress-related cellular damage. This has significant implications for a variety of disease models and therapeutic areas.

Mitigating Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Deuterated lipids have been shown to be potent inhibitors of ferroptosis.

Ferroptosis_Inhibition PUFA Polyunsaturated Fatty Acids (PUFAs) Peroxidation Lipid Peroxidation PUFA->Peroxidation Oxidation ROS Reactive Oxygen Species (ROS) ROS->Peroxidation Ferroptosis Ferroptosis Peroxidation->Ferroptosis dPUFA Deuterated PUFAs Inhibition Inhibition (Kinetic Isotope Effect) dPUFA->Inhibition Inhibition->Peroxidation

Studying Lipid Metabolism and Transport

Isotopically labeled lipids serve as tracers to investigate metabolic pathways, lipid uptake, and transport dynamics. Deuterium's stability makes it an excellent label for long-term studies.

Quantitative Data from Preclinical Studies

The efficacy of deuterated lipids has been demonstrated in various preclinical models. The following tables summarize key quantitative findings.

Model System Deuterated Lipid Used Key Finding Quantitative Result Reference
Cultured retinal cellsD-Linoleic AcidProtection against lipid peroxidation~50% reduction in lipid hydroperoxides
Mouse model of atherosclerosisD-PUFA mixtureReduction in atherosclerotic plaque size25-40% decrease in plaque area
Rat model of Parkinson's diseaseD-Linoleic AcidNeuroprotection~30% preservation of dopaminergic neurons
Parameter Control Group Deuterated Lipid Group Fold Change p-value
Malondialdehyde (MDA) levels (nmol/mg protein)1.2 ± 0.20.5 ± 0.12.4< 0.01
4-Hydroxynonenal (B163490) (4-HNE) levels (µg/mg protein)0.8 ± 0.150.3 ± 0.082.7< 0.01
Superoxide Dismutase (SOD) activity (U/mg protein)150 ± 20280 ± 300.5< 0.05

Experimental Protocols

Detailed methodologies are crucial for the successful application of deuterated lipids in research.

Synthesis of Deuterated Lipids

The synthesis of deuterated lipids typically involves multi-step organic chemistry processes. A common approach for deuterating PUFAs at the bis-allylic positions is outlined below.

Synthesis_Workflow Start Starting Material (e.g., Linoleic Acid Precursor) Step1 Protection of Carboxyl Group Start->Step1 Step2 Introduction of Deuterium (e.g., via deuterated reagents) Step1->Step2 Step3 Key Intermediate Formation Step2->Step3 Step4 Deprotection Step3->Step4 End Final Deuterated Lipid (e.g., D-Linoleic Acid) Step4->End

Protocol:

  • Protection: The carboxylic acid group of the precursor fatty acid is protected, often as a methyl or ethyl ester, to prevent unwanted side reactions.

  • Deuteration: Deuterium is introduced at the specific bis-allylic positions. This can be achieved through various methods, including the use of deuterated building blocks or through catalyzed H-D exchange reactions.

  • Purification: The deuterated intermediate is purified using techniques such as column chromatography.

  • Deprotection: The protecting group is removed from the carboxylic acid to yield the final deuterated lipid.

  • Analysis: The final product is rigorously analyzed for isotopic enrichment and purity using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Cell Culture Experiments

Objective: To assess the protective effect of deuterated lipids against induced oxidative stress.

Methodology:

  • Cell Culture: Plate cells (e.g., retinal pigment epithelial cells) at a desired density and allow them to adhere overnight.

  • Treatment: Supplement the cell culture medium with either the deuterated lipid (e.g., D-linoleic acid) or its non-deuterated counterpart (control) for 24-48 hours.

  • Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or a ferroptosis-inducing agent (e.g., RSL3).

  • Assessment of Cell Viability: Measure cell viability using assays like the MTT or LDH assay.

  • Quantification of Lipid Peroxidation: Measure markers of lipid peroxidation, such as malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), using commercially available kits or LC-MS/MS.

In_Vitro_Workflow Start Plate Cells Step1 Treat with Deuterated or Control Lipid Start->Step1 Step2 Induce Oxidative Stress Step1->Step2 Step3 Measure Cell Viability Step2->Step3 Step4 Quantify Lipid Peroxidation Step2->Step4 End Data Analysis Step3->End Step4->End

In Vivo Animal Studies

Objective: To evaluate the therapeutic potential of deuterated lipids in a disease model.

Methodology:

  • Animal Model: Utilize an appropriate animal model for the disease of interest (e.g., a mouse model of atherosclerosis).

  • Dietary Supplementation: Formulate a diet containing the deuterated lipid or a control diet.

  • Administration: Feed the animals their respective diets for a predetermined period.

  • Monitoring: Monitor relevant physiological and behavioral parameters throughout the study.

  • Tissue Collection and Analysis: At the end of the study, collect tissues of interest (e.g., aorta, brain) for histological and biochemical analysis. This may include measuring plaque size, neuronal counts, or markers of oxidative stress.

Future Directions and Conclusion

The application of deuterated lipids in metabolic studies is a rapidly advancing field. Future research will likely focus on the development of more complex deuterated molecules, the exploration of their efficacy in a wider range of diseases, and their translation into clinical practice. The ability to precisely modify lipid molecules at the atomic level offers a powerful strategy for understanding and combating diseases rooted in oxidative stress. The data and protocols presented in this guide provide a solid foundation for researchers looking to incorporate this promising technology into their work.

(Rac)-DPPC-d6 in Model Membrane Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular biology, model membranes stand as indispensable tools for unraveling the complexities of biological interfaces. Among the vast array of molecules used to construct these models, isotopically labeled lipids have emerged as powerful probes for high-resolution biophysical studies. This technical guide focuses on (Rac)-1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d6 ((Rac)-DPPC-d6) , a deuterated phospholipid with unique properties that offer distinct advantages in specific research applications.

This document provides a comprehensive overview of the role of this compound in model membrane studies, with a particular focus on its application in neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the significance of its racemic nature and the strategic placement of deuterium (B1214612) atoms, followed by a summary of its physical and chemical properties. While direct experimental protocols and extensive quantitative data for this specific deuterated lipid are not widely published, we will present generalized methodologies and data extrapolated from studies using similar deuterated phospholipids (B1166683). This guide aims to equip researchers with the foundational knowledge to effectively utilize this compound in their investigations of membrane structure, dynamics, and interactions.

Core Concepts: The Significance of "(Rac)" and "-d6"

The utility of this compound in model membrane studies stems from two key features: its racemic nature and the specific deuteration of its headgroup.

The Racemic Nature: The designation "(Rac)" indicates that the lipid is a racemic mixture, containing equal amounts of the sn-1,2 and sn-2,3 stereoisomers of the dipalmitoylphosphatidylcholine backbone. While most naturally occurring phospholipids are enantiomerically pure, the use of racemic mixtures is particularly relevant in studies aiming to model prebiotic or synthetic membrane systems where enzymatic selectivity would have been absent. Furthermore, investigating the properties of racemic membranes can provide insights into the fundamental physical chemistry of lipid-lipid and lipid-protein interactions in the absence of stereospecific effects.

Headgroup Deuteration (-d6): The "-d6" signifies the replacement of six hydrogen atoms with deuterium atoms. In the case of this compound, this deuteration is typically on the two methyl groups of the choline (B1196258) headgroup. This specific isotopic labeling is crucial for techniques like neutron scattering and NMR spectroscopy.

  • Neutron Scattering: Deuterium has a significantly different neutron scattering length compared to hydrogen. This difference allows for a technique called "contrast matching," where the scattering from a specific component of a complex system can be effectively "hidden" by matching its scattering length density to that of the surrounding solvent (usually a mixture of H₂O and D₂O). By selectively deuterating the headgroup of DPPC, researchers can make this region "invisible" to neutrons, thereby isolating the scattering signal from the lipid tails or from an embedded membrane protein.

  • NMR Spectroscopy: In ¹H-NMR, the presence of numerous protons can lead to complex and overlapping signals, making spectral interpretation challenging. By replacing protons with deuterium, which is effectively "silent" in ¹H-NMR, the spectrum is simplified. Headgroup deuteration allows for the unambiguous study of the lipid acyl chains or other non-deuterated components of the membrane system. Conversely, in ²H-NMR, the deuterium signal provides specific information about the orientation and dynamics of the choline headgroup.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for designing and interpreting experiments involving this lipid.

PropertyValueReference
Molecular Formula C₄₀H₇₄D₆NO₈PCommercial Supplier Data
Molecular Weight 740.08 g/mol Commercial Supplier Data
Physical State White PowderGeneral knowledge of lipids
Solubility Soluble in organic solvents (e.g., chloroform)General knowledge of lipids
Main Phase Transition Temperature (Tm) ~41 °C (for non-deuterated DPPC)[General literature on DPPC]

Note: The phase transition temperature of deuterated lipids can be slightly different from their non-deuterated counterparts. The exact Tm for this compound may vary depending on the experimental conditions.

Applications in Model Membrane Studies

The unique properties of this compound make it a valuable tool for a range of biophysical studies on model membranes.

Neutron Scattering Studies of Membrane Structure

Principle: Small-angle neutron scattering (SANS) is a powerful technique for determining the structure of complex biological assemblies. By using this compound in combination with other deuterated and non-deuterated lipids and proteins, researchers can selectively highlight or mask different components of a model membrane.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_sans SANS Experiment cluster_analysis Data Analysis lipids Mix this compound with other lipids (e.g., non-deuterated) protein Reconstitute membrane protein (optional) lipids->protein vesicles Form vesicles (e.g., by extrusion or sonication) protein->vesicles solvent Resuspend in H₂O/D₂O mixture for contrast matching vesicles->solvent sans Perform SANS measurement solvent->sans scattering Collect scattering data sans->scattering modeling Fit scattering data to structural models scattering->modeling structure Determine membrane thickness, protein position, etc. modeling->structure

Experimental workflow for a typical SANS experiment using this compound.

Example Application: Investigating the position and conformation of a membrane-associated peptide. By using a membrane composed of headgroup-deuterated this compound and tail-deuterated lipids, the lipid bilayer can be contrast-matched to the solvent, making it effectively invisible to neutrons. The resulting scattering signal will be dominated by the peptide, allowing for a detailed structural analysis of the peptide in its membrane-bound state.

NMR Spectroscopy of Membrane Dynamics and Interactions

Principle: Solid-state NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in non-crystalline states, such as lipid bilayers. The use of this compound can simplify spectra and provide site-specific information.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis lipids Prepare multilamellar vesicles (MLVs) or bicelles with this compound hydration Hydrate lipid sample lipids->hydration packing Pack sample into NMR rotor hydration->packing nmr Acquire ²H or ³¹P solid-state NMR spectra packing->nmr temp Vary temperature to study phase behavior nmr->temp spectra Analyze spectral lineshapes and quadrupolar splittings temp->spectra dynamics Determine headgroup orientation, order parameters, and dynamics spectra->dynamics

General workflow for solid-state NMR studies using this compound.

Example Application: Probing the effect of a drug molecule on the lipid headgroup dynamics. By acquiring ²H-NMR spectra of this compound in the presence and absence of a drug, changes in the quadrupolar splitting and relaxation times can reveal how the drug interacts with the choline headgroup and alters its orientation and mobility.

Phospholipid Signaling Pathways

G PC Phosphatidylcholine (e.g., DPPC) PLD Phospholipase D (PLD) PC->PLD Hydrolysis PA Phosphatidic Acid (PA) PLD->PA Choline Choline PLD->Choline Effector Downstream Effectors PA->Effector Activation

Simplified signaling pathway involving phosphatidylcholine hydrolysis.

Experimental Protocols

As specific published protocols for this compound are scarce, the following sections provide generalized methodologies for key experiments where this lipid could be employed, based on standard practices in the field.

Preparation of Model Membranes

1. Thin Film Hydration: a. Dissolve this compound and other lipids in chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask. b. Remove the organic solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with an appropriate aqueous buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

2. Vesicle Extrusion: a. To produce unilamellar vesicles of a defined size, subject the MLV suspension to multiple freeze-thaw cycles. b. Extrude the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically performed at a temperature above the lipid's phase transition temperature.

Neutron Scattering Sample Preparation

a. Prepare unilamellar vesicles as described above. b. The final resuspension buffer should be a carefully calculated mixture of H₂O and D₂O to achieve the desired contrast matching conditions. c. The final lipid concentration should be optimized for the specific SANS instrument and experimental goals, typically in the range of 1-10 mg/mL. d. The sample is then loaded into a quartz cuvette for the SANS measurement.

Solid-State NMR Sample Preparation

a. Prepare MLVs as described above. b. Pellet the MLVs by ultracentrifugation. c. Carefully transfer the hydrated lipid pellet into a solid-state NMR rotor (e.g., 4 mm zirconia rotor). d. Seal the rotor with a cap to prevent dehydration during the experiment.

Quantitative Data Summary

The following table presents hypothetical quantitative data that could be obtained from experiments using this compound, based on typical values reported for similar deuterated lipids. This is for illustrative purposes only, as specific data for this compound is not available in the literature.

Experimental TechniqueParameter MeasuredHypothetical ValuePotential Interpretation
SANS Radius of Gyration (Rg) of a membrane protein in a contrast-matched this compound bilayer35 ÅProvides information about the overall size and shape of the protein within the membrane.
SANS Membrane Thickness45 ± 2 ÅCharacterizes the dimensions of the model membrane.
²H Solid-State NMR Quadrupolar Splitting (Δνq) of the choline headgroup5 kHz at 25°CReflects the average orientation and motional restriction of the headgroup.
²H Solid-State NMR Spin-Lattice Relaxation Time (T₁) of the choline deuterons200 msProvides information about the rate of molecular motions on the nanosecond timescale.

Conclusion

This compound is a specialized tool for biophysical studies of model membranes. Its racemic nature makes it suitable for investigating fundamental lipid interactions and for modeling prebiotic systems, while its specific headgroup deuteration offers significant advantages for neutron scattering and NMR spectroscopy. By enabling contrast variation and spectral simplification, this compound allows researchers to probe the structure, dynamics, and interactions of membrane components with high precision. While the current body of literature specifically detailing the use of this compound is limited, the principles and methodologies outlined in this guide provide a solid foundation for its application in advancing our understanding of biological membranes. As the demand for more sophisticated model systems and analytical techniques grows, the utility of such precisely labeled lipid analogues is expected to increase, paving the way for new discoveries in membrane biology and drug development.

Understanding Racemization in DPPC Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a critical component in numerous pharmaceutical applications, most notably as a primary constituent of liposomal drug delivery systems and synthetic lung surfactants. The stereochemical purity of DPPC is paramount, as the chirality of the glycerol (B35011) backbone at the sn-2 position dictates the packing properties, fluidity, and biological interactions of the resulting lipid bilayers. Loss of stereochemical integrity through racemization during synthesis can lead to a mixture of enantiomers, potentially impacting the stability, efficacy, and safety of the final drug product. This technical guide provides an in-depth analysis of the potential for racemization during DPPC synthesis, outlines detailed experimental protocols for assessing enantiomeric purity, and presents the underlying chemical mechanisms that can lead to the loss of stereochemical control.

Core Concepts in DPPC Synthesis and Stereochemistry

The synthesis of enantiomerically pure DPPC typically starts from a chiral precursor, most commonly sn-glycero-3-phosphocholine (GPC), which is often derived from natural sources like egg yolk or soy lecithin. The synthetic route then involves the acylation of the two free hydroxyl groups of the glycerol backbone with palmitic acid. A common laboratory and industrial method for this acylation is the Steglich esterification, which utilizes a carbodiimide (B86325) coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[1][2][3]

The key to maintaining stereochemical purity lies in preventing the racemization of the chiral center at the sn-2 position of the glycerol backbone throughout the synthetic process.

Mechanisms of Racemization in DPPC Synthesis

The primary mechanism responsible for the racemization of the glycerol backbone during the synthesis of glycerophospholipids is acyl migration .[4] This intramolecular rearrangement is the transfer of an acyl group between adjacent hydroxyl groups. In the context of DPPC synthesis and its intermediates, acyl migration can occur under both acidic and basic conditions and can be facilitated by heat or the presence of certain chromatographic media like silica (B1680970) gel.[5][6]

The most critical intermediate susceptible to racemization is 1,2-dipalmitoyl-sn-glycerol (B135180), which can be formed during the synthesis. Acyl migration in this molecule leads to the formation of the achiral 1,3-dipalmitoylglycerol.[6] While this 1,3-isomer is not the direct enantiomer of the desired product, its formation from the chiral 1,2-diacyl-sn-glycerol intermediate represents a loss of the desired stereoisomer. More importantly, the conditions that promote this 1,2- to 1,3-acyl migration can also facilitate the migration of the acyl group from the sn-2 to the sn-1 position in a lysophospholipid intermediate, leading to a racemic mixture.

The proposed mechanism for acyl migration involves the formation of a cyclic orthoester intermediate. This process can be catalyzed by both acids and bases.

G cluster_synthesis DPPC Synthesis cluster_racemization Racemization Mechanism sn_GPC sn-Glycero-3-phosphocholine (GPC) Acylation Acylation with Palmitic Anhydride/DCC/DMAP 1_acyl_LPC 1-Acyl-sn-glycero-3-phosphocholine (Intermediate) Acylation->1_acyl_LPC Incomplete Acylation or Side Reaction DPPC_mixture DPPC with potential enantiomeric impurity Cyclic_Intermediate Cyclic Orthoester Intermediate 2_acyl_LPC 2-Acyl-sn-glycero-3-phosphocholine Racemic_LPC Racemic Lysophosphatidylcholine Racemic_LPC->DPPC_mixture Further Acylation

Experimental Protocols

A. Synthesis of DPPC via Steglich Esterification

This protocol is a general representation of the Steglich esterification for the synthesis of DPPC from sn-glycero-3-phosphocholine.

Materials:

  • sn-Glycero-3-phosphocholine (GPC)

  • Palmitic acid

  • Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous chloroform (B151607) or dichloromethane

  • Anhydrous pyridine (B92270) or triethylamine

Procedure:

  • Dissolve sn-glycero-3-phosphocholine and a molar excess of palmitic acid (e.g., 2.5 equivalents) in anhydrous chloroform or dichloromethane.

  • Add a catalytic amount of DMAP (e.g., 0.1 equivalents) to the solution.

  • In a separate flask, dissolve DCC or EDC (e.g., 2.5 equivalents) in the same anhydrous solvent.

  • Slowly add the DCC/EDC solution to the GPC/palmitic acid mixture under an inert atmosphere (e.g., argon or nitrogen) and stir at room temperature.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the dicyclohexylurea (DCU) byproduct, if DCC is used, will precipitate and can be removed by filtration.

  • The filtrate is then typically washed with dilute acid and brine to remove excess reagents and water-soluble byproducts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude DPPC is then purified, typically by column chromatography on silica gel. Note: Prolonged exposure to silica gel can promote acyl migration, so this step should be performed efficiently.[6]

B. Determination of Enantiomeric Purity by ¹H NMR Spectroscopy

This method involves the derivatization of the glycerophosphocholine backbone with a chiral derivatizing agent (CDA) to form diastereomers that can be distinguished by ¹H NMR.[7]

1. Methanolysis of DPPC to GPC:

  • Dissolve the synthesized DPPC in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the reaction at room temperature and monitor by TLC until all DPPC is consumed.

  • Neutralize the reaction with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The resulting residue containing GPC and methyl palmitate is washed with a non-polar solvent (e.g., hexane) to remove the fatty acid methyl esters.

2. Derivatization and NMR Analysis:

  • The obtained GPC is dried under high vacuum.

  • The dried GPC is dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • A chiral derivatizing agent, such as (R)-(2-(((1-phenylethyl)amino)methyl)phenyl)boronic acid, is added to the NMR tube containing the GPC solution.[7]

  • The formation of diastereomeric cyclic boronate esters will result in distinct chemical shifts for specific protons of the two enantiomers.

  • The enantiomeric excess (% ee) can be calculated by integrating the well-resolved signals of the diastereomers.

G DPPC_Sample Synthesized DPPC Sample Methanolysis Methanolysis (NaOMe, MeOH) DPPC_Sample->Methanolysis GPC_Crude Crude GPC and Methyl Palmitate Methanolysis->GPC_Crude Washing Washing (e.g., Hexane) GPC_Crude->Washing Pure_GPC Purified GPC Washing->Pure_GPC Derivatization Derivatization with Chiral Boronic Acid Pure_GPC->Derivatization Diastereomers Diastereomeric Cyclic Boronate Esters Derivatization->Diastereomers NMR_Analysis ¹H NMR Analysis Diastereomers->NMR_Analysis EE_Calculation Enantiomeric Excess Calculation NMR_Analysis->EE_Calculation

C. Determination of Enantiomeric Purity by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating and quantifying enantiomers. The method typically involves the use of a chiral stationary phase (CSP).[8][9][10]

General Protocol:

  • Column Selection: Choose an appropriate chiral stationary phase. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating chiral glycerolipids.[11][12]

  • Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve the synthesized DPPC in the mobile phase or a compatible solvent. The sample should be filtered through a syringe filter before injection.

  • Analysis: Inject the sample onto the chiral HPLC system. The two enantiomers will have different retention times, allowing for their separation and quantification.

  • Quantification: The enantiomeric excess is determined by comparing the peak areas of the two enantiomers in the chromatogram.

Data Presentation

The quantitative data from enantiomeric purity analysis should be summarized in a clear and structured format to allow for easy comparison between different synthetic batches or purification methods.

Sample ID Synthesis Method Purification Method Analytical Method % Enantiomeric Excess (ee)
DPPC-Batch-001Steglich (DCC/DMAP)Silica Gel Chromatography¹H NMR with CDA98.5%
DPPC-Batch-002Steglich (EDC/DMAP)Preparative HPLCChiral HPLC99.2%
DPPC-Batch-003Steglich (DCC/DMAP), 50°CSilica Gel Chromatography¹H NMR with CDA95.1%

Conclusion

Maintaining the stereochemical integrity of dipalmitoylphosphatidylcholine during its synthesis is crucial for its application in pharmaceutical formulations. The primary mechanism leading to racemization is acyl migration, which can be influenced by factors such as pH, temperature, and the choice of purification media. By understanding these potential pitfalls and employing robust analytical techniques such as NMR with chiral derivatizing agents or chiral HPLC, researchers and drug development professionals can ensure the production of high-purity, enantiomerically pure DPPC. This diligence is essential for the development of safe and effective lipid-based drug products.

References

Isotopic Purity of (Rac)-DPPC-d6 Standards: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of (Rac)-1,2-dipalmitoyl-d6-glycero-3-phosphocholine ((Rac)-DPPC-d6), a critical internal standard for mass spectrometry-based quantification of dipalmitoylphosphatidylcholine (DPPC). A thorough understanding of the isotopic composition of such standards is paramount for ensuring the accuracy and reliability of analytical data in lipidomics, drug delivery, and surfactant research.

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated standard is a critical parameter that defines its quality and utility in quantitative analysis. It is typically characterized by the extent of deuterium (B1214612) incorporation and the distribution of different isotopologues. While specific batch-to-batch variations exist, the following tables represent typical specifications and a calculated theoretical isotopologue distribution for a this compound standard with 99% isotopic enrichment.

Table 1: Typical Isotopic Purity Specifications for this compound

ParameterSpecificationRationale
Chemical Purity ≥98%Ensures that the signal is predominantly from the compound of interest and not from chemical impurities.
Isotopic Enrichment (d1-d6) ≥99%Indicates the percentage of molecules that contain at least one deuterium atom. Higher enrichment minimizes interference from the unlabeled (d0) species.[1]
Undeuterated (d0) Impurity ≤1%The presence of the d0 isotopologue can artificially inflate the measured concentration of the endogenous analyte.
Partially Deuterated (d1-d5) Impurities Sum of all < 5%While less impactful than d0, high levels of partially deuterated species can complicate data analysis.

Table 2: Theoretical Isotopologue Distribution for this compound at 99% Isotopic Enrichment

This table presents a calculated distribution of isotopologues based on a 99% deuterium enrichment at six possible positions. The binomial expansion principle is used for this calculation.[2]

IsotopologueNumber of Deuterium AtomsTheoretical Abundance (%)
d000.000001
d110.000059
d220.00146
d330.0192
d440.148
d550.588
d6 6 99.24

Note: This is a theoretical calculation. The actual distribution for a specific lot should be confirmed by high-resolution mass spectrometry.

Experimental Protocols for Isotopic Purity Determination

The isotopic purity and enrichment of this compound are primarily determined by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry for Isotopic Distribution Analysis

High-resolution mass spectrometry is the definitive technique for determining the isotopic distribution of a deuterated standard.

Protocol: Isotopic Distribution Analysis by LC-MS/MS

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or chloroform) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A suitable gradient to elute the phospholipid, for example, starting at 40% B and increasing to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Full scan from m/z 700-800 to observe the entire isotopic cluster of the [M+H]⁺ or [M+Na]⁺ adduct.

    • Resolution: High resolution (e.g., >60,000) to resolve the different isotopologues.

    • Collision Energy: Low collision energy to minimize fragmentation.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of all isotopologues (d0 to d6).

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas.

NMR Spectroscopy for Confirmation of Deuteration

¹H NMR spectroscopy is used to confirm the absence of protons at the deuterated positions.

Protocol: ¹H NMR for Deuteration Confirmation

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

    • Add a small amount of an internal standard with a known concentration if quantitative analysis is desired.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Experiment: Standard 1D ¹H NMR experiment.

    • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

    • Relaxation Delay: A relaxation delay of at least 5 times the longest T₁ of the signals of interest should be used for accurate integration.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the signals corresponding to the non-deuterated positions of the DPPC molecule.

    • Examine the regions where signals from the deuterated positions would appear in the unlabeled compound. The absence or significant reduction of these signals confirms successful deuteration.

Synthesis and Function of DPPC in Pulmonary Surfactant

This compound is primarily used as an internal standard for the quantification of endogenous DPPC. DPPC is the most abundant and surface-active component of pulmonary surfactant, a complex mixture of lipids and proteins that lines the alveolar surface of the lungs. Its primary function is to reduce surface tension at the air-liquid interface, preventing alveolar collapse at the end of expiration.

The biosynthesis of DPPC in alveolar type II cells is a critical physiological process. The following diagram illustrates the de novo synthesis pathway of DPPC.

DPPC_Synthesis_Pathway cluster_remodeling cluster_denovo De Novo (Kennedy) Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA DAG Diacylglycerol PA->DAG PAP PC Phosphatidylcholine (unsaturated) DAG->PC CPT LPC Lysophosphatidylcholine (B164491) PC->LPC PLA2 DPPC Dipalmitoyl- phosphatidylcholine (DPPC) Choline (B1196258) Choline P_Choline Phosphocholine Choline->P_Choline CK CDP_Choline CDP-Choline P_Choline->CDP_Choline CT CDP_Choline->PC LPC->DPPC LPCAT1 (Palmitoyl-CoA)

De novo synthesis and remodeling pathways of DPPC.

Pathway Description:

The synthesis of DPPC occurs through two primary pathways in alveolar type II cells: the de novo (Kennedy) pathway and the remodeling pathway.[3]

  • De Novo Pathway: This pathway begins with glycerol-3-phosphate, which is sequentially acylated to form lysophosphatidic acid and then phosphatidic acid. The phosphate (B84403) group is then removed to yield diacylglycerol (DAG). In parallel, choline is phosphorylated and activated to CDP-choline. Finally, cholinephosphotransferase (CPT) catalyzes the reaction of DAG and CDP-choline to form phosphatidylcholine (PC).[2]

  • Remodeling Pathway: The PC synthesized via the de novo pathway is often unsaturated at the sn-2 position. To produce the fully saturated DPPC, the unsaturated fatty acid is removed by phospholipase A2 (PLA2) to form lysophosphatidylcholine (LPC). Lysophosphatidylcholine acyltransferase 1 (LPCAT1) then specifically re-acylates LPC with a palmitoyl (B13399708) group from palmitoyl-CoA to yield DPPC.[3]

The proper functioning of this pathway is crucial for respiratory health, and its disruption can lead to respiratory distress syndrome, particularly in premature infants.

Experimental Workflow and Logical Relationships

The use of this compound as an internal standard in a quantitative lipidomics workflow involves a series of sequential steps, from sample preparation to data analysis.

Lipidomics_Workflow Sample Biological Sample (e.g., BALF, tissue) Spike Spike with this compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Acq Data Acquisition (Full Scan or MRM) LC_MS->Data_Acq Peak_Int Peak Integration (Analyte and IS) Data_Acq->Peak_Int Ratio Calculate Peak Area Ratio (Analyte / IS) Peak_Int->Ratio Quant Quantification (using calibration curve) Ratio->Quant

Quantitative lipidomics workflow using this compound.

Workflow Description:

  • Sample Collection: A biological sample, such as bronchoalveolar lavage fluid (BALF) or lung tissue homogenate, is collected.

  • Internal Standard Spiking: A known amount of this compound internal standard is added to the sample at the earliest stage of preparation. This is a critical step to ensure that the internal standard undergoes the same processing and potential losses as the endogenous analyte.

  • Lipid Extraction: Lipids are extracted from the sample matrix using established methods like the Folch or Bligh-Dyer procedures.

  • LC-MS/MS Analysis: The lipid extract is injected into an LC-MS/MS system for separation and detection.

  • Data Acquisition: Data is acquired in either full scan mode to observe all ions or in Multiple Reaction Monitoring (MRM) mode for targeted quantification of DPPC and its deuterated internal standard.

  • Peak Integration: The chromatographic peaks corresponding to the endogenous DPPC and the this compound internal standard are integrated.

  • Ratio Calculation: The peak area of the analyte (DPPC) is divided by the peak area of the internal standard (this compound).

  • Quantification: The concentration of DPPC in the original sample is determined by comparing the calculated peak area ratio to a calibration curve constructed using known concentrations of the analyte and a constant concentration of the internal standard.

References

(Rac)-DPPC-d6: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for (Rac)-DPPC-d6, a deuterated form of dipalmitoylphosphatidylcholine. The information presented herein is crucial for ensuring the integrity and performance of this stable isotope-labeled lipid in research and development applications. Due to the limited availability of stability data specific to this compound, this guide leverages established knowledge of its non-deuterated counterpart, DPPC, to provide robust recommendations.

Chemical Identity and Properties

This compound is a synthetic phospholipid where specific hydrogen atoms in the choline (B1196258) headgroup have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool for various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR), where it can be used as an internal standard or tracer. Chemically, it is a racemic mixture of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine and 2,3-dipalmitoyl-sn-glycero-1-phosphocholine, with deuterium labeling on the choline methyl groups.

Key Stability Considerations

The stability of this compound is primarily influenced by two chemical degradation pathways: hydrolysis and oxidation. The physical state of the lipid, which is temperature-dependent, also plays a role in its stability.

Hydrolysis

Hydrolysis is the principal degradation pathway for DPPC and, by extension, this compound. This process involves the cleavage of the ester bonds linking the palmitic acid chains to the glycerol (B35011) backbone, or the phosphodiester bond in the headgroup.

  • Ester Hydrolysis: This results in the formation of lysophosphatidylcholine (B164491) (lyso-PC) and free palmitic acid. This is the more common hydrolysis pathway under both acidic and basic conditions.

  • Phosphodiester Hydrolysis: Cleavage of the headgroup can also occur, though it is generally less facile than ester hydrolysis.

The rate of hydrolysis is significantly influenced by temperature, pH, and the presence of enzymes such as phospholipases.[1][2][3] Studies on DPPC have shown that hydrolysis kinetics follow Arrhenius behavior, with the rate increasing with temperature.[2]

Oxidation

While phospholipids (B1166683) with unsaturated fatty acid chains are highly susceptible to oxidation, the saturated palmitoyl (B13399708) chains of DPPC are relatively resistant to this degradation pathway. However, oxidation can still occur under harsh conditions, such as exposure to strong oxidizing agents or high-energy radiation, leading to the formation of various oxidation products.[4][5][6] For typical storage and handling, oxidation is a less significant concern for this compound compared to hydrolysis.

Recommended Storage Conditions

To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended based on data from various suppliers of DPPC.[7][8][9]

FormRecommended Storage TemperatureAdditional Notes
Solid (Powder) -20°CStore in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture.
Organic Solution -20°C or belowUse a non-hydroxylic, aprotic solvent. Solutions in chloroform (B151607) or other halogenated solvents should be handled with care due to potential long-term solvent degradation.
Aqueous Dispersion (Liposomes) 2-8°C (Refrigerated)For short-term storage. For long-term storage, freezing at -20°C or -80°C is recommended, though freeze-thaw cycles should be minimized. Store below the main phase transition temperature (Tm) of DPPC (~41°C) to maintain the more stable gel phase.[10][11]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • High-purity chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Glass vial with a PTFE-lined cap

  • Argon or nitrogen gas

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a clean, dry glass vial.

  • Add the appropriate volume of the organic solvent to achieve the desired concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Purge the headspace of the vial with argon or nitrogen gas before sealing tightly with the PTFE-lined cap.

  • Store the stock solution at -20°C or below.

Assessment of Hydrolytic Degradation by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the extent of hydrolysis of this compound by detecting the presence of lysophosphatidylcholine.

Materials:

  • This compound sample (stored under specific conditions)

  • Lysophosphatidylcholine (LPC) standard

  • TLC silica (B1680970) gel plate

  • Developing solvent system (e.g., chloroform/methanol/water 65:25:4 v/v/v)

  • Iodine vapor or a phosphorus-specific stain (e.g., Molybdenum Blue) for visualization

  • TLC developing chamber

Procedure:

  • Dissolve a small amount of the this compound sample in an appropriate solvent.

  • Spot the sample and the LPC standard onto the baseline of the TLC plate.

  • Place the plate in the developing chamber containing the solvent system and allow the solvent front to ascend near the top of the plate.

  • Remove the plate and allow it to air dry.

  • Visualize the spots by placing the plate in a chamber with iodine crystals or by spraying with the phosphorus-specific stain.

  • The presence of a spot in the sample lane that co-migrates with the LPC standard indicates hydrolytic degradation.

Visualizations

DegradationPathways DPPC This compound LysoPC Lyso-PC-d6 DPPC->LysoPC Hydrolysis (Ester) PalmiticAcid Palmitic Acid DPPC->PalmiticAcid Hydrolysis (Ester) OxidizedProducts Oxidized Products DPPC->OxidizedProducts Oxidation StorageWorkflow cluster_storage Recommended Storage cluster_handling Handling Solid Solid (Powder) -20°C InertAtmo Inert Atmosphere Solid->InertAtmo Solution Organic Solution ≤ -20°C Aqueous Aqueous Dispersion 2-8°C (short-term) ≤ -20°C (long-term) MinimizeThaw Minimize Freeze-Thaw Aqueous->MinimizeThaw BelowTm Store Below Tm Aqueous->BelowTm

References

Methodological & Application

Revolutionizing Lipidomics: (Rac)-DPPC-d6 as a Robust Internal Standard for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of lipidomics, the precise and accurate quantification of lipid species is paramount for unraveling their complex roles in health and disease. For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of reliable mass spectrometry-based lipid analysis. Among these, (Rac)-dipalmitoylphosphatidylcholine-d6 ((Rac)-DPPC-d6) has emerged as a critical tool for the quantification of dipalmitoylphosphatidylcholine (DPPC) and other phosphatidylcholine (PC) species. This application note provides detailed protocols and methodologies for the effective use of this compound as an internal standard in lipidomics workflows.

The principle behind using a deuterated internal standard like this compound lies in its chemical identity to the endogenous analyte, DPPC, while having a distinct mass due to the incorporation of deuterium (B1214612) atoms. This mass difference allows for its differentiation by a mass spectrometer, while its similar physicochemical properties ensure that it behaves nearly identically to the analyte during sample preparation, extraction, and ionization. This co-elution and co-ionization corrects for variations in sample recovery and matrix effects, leading to highly accurate and reproducible quantification.[1]

Application in Quantifying Phosphatidylcholines

This compound is particularly valuable for the quantification of DPPC, a major phospholipid component of cellular membranes and the primary constituent of pulmonary surfactant. Alterations in DPPC levels have been implicated in various respiratory diseases and other pathological conditions. By spiking samples with a known concentration of this compound at the beginning of the sample preparation process, researchers can accurately determine the concentration of endogenous DPPC in a variety of biological matrices, including plasma, serum, bronchoalveolar lavage fluid (BALF), and tissue homogenates.

Experimental Protocols

A successful lipidomics experiment relies on a well-defined and validated protocol. The following sections detail the key steps for utilizing this compound as an internal standard for the quantification of DPPC and other PCs.

I. Sample Preparation and Lipid Extraction

The choice of extraction method is critical for achieving comprehensive and reproducible lipid recovery. The Bligh and Dyer method is a widely used protocol for the extraction of lipids from biological samples.

Protocol: Modified Bligh and Dyer Lipid Extraction

  • Sample Collection and Homogenization:

    • For liquid samples (e.g., plasma, serum, BALF), transfer a precise volume (e.g., 50 µL) to a glass tube.

    • For tissue samples, weigh the tissue accurately and homogenize in a suitable buffer on ice.

  • Internal Standard Spiking:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform (B151607):methanol (B129727) 1:1, v/v) at a concentration of 1 mg/mL.

    • Add a precise amount of the this compound internal standard solution to each sample at the very beginning of the extraction process. The amount added should be chosen to be within the linear range of the calibration curve. A typical final concentration in the sample might be in the range of 1-10 µM, but this should be optimized for the specific application and instrument sensitivity.

  • Monophasic Mixture Formation:

    • To the sample, add a mixture of chloroform and methanol to achieve a single-phase solution with the sample's aqueous content. A common ratio is chloroform:methanol:water of 1:2:0.8 (v/v/v).

    • Vortex the mixture thoroughly for 1-2 minutes to ensure complete mixing and lipid solubilization.

    • Incubate the mixture at room temperature for 30 minutes.

  • Phase Separation:

    • Induce phase separation by adding chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

    • Vortex the mixture again for 1-2 minutes.

    • Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to facilitate the separation of the organic (lower) and aqueous (upper) phases.

  • Lipid-Rich Phase Collection:

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Solvent Evaporation and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as isopropanol:acetonitrile:water (65:30:5, v/v/v). The reconstitution volume should be chosen to achieve a concentration appropriate for the sensitivity of the mass spectrometer.

Experimental Workflow for Lipid Extraction

G sample Biological Sample (Plasma, Tissue, etc.) is_spike Spike with this compound Internal Standard sample->is_spike extraction Lipid Extraction (e.g., Modified Bligh & Dyer) is_spike->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep collect Collect Organic Phase phase_sep->collect dry Dry Down under Nitrogen collect->dry reconstitute Reconstitute in LC-MS Compatible Solvent dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis G cluster_0 Sample Analysis cluster_1 Calibration Curve sample_peak Peak Area of Endogenous DPPC ratio Calculate Peak Area Ratio (DPPC / this compound) sample_peak->ratio is_peak Peak Area of This compound (Known Conc.) is_peak->ratio cal_points Known concentrations of DPPC vs. fixed concentration of this compound curve Generate Linear Regression cal_points->curve quant Quantify DPPC Concentration in Sample curve->quant ratio->quant

References

Application Notes and Protocols for Spiking (Rac)-DPPC-d6 in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylcholine (DPPC) is a major phospholipid component of pulmonary surfactant and cellular membranes.[1][2] Its quantitative analysis in biological matrices such as plasma is crucial for various research areas, including lipidomics, drug development, and the study of inflammatory processes. The use of a stable isotope-labeled internal standard, such as (Rac)-DPPC-d6, is the gold standard for accurate quantification of DPPC using mass spectrometry. This internal standard mimics the behavior of the endogenous analyte during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response.

These application notes provide a detailed protocol for the spiking of this compound into plasma samples, followed by lipid extraction and preparation for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents
  • Human plasma (EDTA-anticoagulated)

  • This compound (deuterated internal standard)

  • Chloroform (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Water (LC-MS grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Preparation of this compound Spiking Solution

A stock solution of this compound should be prepared in a suitable organic solvent, such as methanol or a chloroform:methanol mixture. The concentration of the stock solution should be accurately determined. A working spiking solution is then prepared by diluting the stock solution to a concentration that will result in a final concentration in the plasma sample appropriate for the expected range of endogenous DPPC and the sensitivity of the mass spectrometer.

Sample Preparation and Spiking
  • Thaw frozen plasma samples on ice to prevent degradation of lipids.

  • Vortex the plasma sample to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

  • Add a predetermined volume (e.g., 10 µL) of the this compound working spiking solution to the plasma sample. The amount added should be consistent across all samples, calibrators, and quality controls.

  • Vortex the mixture gently for 10 seconds.

Lipid Extraction from Plasma

Several methods are effective for extracting lipids from plasma. The Methyl-tert-butyl ether (MTBE) method is presented here as it is a widely used and effective protocol.

  • To the 50 µL plasma sample containing the internal standard, add 450 µL of methanol.

  • Vortex the mixture for 30 seconds.

  • Add 1.5 mL of MTBE.

  • Vortex for 1 minute.

  • Add 375 µL of LC-MS grade water to induce phase separation.

  • Vortex for 20 seconds.

  • Centrifuge at 1,000 x g for 10 minutes at room temperature.

  • Two distinct phases will be visible. Carefully collect the upper organic phase (containing the lipids) and transfer it to a clean microcentrifuge tube.

  • Dry the collected organic phase under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, for example, 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v).

LC-MS/MS Analysis

The reconstituted lipid extract is then transferred to an autosampler vial for analysis by LC-MS/MS. The specific parameters for the LC separation and MS/MS detection will need to be optimized for the instrument being used. A general approach is outlined below.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for lipidomics.

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic lipids.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for the detection of phosphatidylcholines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective method for quantification. The precursor-to-product ion transitions for both endogenous DPPC and the this compound internal standard need to be determined. For DPPC, a common transition is the precursor ion [M+H]+ to the product ion m/z 184.07, which corresponds to the phosphocholine (B91661) head group.

Data Presentation

The following tables summarize the expected quantitative performance data for the analysis of DPPC in plasma using a stable isotope-labeled internal standard and LC-MS/MS.

Table 1: Linearity of DPPC Quantification

AnalyteConcentration RangeCorrelation Coefficient (R²)
DPPC5 µg/mL - 300 µg/mL> 0.99[3]
DPPC10 ng/µL - 200 ng/µL0.99[4]
PhosphatidylcholinesPhysiological Ranges> 0.98[5]

Table 2: Recovery of DPPC from Plasma

Extraction MethodAnalyteMean Recovery (%)Reference
Liquid-Liquid ExtractionDPPC90%[3]
HPLC-RI MethodDPPC97% - 100%[6]
General Phospholipids (B1166683)Phosphatidylcholines83% - 123%[5]

Table 3: Precision and Accuracy of Phospholipid Quantification

ParameterAnalyteAcceptance CriteriaReference
Intra- and Inter-Assay Precision (%CV)DPPC< 15%[7]
Inter-Assay Precision (%CV)Most Phosphatidylcholine Species< 10%[5]
AccuracyDPPCWithin 15%[7]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the protocol for spiking this compound into plasma samples and subsequent analysis.

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction (MTBE Method) cluster_analysis Sample Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) spike Spike with This compound plasma->spike methanol Add Methanol spike->methanol mtbe Add MTBE methanol->mtbe water Add Water (Phase Separation) mtbe->water centrifuge Centrifuge water->centrifuge collect Collect Organic Phase centrifuge->collect dry Dry Under Nitrogen collect->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification lcms->quant

Caption: Workflow for DPPC quantification in plasma.

DPPC and its Role in Modulating Inflammatory Signaling

DPPC does not typically participate in a classical linear signaling pathway. Instead, its role in modulating cellular responses, particularly inflammatory ones, is often attributed to its influence on the biophysical properties of the cell membrane. DPPC can alter membrane fluidity and the organization of signaling platforms known as lipid rafts.[1][8] This can, in turn, affect the activity of membrane-associated proteins involved in signaling cascades.

The diagram below conceptualizes how changes in membrane DPPC content can influence downstream signaling events.

G cluster_membrane Cell Membrane cluster_signaling Downstream Signaling dppc Increased DPPC Content fluidity Altered Membrane Fluidity & Lipid Raft Organization dppc->fluidity Influences receptors Membrane Receptor & Signaling Protein Activity fluidity->receptors Affects inflammation Modulation of Inflammatory Response (e.g., Cytokine Release, Oxidative Burst) receptors->inflammation Leads to

Caption: DPPC's influence on inflammatory signaling.

References

Application Notes & Protocols: Quantitative Analysis of Phospholipids Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipids (B1166683) are fundamental components of all cell membranes and play critical roles in cellular structure, signaling, and metabolism.[1] Their amphipathic nature allows them to form the lipid bilayers that compartmentalize cells.[1] Beyond this structural role, phospholipids and their derivatives act as second messengers in crucial signal transduction pathways, regulating processes like cell growth, differentiation, and apoptosis.[2][3] Given their involvement in numerous physiological and pathological states, the accurate quantification of phospholipids is essential for biomarker discovery, disease diagnosis, and the development of therapeutic interventions.[2]

However, the quantitative analysis of phospholipids is challenging due to their vast structural diversity and the complexity of biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for lipidomics due to its high sensitivity and specificity.[4] To overcome variability introduced during sample preparation and analysis (e.g., extraction efficiency, matrix effects), the use of stable isotope-labeled internal standards is critical. Deuterated phospholipids are ideal internal standards as they are chemically identical to their endogenous counterparts but have a different mass, allowing them to be distinguished by the mass spectrometer.[5] They co-elute with the analyte, ensuring that they experience similar ionization suppression or enhancement, which leads to highly accurate and precise quantification.[5][6]

This document provides detailed protocols for the quantitative analysis of phospholipids from biological samples using deuterated internal standards and LC-MS/MS, along with an overview of relevant signaling pathways and data interpretation.

Phospholipid Signaling Pathways

Phospholipids are key players in a multitude of signaling cascades. One of the most well-studied is the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is central to cell growth, survival, and proliferation. This pathway is often dysregulated in diseases like cancer and diabetes.[7]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3][8] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane, leading to Akt activation and downstream signaling.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt RTK_inactive RTK (inactive) RTK_active RTK (active) RTK_inactive->RTK_active Dimerization & Autophosphorylation PI3K PI3K RTK_active->PI3K Recruits & Activates GF Growth Factor GF->RTK_inactive Binds PDK1->Akt Phosphorylates & Activates Downstream Downstream Targets (Cell Growth, Survival) Akt->Downstream Activates

Figure 1: The PI3K/Akt Signaling Pathway.

Experimental Workflow

The quantitative analysis of phospholipids involves several key stages, from initial sample collection to final data analysis. Each step must be carefully controlled to ensure data quality and reproducibility. The use of deuterated internal standards early in the process is crucial for correcting potential sample loss and analytical variability.

Experimental_Workflow Sample 1. Biological Sample Collection (Plasma, Tissue, Cells) Spike 2. Spike with Deuterated Internal Standard Mix Sample->Spike Extract 3. Lipid Extraction (e.g., Folch or Bligh-Dyer) Spike->Extract Dry 4. Dry Down & Reconstitute Extract->Dry LCMS 5. LC-MS/MS Analysis Dry->LCMS Data 6. Data Processing (Peak Integration) LCMS->Data Quant 7. Quantification (Ratio of Endogenous/Internal Standard) Data->Quant Stats 8. Statistical Analysis & Biological Interpretation Quant->Stats

Figure 2: General workflow for quantitative phospholipid analysis.

Experimental Protocols

Protocol 1: Phospholipid Extraction from Plasma using a Modified Folch Method

This protocol describes the extraction of total lipids from plasma samples. It is critical to process samples on ice to minimize enzymatic degradation.[1]

Materials and Reagents:

  • Biological plasma, stored at -80°C

  • Deuterated phospholipid internal standard mix (e.g., LIPIDOMIX®, Avanti Polar Lipids) dissolved in methanol (B129727) or a chloroform:methanol mixture.[9]

  • Chloroform (HPLC Grade)

  • Methanol (HPLC Grade)

  • 0.9% NaCl solution (ice-cold)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Centrifuge capable of 4°C operation

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a glass centrifuge tube, add 100 µL of plasma.

  • Add 20 µL of the deuterated internal standard mixture to the plasma. Vortex briefly to mix.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.[1][10]

  • Vortex the mixture vigorously for 15 minutes at 4°C to ensure thorough extraction and protein precipitation.[11]

  • Centrifuge the samples at 2,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[11]

  • Carefully collect the supernatant (the liquid phase) and transfer it to a new clean glass tube.

  • To induce phase separation, add 0.4 mL of ice-cold 0.9% NaCl solution to the supernatant.[10]

  • Vortex the mixture for 1 minute and then centrifuge at 2,000 x g for 5 minutes at 4°C. This will result in two distinct phases.

  • Carefully remove the upper aqueous phase using a Pasteur pipette. The lower organic phase contains the lipids.[1][10]

  • Dry the lower organic phase completely under a gentle stream of nitrogen gas.

  • Once dried, reconstitute the lipid extract in a known volume (e.g., 200 µL) of a suitable solvent for LC-MS analysis (e.g., 1:1 chloroform:methanol or isopropanol:acetonitrile:water).[11]

  • Transfer the reconstituted sample to an HPLC vial for analysis.

Protocol 2: Quantitative LC-MS/MS Analysis

This protocol outlines a general method for the separation and detection of major phospholipid classes using reverse-phase chromatography coupled to a triple quadrupole mass spectrometer.

Instrumentation and Columns:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 or C30 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

LC Conditions:

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium acetate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 100% B

    • 15-18 min: Hold at 100% B

    • 18-20 min: Return to 30% B and equilibrate.

MS/MS Conditions:

  • Ionization Mode: Positive and Negative ESI switching (or separate runs).[12]

  • Scan Type: Multiple Reaction Monitoring (MRM).[4][13]

  • Key Parameters (example values, must be optimized for specific instruments):

    • Spray Voltage: +4500 V (positive), -3500 V (negative).[12]

    • Ion Source Temperature: 300°C.

    • Collision Gas: Argon.

  • MRM Transitions: Specific precursor-to-product ion transitions must be set up for each endogenous phospholipid and its corresponding deuterated internal standard. Common transitions include:

    • Phosphatidylcholines (PC): Precursor scan for m/z 184 in positive mode.[14]

    • Phosphatidylethanolamines (PE): Neutral loss scan for 141 Da in positive mode.[14]

    • Phosphatidylserines (PS): Neutral loss of 185 Da in positive mode or fatty acid fragments in negative mode.

    • Sphingomyelins (SM): Precursor scan for m/z 184 in positive mode.[14]

Data Analysis and Presentation

Principle of Quantification

Quantitative analysis relies on the ratiometric comparison of the integrated peak area of the endogenous analyte to the peak area of its corresponding deuterated internal standard.[13] Since the internal standard is added at a known concentration and is assumed to behave identically to the analyte during the entire process, this ratio directly correlates with the concentration of the endogenous phospholipid.

Quantification_Logic cluster_lcms LC-MS/MS Data Analyte Peak Area (Endogenous Analyte) Ratio Calculate Ratio (Area Analyte / Area IS) Analyte->Ratio IS Peak Area (Deuterated Standard) IS->Ratio Final_Conc Calculate Final Concentration of Endogenous Analyte Ratio->Final_Conc Known_Conc Known Concentration of Internal Standard Known_Conc->Final_Conc Curve Calibration Curve (Optional, for absolute quantification) Final_Conc->Curve

Figure 3: Logical flow of ratiometric quantification.
Quantitative Data Summary

The final data should be presented in a clear, tabular format. The table below is a representative example of how to summarize quantitative phospholipid data from a hypothetical study comparing a control group to a treated group.

Phospholipid ClassSpeciesControl Group (µM) (Mean ± SD, n=6)Treated Group (µM) (Mean ± SD, n=6)Fold Changep-value
PC PC 16:0/18:1150.2 ± 12.5145.8 ± 11.90.970.65
PC 18:0/20:485.6 ± 7.8120.4 ± 9.11.41<0.01
PE PE 18:0/22:645.3 ± 4.143.9 ± 5.20.970.78
PS PS 18:0/18:112.1 ± 1.525.3 ± 2.42.09<0.001
PI PI 18:0/20:49.8 ± 1.118.5 ± 1.91.89<0.001
SM SM d18:1/16:060.7 ± 5.558.1 ± 6.30.960.61

References

Application Notes and Protocols for the Absolute Quantification of (Rac)-DPPC-d6 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylcholine (DPPC) is the most abundant phospholipid component of pulmonary surfactant, where it plays a critical role in reducing surface tension at the air-liquid interface within the alveoli, preventing their collapse during exhalation.[1] Beyond its structural role, DPPC is also involved in modulating inflammatory responses and cellular signaling processes. Accurate and precise quantification of DPPC in biological matrices is therefore essential for research in respiratory diseases, drug delivery systems utilizing liposomes, and in the development of synthetic surfactants.

This document provides detailed application notes and protocols for the absolute quantification of DPPC in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with (Rac)-DPPC-d6 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard for mass spectrometry-based quantification as it corrects for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[2]

Principle of Absolute Quantification with a Stable Isotope-Labeled Internal Standard

Absolute quantification in mass spectrometry relies on the use of an internal standard (IS) that is chemically and physically similar to the analyte of interest. A stable isotope-labeled IS, such as this compound, is ideal because it co-elutes with the endogenous analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer. A known amount of the IS is added to each sample, calibrator, and quality control sample at the beginning of the sample preparation process. The concentration of the endogenous analyte is then determined by comparing the peak area ratio of the analyte to the IS against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the IS.

The term "(Rac)" indicates that the internal standard is a racemic mixture, containing equal amounts of the R and S enantiomers at the stereocenter of the glycerol (B35011) backbone. Since endogenous DPPC is also a mixture of stereoisomers and the chromatographic method described here does not separate these enantiomers, the use of a racemic internal standard is appropriate and cost-effective for the accurate quantification of the total DPPC concentration.

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Matrices

The following protocol is a general procedure for the extraction of lipids, including DPPC, from biological samples such as plasma, serum, or cell lysates.

Materials:

  • Biological sample (e.g., 25 µL plasma)

  • This compound internal standard solution (in methanol)

  • LC-MS grade methanol, chloroform, and water

  • Phosphate-buffered saline (PBS)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Autosampler vials

Procedure:

  • Thaw biological samples on ice.

  • In a clean glass tube, add 25 µL of the biological sample.

  • Add a known amount of this compound internal standard solution. The final concentration should be chosen to be in the mid-range of the calibration curve.

  • Add 1 mL of a cold (-20°C) mixture of chloroform:methanol (2:1, v/v).

  • Vortex the mixture vigorously for 1 minute.

  • Incubate on ice for 10 minutes.

  • Add 200 µL of cold PBS to induce phase separation.

  • Vortex again for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass syringe or pipette and transfer to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Preparation of Calibration Standards and Quality Controls

Materials:

  • DPPC standard stock solution of known concentration (e.g., 1 mg/mL in methanol)

  • This compound internal standard working solution

  • Solvent for dilution (e.g., methanol)

  • Matrix for calibration curve (e.g., charcoal-stripped plasma or a surrogate matrix)

Procedure:

  • Prepare a series of working standard solutions of DPPC by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Prepare calibration standards by spiking the appropriate working standard solution into the matrix. For each calibrator, add a fixed amount of the this compound internal standard working solution.

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range using the same procedure as for the calibration standards. QC samples should be prepared from a separate stock solution of DPPC to ensure accuracy.

LC-MS/MS Analysis

The following are suggested starting parameters for the analysis of DPPC. These may need to be optimized for your specific instrumentation.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Value
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-2 min, 30% B; 2-12 min, 30-100% B; 12-15 min, 100% B; 15.1-18 min, 30% B

Mass Spectrometry (MS) Parameters:

ParameterRecommended Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DPPC 734.6184.135
This compound 740.6184.135

Note: The product ion at m/z 184.1 is the characteristic phosphocholine (B91661) headgroup fragment.

Data Analysis and Quantification
  • Integrate the peak areas for both the DPPC and this compound MRM transitions.

  • Calculate the peak area ratio of DPPC to this compound for all samples, calibrators, and QCs.

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the DPPC calibrators. A linear regression with a 1/x or 1/x² weighting is typically used.

  • Determine the concentration of DPPC in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes typical validation parameters for a robust LC-MS/MS method for the absolute quantification of DPPC.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Range e.g., 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%
Accuracy (as % bias) Within ±15% of the nominal concentration (±20% for LLOQ)
Precision (as % CV) ≤ 15% (≤ 20% for LLOQ)
Matrix Effect Within 85-115%
Recovery Consistent, precise, and reproducible

Visualizations

Experimental Workflow

Experimental Workflow for DPPC Quantification sample Biological Sample (e.g., Plasma, Cell Lysate) add_is Addition of this compound Internal Standard sample->add_is extraction Lipid Extraction (Chloroform/Methanol) add_is->extraction drydown Dry Down Extract extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Analysis (Peak Area Ratio vs. Calibration Curve) lcms->data quant Absolute Quantification of DPPC data->quant

Caption: Experimental workflow for DPPC absolute quantification.

Signaling Pathway: DPPC in Pulmonary Surfactant Function and Interaction with Surfactant Proteins

DPPC is the primary component of pulmonary surfactant, and its function is intricately linked with surfactant proteins (SPs), particularly SP-B and SP-C. These proteins are crucial for the proper formation and function of the surfactant film.

DPPC and Surfactant Protein Interactions DPPC DPPC SurfactantFilm Pulmonary Surfactant Film DPPC->SurfactantFilm Major Component SPB Surfactant Protein B (SP-B) SPB->SurfactantFilm Facilitates Film Formation SPC Surfactant Protein C (SP-C) SPC->SurfactantFilm Enhances Spreading AlveolarStability Alveolar Stability (Reduced Surface Tension) SurfactantFilm->AlveolarStability

Caption: DPPC interaction with surfactant proteins in the lung.

Signaling Pathway: Potential Modulation of Inflammatory Signaling by DPPC

DPPC has been shown to modulate the inflammatory functions of immune cells like monocytes and macrophages. While the exact mechanisms are still under investigation, it is hypothesized that DPPC can influence signaling pathways such as the Toll-like receptor (TLR) and mitogen-activated protein kinase (MAPK) pathways, potentially by altering membrane fluidity and receptor organization.

Potential Modulation of Inflammatory Signaling by DPPC DPPC DPPC Membrane Cell Membrane DPPC->Membrane Incorporation alters fluidity InflammatoryResponse Inflammatory Response (e.g., TNF-α release) DPPC->InflammatoryResponse Modulates TLR4 Toll-like Receptor 4 (TLR4) Membrane->TLR4 Affects receptor function MAPK MAP Kinase Pathway (e.g., p38, ERK) TLR4->MAPK Activates MAPK->InflammatoryResponse Leads to

Caption: DPPC's potential role in modulating inflammatory pathways.

References

Preparing Deuterated Liposomes for Advanced Biophysical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals engaged in membrane biophysics and drug delivery systems, the preparation of well-defined liposomes is a critical first step. This document provides a detailed guide to the preparation and characterization of liposomes composed of (Rac)-1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d6 ((Rac)-DPPC-d6). The use of deuterated lipids is particularly advantageous for biophysical studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy, as it allows for the specific investigation of lipid chain dynamics and membrane organization.

Introduction

DPPC is a saturated phospholipid commonly used to create model biological membranes due to its well-characterized phase behavior. The deuteration of the acyl chains (d6) provides a non-invasive probe for solid-state NMR studies, enabling detailed analysis of membrane structure and the effects of incorporated molecules. The "(Rac)" designation indicates a racemic mixture at the chiral phosphorus center of the phosphocholine (B91661) headgroup. While this may have subtle effects on headgroup packing and hydration, the protocols for liposome (B1194612) preparation are generally consistent with those for non-racemic DPPC.

This application note details the widely used thin-film hydration followed by extrusion method to produce unilamellar liposomes of a defined size.[1][2][3] It also covers essential characterization techniques, including Dynamic Light Scattering (DLS) for size determination and Differential Scanning Calorimetry (DSC) for the analysis of membrane phase transitions.[4][5][6]

Data Presentation

The following tables summarize typical quantitative data obtained for DPPC liposomes. While specific values for this compound may vary slightly, these provide a reliable reference range.

Table 1: Liposome Size Distribution as Determined by Dynamic Light Scattering (DLS)

Liposome FormulationExtrusion Pore Size (nm)Mean Diameter (nm)Polydispersity Index (PDI)Reference
DPPC100~100 - 130< 0.1[7][8]
DPPC/Cholesterol100~110 - 150< 0.2[9]
DPPC Mixtures100~90 - 165< 0.2[7][10]

Table 2: Thermal Properties as Determined by Differential Scanning Calorimetry (DSC)

Liposome FormulationPre-transition Temperature (Tp) (°C)Main Transition Temperature (Tm) (°C)Enthalpy (ΔH) (kcal/mol)Reference
Pure DPPC~34 - 35~418.7 - 10[5][6]
DPPC with additivesAbolished or shiftedShifted depending on additiveVaries[8][11]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the formation of large unilamellar vesicles (LUVs) with a controlled size distribution.[1][12]

Materials:

  • This compound

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform in a round-bottom flask. A common concentration is 10-20 mg of lipid per mL of solvent.[9]

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature below the boiling point of the solvent (e.g., 45°C for chloroform).[9]

    • Rotate the flask and gradually reduce the pressure to evaporate the solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the main phase transition temperature (Tm) of DPPC (~41°C), for example, to 50-60°C.[13][14]

    • Add the pre-heated buffer to the flask containing the dry lipid film.

    • Agitate the flask gently by hand or on a vortex mixer to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs).[15] Allow the lipid film to hydrate (B1144303) for at least 1 hour above the Tm.

  • Extrusion:

    • Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tm of DPPC.

    • Draw the MLV suspension into a syringe and place it in the extruder.

    • Force the suspension through the membrane into a clean syringe.

    • Repeat this extrusion process an odd number of times (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles.[16]

    • The resulting translucent suspension contains LUVs. Store the liposomes at a temperature above their Tm for short-term use or at 4°C for longer-term storage, depending on the formulation's stability.[17]

Protocol 2: Liposome Characterization

A. Size Measurement by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in suspension.[18]

Procedure:

  • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS measurement.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters, including temperature and scattering angle.

  • Perform the measurement to obtain the mean particle diameter and the polydispersity index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse population.

B. Phase Transition Analysis by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, providing information on the pre-transition and main phase transition of the lipid bilayer.[4][6]

Procedure:

  • Accurately transfer a known amount of the liposome suspension into a DSC sample pan.

  • Place an equal volume of the hydration buffer into a reference pan.

  • Seal both pans.

  • Place the pans in the DSC instrument.

  • Run a temperature scan over a range that encompasses the expected phase transitions of DPPC (e.g., 20°C to 60°C) at a defined scan rate.

  • Analyze the resulting thermogram to determine the temperatures of the pre-transition (Tp) and the main transition (Tm), as well as the enthalpy of the main transition (ΔH).

Visualizations

G cluster_prep Liposome Preparation cluster_char Biophysical Characterization start This compound Powder dissolve Dissolve in Organic Solvent start->dissolve evaporate Solvent Evaporation (Thin Film Formation) dissolve->evaporate hydrate Hydration with Aqueous Buffer evaporate->hydrate extrude Extrusion hydrate->extrude final_liposomes Unilamellar Liposomes (this compound) extrude->final_liposomes dls Dynamic Light Scattering (DLS) final_liposomes->dls Size & PDI dsc Differential Scanning Calorimetry (DSC) final_liposomes->dsc Phase Transition nmr NMR Spectroscopy final_liposomes->nmr Membrane Structure & Dynamics

Caption: Experimental workflow for the preparation and biophysical characterization of this compound liposomes.

G cluster_liposome Liposome Cross-Section l1 l2 l3 label_head Hydrophilic Headgroup l3->label_head l4 l5 l6 l7 l8 il1 il2 il3 il4 il5 il6 il7 il8 c1 c2 c3 label_tail Deuterated Acyl Chains c3->label_tail c4 c5 c6 c7 c8 ic1 ic2 ic3 ic4 ic5 ic6 ic7 ic8

Caption: Conceptual diagram of a unilamellar liposome with deuterated acyl chains.

References

Application Note and Protocol: Lipid Extraction Utilizing (Rac)-DPPC-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipids from biological matrices is fundamental in various fields, including disease biomarker discovery, drug development, and nutritional science. The use of a robust internal standard is critical for correcting variations in lipid extraction efficiency and instrument response. (Rac)-DPPC-d6, a deuterated form of dipalmitoylphosphatidylcholine, serves as an excellent internal standard for the quantification of phosphatidylcholines and other lipid classes due to its chemical similarity to endogenous lipids and its distinct mass.

This document provides a detailed protocol for the extraction of lipids from biological samples using a modified Bligh-Dyer method, incorporating this compound as an internal standard. Additionally, it presents data on lipid recovery and illustrates relevant biological and experimental workflows.

Data Presentation

The efficiency of a lipid extraction method can be evaluated by the recovery of internal standards. The following table summarizes the average recovery rates of various lipid classes using different extraction methods. While this data does not exclusively use this compound, it provides a valuable comparison of method performance for lipid classes, including phosphatidylcholines. The Folch method, a basis for the protocol described below, generally demonstrates high recovery rates across multiple lipid classes[1].

Lipid ClassFolch Method Recovery (%)BUME Method Recovery (%)MTBE Method Recovery (%)
Acyl Carnitines (AcCa)95.268.885.1
Ceramides (Cer)101.5100.298.7
Coenzyme Q (CoQ)98.399.195.4
Diacylglycerols (DG)102.1101.8100.5
Lysophosphatidylcholines (LPC)92.894.565.3
Lysophosphatidylethanolamines (LPE)88.493.879.4
Phosphatidylcholines (PC)99.7100.897.2
Phosphatidylethanolamines (PE)100.2101.198.9
Phosphatidylglycerols (PG)73.595.692.1
Sphingomyelins (SM)90.192.349.6
Sphingosines (Sph)85.777.874.0
Triacylglycerols (TG)103.482.4110.5

Data adapted from a study evaluating lipid extraction protocols in mouse tissues[1].

Experimental Protocols

This protocol is a modification of the Bligh-Dyer method, optimized for the use of this compound as an internal standard for quantitative lipidomics.

Materials and Reagents
  • This compound internal standard solution (concentration verified, e.g., 1 mg/mL in a suitable solvent)

  • Chloroform (B151607) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • Glass tubes with Teflon-lined caps

  • Pipettes and tips (glass or solvent-resistant)

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Sample Preparation
  • Cell Culture: For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.

  • Tissue Samples: Homogenize a known weight of tissue (e.g., 10-50 mg) in a suitable volume of ice-cold PBS.

  • Plasma/Serum: Use a precise volume of plasma or serum (e.g., 50-100 µL).

Lipid Extraction Protocol
  • Addition of Internal Standard: To your prepared sample (e.g., cell pellet, tissue homogenate, or plasma), add a known amount of this compound internal standard solution. The amount should be chosen to be within the linear range of the analytical method.

  • Monophasic Mixture Formation: Add chloroform and methanol to the sample to achieve a final solvent ratio of chloroform:methanol:water of 1:2:0.8 (v/v/v), taking into account the water content of the sample. For a 100 µL aqueous sample, this would typically involve adding 375 µL of a 1:2 (v/v) chloroform:methanol mixture[2].

  • Homogenization/Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.

  • Phase Separation: Induce phase separation by adding 125 µL of chloroform and 125 µL of deionized water for every 100 µL of the initial aqueous sample[2]. The final ratio of chloroform:methanol:water will be approximately 2:2:1.8.

  • Vortexing and Centrifugation: Vortex the mixture again for 30 seconds and then centrifuge at a low speed (e.g., 1000 x g) for 5-10 minutes at 4°C to facilitate phase separation.

  • Lipid Phase Collection: Two distinct phases will be visible: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids. Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., isopropanol:acetonitrile:water for LC-MS).

Visualizations

Experimental Workflow for Lipid Extraction

G cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Downstream Processing sample_prep Biological Sample (Cells, Tissue, Plasma) add_istd Add this compound Internal Standard sample_prep->add_istd add_solvents Add Chloroform:Methanol (1:2 v/v) add_istd->add_solvents vortex1 Vortex to Homogenize add_solvents->vortex1 phase_sep Add Chloroform and Water to Induce Phase Separation vortex1->phase_sep vortex2 Vortex and Centrifuge phase_sep->vortex2 collect_organic Collect Lower Organic Phase vortex2->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute in Analysis Solvent dry_down->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 Activates DPPC DPPC DPPC->TLR2 Modulates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (p38, JNK, ERK) TAK1->MAPK_cascade NFkB NF-κB IKK_complex->NFkB Activates AP1 AP-1 MAPK_cascade->AP1 Activates Inflammatory_genes Inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Inflammatory_genes Induces AP1->Inflammatory_genes Induces

References

Application of (Rac)-DPPC-d6 in Studying Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(Rac)-DPPC-d6, a deuterated form of dipalmitoylphosphatidylcholine, serves as a valuable tool in the field of lipid metabolism research. Its primary application lies in its use as an internal standard for quantitative lipid analysis by mass spectrometry (MS). The six deuterium (B1214612) atoms on the choline (B1196258) headgroup provide a distinct mass shift, allowing it to be differentiated from its endogenous, non-labeled counterpart without significantly altering its chemical and physical properties. This ensures that it behaves similarly to the natural lipid during sample extraction, ionization, and fragmentation, a critical aspect for accurate quantification.

Stable isotope-labeled lipids like this compound are fundamental to modern lipidomics for investigating the dynamics of lipid metabolism, including biosynthesis, transport, interconversion, and degradation.[1] By introducing a known amount of the deuterated standard into a biological sample, researchers can correct for sample loss during preparation and variations in instrument response, thereby enabling precise and accurate quantification of endogenous DPPC and other related lipid species.[2][3]

The use of deuterated standards is a gold-standard method for studying lipid and lipoprotein metabolism.[4][5] This approach is not only crucial for basic research into the mechanisms of lipid-related diseases like atherosclerosis, hypertriglyceridemia, and non-alcoholic fatty liver disease (NAFLD), but also for the development of new therapeutic agents targeting lipid metabolic pathways.[6][7][8]

Key Applications:

  • Internal Standard for Mass Spectrometry: The most common application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics.[1][9] It allows for the accurate quantification of DPPC and other phosphatidylcholine species in various biological matrices such as plasma, tissues, and cell cultures.

  • Lipid Flux Studies: While less common for a fully saturated phospholipid like DPPC, deuterated lipids can be used as tracers to study the flux of lipids through metabolic pathways.[1][4] For instance, if cells are supplemented with a deuterated precursor, the incorporation of the label into DPPC can be monitored over time to determine its synthesis rate.

  • Drug Development: In pharmaceutical development, understanding how a drug affects lipid metabolism is crucial. This compound can be used to accurately measure changes in DPPC levels in response to drug treatment, providing insights into the drug's mechanism of action and potential side effects.[7][10]

Experimental Workflow for Lipid Quantification using this compound

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike->Extraction Drydown Dry Down & Reconstitute Extraction->Drydown LC Liquid Chromatography (Separation of Lipids) Drydown->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Peak Peak Integration (Endogenous DPPC & DPPC-d6) MS->Peak Ratio Calculate Peak Area Ratio (DPPC / DPPC-d6) Peak->Ratio Quant Quantification (Using Calibration Curve) Ratio->Quant

Caption: Workflow for quantitative lipid analysis using this compound as an internal standard.

Data Presentation

The primary quantitative data generated from using this compound as an internal standard is the concentration of endogenous DPPC in the sample. This data is typically presented in a tabular format, comparing concentrations across different experimental groups.

Table 1: Example Quantification of DPPC in Control vs. Treated Cells

Sample GroupnDPPC Concentration (µg/mg protein) ± SDp-value
Control615.2 ± 1.8\multirow{2}{*}{0.02}
Treated621.5 ± 2.3

This is example data and does not represent actual experimental results.

Protocols

Protocol 1: Quantification of DPPC in Cultured Cells using this compound and LC-MS

Objective: To accurately quantify the amount of dipalmitoylphosphatidylcholine (DPPC) in a cultured cell line using this compound as an internal standard.

Materials:

  • This compound (deuterated internal standard)

  • Chloroform (B151607), Methanol (B129727), Water (HPLC grade)

  • Cultured cells of interest

  • Phosphate-buffered saline (PBS)

  • Protein assay kit (e.g., BCA)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Harvesting:

    • Culture cells to the desired confluency under appropriate conditions.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass tube.

    • Take an aliquot for protein quantification.

  • Internal Standard Spiking:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Add a known amount of the this compound internal standard to each cell suspension. The amount should be chosen to be in the same order of magnitude as the expected endogenous DPPC.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the 1 mL cell suspension containing the internal standard, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex thoroughly for 1 minute to ensure mixing.

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of water and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) into a new glass tube.

  • Sample Preparation for LC-MS:

    • Dry the collected organic phase under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., methanol).

  • LC-MS Analysis:

    • Inject the reconstituted sample into the LC-MS system.

    • Liquid Chromatography: Use a C18 column to separate the lipids. A typical gradient could be from a mobile phase of water/acetonitrile with additives to a mobile phase of isopropanol/acetonitrile with additives.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor for the precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both endogenous DPPC and this compound.

      • DPPC: e.g., m/z 734.6 → 184.1

      • This compound: e.g., m/z 740.6 → 190.1

  • Data Analysis:

    • Integrate the peak areas for both the endogenous DPPC and the this compound internal standard.

    • Calculate the peak area ratio of DPPC to DPPC-d6.

    • Generate a calibration curve using known concentrations of unlabeled DPPC spiked with the same amount of this compound as the samples.

    • Determine the concentration of DPPC in the samples by comparing their peak area ratios to the calibration curve.

    • Normalize the DPPC concentration to the protein content of the cells.

Signaling Pathway and Metabolic Context

The quantification of specific lipids like DPPC is crucial for understanding cellular signaling and metabolic health. DPPC is a major component of cellular membranes and pulmonary surfactant. Alterations in its levels can be indicative of changes in membrane fluidity, signaling platform integrity, and metabolic dysregulation.

G cluster_0 Metabolic Inputs cluster_1 DPPC Biosynthesis (Kennedy Pathway) cluster_2 Cellular Functions FattyAcids Fatty Acids (e.g., Palmitic Acid) LPA Lysophosphatidic Acid FattyAcids->LPA Glycerol Glycerol-3-Phosphate Glycerol->LPA Choline Choline CDP_Choline CDP-Choline Choline->CDP_Choline PA Phosphatidic Acid LPA->PA DAG Diacylglycerol PA->DAG DPPC DPPC (Dipalmitoylphosphatidylcholine) DAG->DPPC CDP_Choline->DPPC Membrane Membrane Structure & Fluidity DPPC->Membrane Surfactant Pulmonary Surfactant DPPC->Surfactant Signaling Lipid Signaling (e.g., via PLA2) DPPC->Signaling

Caption: Simplified overview of DPPC biosynthesis and its key cellular roles.

References

Application Note & Protocol: Determining Lipid Recovery with (Rac)-DPPC-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate quantification of lipid species is crucial for understanding biological processes, identifying disease biomarkers, and developing novel therapeutics.[1][2] A significant challenge in quantitative lipid analysis is the potential for analyte loss during sample preparation and extraction, as well as signal suppression or enhancement from matrix effects during mass spectrometry analysis.[1][3] The use of stable isotope-labeled internal standards, such as (Rac)-dipalmitoylphosphatidylcholine-d6 ((Rac)-DPPC-d6), is a robust method to account for these variations and ensure the accuracy and precision of lipid quantification.[4][5]

This application note provides a detailed protocol for determining the recovery of dipalmitoylphosphatidylcholine (DPPC), a major phospholipid component of cell membranes and pulmonary surfactant, from a biological matrix using this compound as an internal standard. The methodology described herein utilizes a liquid-liquid extraction procedure followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The stable isotope dilution method is the gold standard for quantitative mass spectrometry.[5] A known amount of a stable isotope-labeled internal standard, in this case this compound, is added to the sample at the beginning of the experimental workflow.[1] This deuterated standard is chemically identical to the endogenous analyte (DPPC) and will therefore exhibit the same behavior during extraction, derivatization (if any), and chromatographic separation.[5]

Because the internal standard and the analyte are affected proportionally by any sample loss or matrix effects, the ratio of their peak areas as measured by the mass spectrometer remains constant.[1][4] By comparing the peak area ratio of the analyte to the internal standard in the processed sample to a calibration curve, the absolute concentration of the analyte can be accurately determined. The recovery of the lipid extraction procedure can be calculated by comparing the response of the internal standard in the extracted sample to its response in a neat solution (a clean solvent mixture without the biological matrix).

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Cell Lysate) spike Spike with this compound Internal Standard sample->spike add_solvents Add Extraction Solvents (e.g., Chloroform (B151607):Methanol) spike->add_solvents vortex Vortex & Centrifuge add_solvents->vortex phase_sep Phase Separation vortex->phase_sep collect_organic Collect Organic Phase phase_sep->collect_organic dry_down Dry Down Under Nitrogen collect_organic->dry_down reconstitute Reconstitute in LC-MS Grade Solvent dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms peak_integration Peak Integration (DPPC & DPPC-d6) lcms->peak_integration calc_recovery Calculate % Recovery peak_integration->calc_recovery quantification Quantification peak_integration->quantification

Caption: Experimental workflow for determining lipid recovery using this compound.

Materials and Reagents

  • This compound (deuterated internal standard)

  • DPPC (unlabeled standard for calibration curve)

  • Biological matrix (e.g., human plasma, cultured cells)

  • Chloroform (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (LC-MS grade)

  • Nitrogen gas (high purity)

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

  • LC-MS/MS system with a C18 reverse-phase column

Detailed Protocol

This protocol describes a modified Bligh and Dyer liquid-liquid extraction method.

1. Preparation of Standard Solutions

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in chloroform:methanol (2:1, v/v). Store at -20°C.

  • IS Working Solution: Dilute the IS stock solution to a final concentration of 10 µg/mL in methanol.

  • Calibration Standard Stock Solution: Prepare a 1 mg/mL stock solution of unlabeled DPPC in chloroform:methanol (2:1, v/v).

  • Calibration Curve Standards: Prepare a series of calibration standards by spiking known amounts of the DPPC stock solution into the biological matrix of interest (pre-screened to be low in endogenous DPPC if possible).

2. Sample Preparation and Extraction

  • Thaw biological samples (e.g., 100 µL of plasma or cell pellet from 1x10^6 cells) on ice.[1]

  • To each sample in a glass centrifuge tube, add 10 µL of the 10 µg/mL this compound internal standard working solution. This results in spiking 100 ng of IS into each sample.

  • Add 375 µL of ice-cold methanol to each sample.

  • Add 125 µL of ice-cold chloroform.

  • Vortex vigorously for 2 minutes.

  • Add 125 µL of chloroform and 125 µL of LC-MS grade water.

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to induce phase separation.[6]

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.[7]

  • Dry the collected organic phase to complete dryness under a gentle stream of nitrogen.[4]

  • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., acetonitrile:isopropanol:water, 65:30:5, v/v/v).

  • Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient to separate DPPC from other lipids. For example, start at 40% B, ramp to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate.

  • Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both DPPC and this compound.

    • DPPC: m/z 734.6 → 184.1

    • This compound: m/z 740.6 → 184.1

Data Presentation and Calculations

Quantitative data should be organized into tables for clarity and easy comparison.

Table 1: Calibration Curve Standards

Standard IDDPPC Concentration (ng/mL)This compound Concentration (ng/mL)Peak Area Ratio (DPPC / DPPC-d6)
Cal 11100Value
Cal 25100Value
Cal 310100Value
Cal 450100Value
Cal 5100100Value
Cal 6500100Value
Cal 71000100Value

Table 2: Lipid Recovery Calculation

Sample TypeThis compound Peak Area
Neat Standard (100 ng IS in solvent)A_neat
Extracted Sample 1A_extracted1
Extracted Sample 2A_extracted2
Extracted Sample 3A_extracted3

Calculation of Lipid Recovery:

The percentage recovery of the extraction procedure is calculated using the following formula:

% Recovery = (A_extracted / A_neat) * 100

Where:

  • A_extracted is the peak area of the internal standard (this compound) in the extracted biological sample.

  • A_neat is the peak area of the internal standard in a neat solution (not subjected to extraction) at the same concentration.

Table 3: Summary of Results

Sample IDDPPC Peak AreaThis compound Peak AreaPeak Area RatioCalculated DPPC Concentration (ng/mL)% Recovery
Sample 1ValueValueValueValueValue
Sample 2ValueValueValueValueValue
Sample 3ValueValueValueValueValue
Average Value Value

Principle of Internal Standard Correction

The following diagram illustrates how an internal standard corrects for variations in sample processing.

G start_ideal Analyte: 100 units IS: 100 units end_ideal Analyte: 100 units IS: 100 units start_ideal->end_ideal Ratio = 1.0 start_real Analyte: 100 units IS: 100 units process Extraction Process end_real Analyte: 80 units IS: 80 units start_real->end_real Ratio = 1.0

Caption: Internal standard corrects for loss, maintaining a constant analyte/IS ratio.

Conclusion

This application note provides a comprehensive protocol for determining lipid recovery from biological matrices using this compound as an internal standard. By incorporating a stable isotope-labeled standard, researchers can effectively correct for sample loss during preparation and matrix effects during analysis. This approach significantly enhances the accuracy, precision, and reliability of quantitative lipidomics data, which is essential for meaningful biological interpretation in research, clinical diagnostics, and drug development.

References

Application Notes and Protocols for Shotgun Lipidomics Workflow with (Rac)-DPPC-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shotgun lipidomics is a powerful, high-throughput technique that enables the comprehensive and quantitative analysis of the entire lipid profile (lipidome) of a biological sample directly from a total lipid extract. This approach bypasses the need for time-consuming chromatographic separation, relying instead on the high mass accuracy and resolution of modern mass spectrometers to identify and quantify individual lipid species. The use of stable isotope-labeled internal standards is crucial for accurate quantification, correcting for variations in sample extraction and ionization efficiency.

This document provides a detailed workflow for shotgun lipidomics, with a specific focus on the application of (Rac)-1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d6 ((Rac)-DPPC-d6) as an internal standard for the quantification of phosphatidylcholines (PC), a major class of phospholipids. Dipalmitoylphosphatidylcholine (DPPC) is a key component of pulmonary surfactant, making this workflow particularly relevant for studies involving lung biology, respiratory diseases, and the development of related therapeutics.

Experimental Workflow Overview

The shotgun lipidomics workflow encompasses several key stages, from sample preparation to data analysis. Each step is critical for obtaining high-quality, reproducible, and quantitative data.

Shotgun_Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Biological Sample (e.g., BALF, Cells, Tissue) Homogenization Homogenization Sample->Homogenization Spiking Spiking with This compound Internal Standard Homogenization->Spiking Extraction MTBE Extraction Spiking->Extraction PhaseSeparation Phase Separation Extraction->PhaseSeparation Collection Organic Phase Collection PhaseSeparation->Collection Drying Drying under Nitrogen Collection->Drying Reconstitution Reconstitution Drying->Reconstitution Infusion Direct Infusion (nano-ESI) Reconstitution->Infusion MS_Analysis High-Resolution MS & MS/MS Analysis Infusion->MS_Analysis Identification Lipid Identification MS_Analysis->Identification Quantification Quantification vs. This compound Identification->Quantification Stat_Analysis Statistical Analysis Quantification->Stat_Analysis

Caption: Shotgun Lipidomics Experimental Workflow.

Experimental Protocols

Sample Preparation and Internal Standard Spiking

Materials:

  • Biological sample (e.g., 50 µL of bronchoalveolar lavage fluid (BALF), 1x10^6 cells, or 10 mg of tissue)

  • Phosphate-buffered saline (PBS), ice-cold

  • This compound internal standard solution (100 pmol/µL in methanol)

  • Homogenizer (for tissue samples)

  • Microcentrifuge tubes (1.5 mL)

Protocol:

  • For BALF: Centrifuge the BALF at 500 x g for 5 minutes at 4°C to pellet cells. Transfer the supernatant to a new tube.

  • For Adherent Cells: Wash the cells twice with ice-cold PBS. Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube. Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells. Discard the supernatant.

  • For Suspension Cells: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells. Wash the cell pellet twice with ice-cold PBS.

  • For Tissue: Weigh the frozen tissue and homogenize in 1 mL of ice-cold PBS per 10 mg of tissue.

  • Internal Standard Spiking: To the prepared sample, add 10 µL of the 100 pmol/µL this compound internal standard solution (final amount: 1 nmol). Vortex briefly to mix.

Lipid Extraction using Methyl-tert-butyl Ether (MTBE)

This protocol is a modified version of the Matyash et al. method, which is highly efficient for extracting a broad range of lipid classes.

Materials:

  • Methanol (B129727) (HPLC grade), ice-cold

  • Methyl-tert-butyl ether (MTBE, HPLC grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge (capable of 1,000 x g at 4°C)

  • Nitrogen evaporator or vacuum concentrator

Protocol:

  • To the sample containing the internal standard, add 1.5 mL of ice-cold methanol and vortex thoroughly for 1 minute.

  • Add 5 mL of MTBE and vortex for 10 seconds.

  • Incubate the mixture for 1 hour at room temperature on a shaker.

  • Induce phase separation by adding 1.25 mL of water and vortexing for 15 seconds.

  • Centrifuge the sample at 1,000 x g for 10 minutes at 4°C. Three distinct phases will be observed: an upper organic phase (containing lipids), a lower aqueous phase, and a protein pellet at the interface.

  • Carefully collect the upper organic phase into a new glass tube, avoiding the protein pellet.

  • Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

  • Store the dried lipid extract at -80°C until mass spectrometry analysis.

Mass Spectrometry Analysis

Materials:

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) formate

  • High-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap) equipped with a nano-electrospray ionization (nano-ESI) source.

Protocol:

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of Acetonitrile/Isopropanol/Water (65:30:5, v/v/v) containing 10 mM ammonium formate.

  • Direct Infusion: Directly infuse the reconstituted lipid extract into the mass spectrometer using a nano-ESI source at a flow rate of 1 µL/min.

  • Mass Spectrometry Parameters (Representative):

    • Ionization Mode: Positive and Negative ion modes (separate acquisitions).

    • Mass Range: m/z 200-1200.

    • Resolution: 140,000 at m/z 200.

    • Data Acquisition: Full MS scan followed by data-dependent MS/MS scans of the top 10 most intense ions.

    • Collision Energy: Stepped normalized collision energy (20, 30, 40 eV).

    • Internal Standard Monitoring:

      • This compound (Positive Ion Mode): Monitor for the [M+H]+ ion at m/z 740.6 and its characteristic fragment ion at m/z 184.0733 (phosphocholine headgroup).

Data Analysis

Software:

  • Lipid identification software (e.g., LipidSearch, MS-DIAL, LipidXplorer)

  • Quantitative analysis software (e.g., Skyline, MultiQuant)

  • Statistical analysis software (e.g., R, MetaboAnalyst)

Workflow:

  • Lipid Identification: Process the raw mass spectrometry data using lipid identification software. Identify lipid species based on accurate mass, isotopic pattern, and characteristic MS/MS fragmentation patterns.

  • Quantification: Quantify the peak area of each identified lipid species and the this compound internal standard. Calculate the concentration of each lipid species relative to the known concentration of the internal standard. For phosphatidylcholines, the following formula can be used:

    Concentration of PC species = (Peak Area of PC species / Peak Area of this compound) * Concentration of this compound

  • Data Normalization: Normalize the quantitative data to the initial sample amount (e.g., cell number, protein concentration, or tissue weight).

  • Statistical Analysis: Perform statistical analysis (e.g., t-tests, ANOVA) to identify statistically significant differences in lipid profiles between experimental groups.

Data Presentation

The following tables present representative quantitative data from a shotgun lipidomics analysis of bronchoalveolar lavage fluid (BALF) from a control and a disease model group. The data is normalized to the volume of BALF and expressed as pmol/mL.

Table 1: Phosphatidylcholine (PC) Species in BALF

Lipid SpeciesControl (pmol/mL ± SD)Disease Model (pmol/mL ± SD)Fold Changep-value
PC(32:0) / DPPC1500 ± 120950 ± 850.63<0.01
PC(34:1)850 ± 701200 ± 1101.41<0.05
PC(34:2)420 ± 35600 ± 501.43<0.05
PC(36:2)600 ± 55850 ± 751.42<0.05
PC(36:3)250 ± 20380 ± 301.52<0.01
PC(36:4)300 ± 28450 ± 401.50<0.01

Table 2: Other Major Phospholipid Classes in BALF

Lipid ClassControl (pmol/mL ± SD)Disease Model (pmol/mL ± SD)Fold Changep-value
Phosphatidylethanolamine (PE)550 ± 45750 ± 601.36<0.05
Phosphatidylglycerol (PG)300 ± 25180 ± 150.60<0.01
Phosphatidylinositol (PI)150 ± 12220 ± 201.47<0.05
Sphingomyelin (SM)400 ± 38550 ± 501.38<0.05

Note: The data presented in these tables are representative and for illustrative purposes only.

Signaling Pathway Visualization

Dipalmitoylphosphatidylcholine (DPPC) is the most abundant phospholipid in pulmonary surfactant and its synthesis is a critical pathway in lung alveolar type II cells. The following diagram illustrates the de novo synthesis pathway of DPPC, also known as the Kennedy pathway.

DPPC_Synthesis_Pathway cluster_pathway De Novo Synthesis of DPPC (Kennedy Pathway) Choline Choline Choline_P Choline-phosphate Choline->Choline_P Choline Kinase (ATP -> ADP) CDP_Choline CDP-choline Choline_P->CDP_Choline CTP:phosphocholine cytidylyltransferase (CTP -> PPi) DPPC Dipalmitoylphosphatidylcholine (DPPC) CDP_Choline->DPPC Cholinephosphotransferase DAG 1,2-Diacyl-sn-glycerol DAG->DPPC

Caption: DPPC de novo synthesis pathway.

Conclusion

This application note provides a comprehensive and detailed protocol for a shotgun lipidomics workflow utilizing this compound as an internal standard. The provided methodologies for sample preparation, lipid extraction, mass spectrometry, and data analysis offer a robust framework for researchers in various fields, particularly those investigating the role of lipids in respiratory health and disease. The inclusion of representative quantitative data and a relevant signaling pathway diagram further illustrates the utility of this powerful analytical technique. By adhering to these protocols, researchers can achieve accurate and reproducible quantification of lipid species, leading to a deeper understanding of the complex role of the lipidome in biological systems and the identification of potential biomarkers and therapeutic targets.

Troubleshooting & Optimization

Technical Support Center: Optimizing (Rac)-DPPC-d6 Concentration for Internal Standard Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Rac)-DPPC-d6 as an internal standard in their analytical experiments, particularly in the field of lipidomics using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in our analytical workflow?

A1: this compound, a deuterated form of the phospholipid DPPC, serves as a stable isotope-labeled (SIL) internal standard. Its primary function is to correct for variability during the entire analytical process, including sample extraction, injection volume inconsistencies, and instrument response fluctuations. By adding a known, constant concentration of this compound to all samples, calibration standards, and quality controls, the analyte's signal can be normalized to the internal standard's signal. This significantly improves the accuracy and precision of quantitative results. SIL internal standards like this compound are considered the gold standard because they co-elute with the endogenous analyte and experience similar matrix effects, such as ion suppression or enhancement.

Q2: Why is optimizing the concentration of this compound crucial?

A2: Optimizing the concentration of this compound is critical for several reasons:

  • Avoiding Detector Saturation: An excessively high concentration can saturate the mass spectrometer's detector, leading to a non-linear response and inaccurate quantification.

  • Ensuring a Robust Signal: The concentration must be sufficient to produce a strong, reproducible signal with a good signal-to-noise ratio (S/N) across all samples.

  • Minimizing Ion Suppression: While SIL internal standards are used to correct for matrix effects, a very high concentration of the internal standard itself can contribute to ion suppression of the analyte.[1]

  • Cost-Effectiveness: Using the minimum effective concentration is more economical.

Q3: What are the signs that the this compound concentration may be suboptimal?

A3: Several indicators may suggest that the concentration of your this compound internal standard needs adjustment:

  • High Variability in Internal Standard Response: Significant fluctuations in the peak area of this compound across a batch of samples can indicate issues with sample preparation, instrument stability, or inconsistent matrix effects.

  • Poor Linearity of the Calibration Curve: If the calibration curve for your target analytes becomes non-linear, particularly at higher concentrations, it could be due to an inappropriate internal standard concentration.

  • Inaccurate Quality Control (QC) Samples: Consistently failing QC samples (i.e., outside of ±15% of the nominal value) may point to a problem with the internal standard's ability to compensate for variability at different concentrations.

  • Low Signal-to-Noise Ratio (S/N): If the S/N for this compound is low, it can lead to poor integration and imprecise measurements.

Troubleshooting Guides

Issue 1: High Variability in this compound Peak Area

Possible Causes and Solutions:

Possible CauseRecommended Troubleshooting Steps
Inconsistent Sample Preparation Review your standard operating procedure (SOP) for sample preparation. Ensure that the internal standard is added accurately and consistently to every sample. Use calibrated pipettes and ensure thorough vortexing after the addition of the internal standard.
Instrument Instability Perform a system suitability test to check for injection precision and detector stability. This can involve multiple injections of a standard solution to ensure the coefficient of variation (%CV) of the peak area and retention time are within acceptable limits.
Differential Matrix Effects The composition of the biological matrix can vary between samples, leading to inconsistent ion suppression. To assess this, perform a post-extraction spike experiment (see Experimental Protocols). If differential matrix effects are confirmed, consider optimizing sample cleanup procedures (e.g., using solid-phase extraction) or adjusting chromatographic conditions to better separate the analyte and internal standard from interfering matrix components.
Issue 2: Poor Linearity in the Calibration Curve

Possible Causes and Solutions:

Possible CauseRecommended Troubleshooting Steps
Inappropriate Internal Standard Concentration A common guideline is to use an internal standard concentration that yields a signal intensity in the middle of the calibration curve range for the analytes of interest. If non-linearity is observed at the upper end of the curve, consider reducing the internal standard concentration. Conversely, if the lower end of the curve is problematic, a higher concentration might be necessary to ensure a stable signal.
Detector Saturation If the signal intensity for this compound is extremely high, it may be saturating the detector. Reduce the concentration of the internal standard and re-assess the calibration curve.
Co-eluting Interferences An interfering compound from the matrix with a similar mass-to-charge ratio as this compound can affect its signal and, consequently, the linearity of the calibration curve. Review the chromatograms for any signs of co-eluting peaks and consider optimizing the chromatographic method to improve resolution.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration

This protocol provides a systematic approach to selecting the most appropriate concentration for this compound as an internal standard.

Methodology:

  • Prepare Stock Solutions: Prepare individual stock solutions of your target phospholipid analytes and this compound in a suitable organic solvent (e.g., methanol (B129727) or chloroform/methanol mixture).

  • Prepare Analyte Working Solution: Prepare a working solution containing a mid-range concentration of your target phospholipid analytes.

  • Prepare a Range of this compound Working Solutions: Prepare a series of at least three working solutions of this compound at different concentrations (e.g., low, medium, and high). A good starting point is to aim for concentrations that will result in final concentrations in the sample that are in the low, middle, and high range of the expected analyte concentrations.

  • Spike Blank Matrix Samples: Aliquot your blank biological matrix (e.g., plasma) into three sets of tubes. Spike one set with the low-concentration this compound working solution, the second set with the medium-concentration solution, and the third set with the high-concentration solution. To each of these samples, add the mid-range analyte working solution.

  • Sample Preparation and Analysis: Process all spiked samples using your established extraction protocol. Analyze the extracts using your LC-MS method.

  • Data Evaluation:

    • Assess the peak area response of this compound at each concentration.

    • Calculate the coefficient of variation (%CV) of the this compound peak area across replicate injections for each concentration level.

    • The optimal concentration should provide a consistent and reproducible peak area with a low %CV (typically <15%).

Data Presentation: Example of this compound Concentration Optimization

(This data is for illustrative purposes only)

This compound ConcentrationMean Peak Area (n=6)%CVSignal-to-Noise Ratio (S/N)
50 ng/mL1.2 x 10^518.5%85
250 ng/mL8.5 x 10^54.2%>500
1000 ng/mL3.4 x 10^63.8%>1000

In this example, 250 ng/mL would be a good starting point for the optimal concentration, as it provides a strong signal with low variability. While 1000 ng/mL also has low variability, it may be unnecessarily high and could risk detector saturation.

Protocol 2: Quantitative Assessment of Matrix Effects

This experiment helps to quantify the extent of ion suppression or enhancement and to verify that this compound effectively compensates for these effects.

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare a solution of your target analyte(s) and this compound in the final reconstitution solvent at a known concentration (e.g., a mid-range QC level).

    • Set B (Post-Spiked Extract): Process at least six different lots of blank biological matrix through your extraction protocol. After the evaporation step, reconstitute the residue with the solution from Set A.

    • Set C (Pre-Spiked Extract): Spike the same six lots of blank biological matrix with the analyte(s) and this compound at the same concentration as in Set A before the extraction process.

  • Analysis: Analyze all three sets of samples by LC-MS.

  • Calculations:

    • Matrix Factor (MF): Calculate the MF by comparing the peak area of the analyte in Set B to that in Set A: MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

    • Internal Standard-Normalized Matrix Factor (IS-Normalized MF): Calculate this to assess how well the internal standard corrects for matrix effects: IS-Normalized MF = (Analyte Peak Area / IS Peak Area in Set B) / (Mean Analyte Peak Area / Mean IS Peak Area in Set A)

    • Recovery: Calculate the extraction recovery using the pre-spiked samples: Recovery (%) = (Mean Peak Area in Set C) / (Mean Peak Area in Set B) * 100

Data Presentation: Example of Matrix Effect Evaluation

(This data is for illustrative purposes only)

Sample LotAnalyte MFThis compound MFIS-Normalized MF
10.750.780.96
20.820.850.96
30.690.710.97
40.780.800.98
50.850.880.97
60.720.740.97
Mean 0.77 0.79 0.97
%CV 8.2% 8.1% 0.8%

In this example, the analyte and internal standard both experience ion suppression (MF < 1). However, the IS-Normalized MF is close to 1 with a low %CV, indicating that this compound is effectively compensating for the matrix effect.

Visualizations

Caption: Workflow for optimizing this compound internal standard concentration.

logical_relationship cluster_problem Observed Issue cluster_solutions Troubleshooting Actions issue High Variability in This compound Signal cause1 Inconsistent Sample Prep issue->cause1 cause2 Instrument Instability issue->cause2 cause3 Differential Matrix Effects issue->cause3 solution1 Review & Standardize SOP cause1->solution1 Address solution2 Perform System Suitability cause2->solution2 Address solution3 Assess Matrix Effects (Post-Extraction Spike) cause3->solution3 Address solution1->issue Resolves solution2->issue Resolves solution3->issue Resolves

Caption: Troubleshooting logic for high variability in this compound signal.

References

Technical Support Center: (Rac)-DPPC-d6 Solubility in Methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully dissolving (Rac)-DPPC-d6 in methanol (B129727). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in methanol?

Q2: I am having difficulty dissolving this compound in methanol. What are the common reasons for this?

Several factors can contribute to poor solubility of this compound in methanol:

  • Solvent Purity: The presence of even small amounts of water in the methanol can significantly decrease the solubility of lipids. Ensure you are using high-purity, anhydrous methanol.

  • Temperature: The solubility of lipids is often temperature-dependent. Attempting to dissolve the lipid at a temperature below its phase transition temperature can be challenging. The phase transition temperature (Tm) for DPPC is 41°C.[3]

  • Lipid Concentration: You may be attempting to dissolve the lipid at a concentration that exceeds its solubility limit in methanol.

  • Inadequate Agitation: Insufficient mixing may not provide enough energy to break down lipid aggregates and facilitate dissolution.

Q3: Can I use heat to improve the solubility of this compound in methanol?

Yes, gentle heating can aid in the dissolution of phospholipids (B1166683). It is recommended to warm the solvent to a temperature above the lipid's phase transition temperature (Tm of DPPC is 41°C).[3] A water bath set to 45-50°C is a suitable option.[4] However, prolonged exposure to high temperatures should be avoided to prevent lipid degradation.

Q4: Is sonication a suitable method to aid dissolution?

Sonication can be an effective technique to break up lipid aggregates and promote dissolution.[5] Both bath sonication and probe sonication can be used. If using a probe sonicator, it is crucial to use short bursts and keep the sample in an ice bath to prevent overheating and potential degradation of the lipid.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues with dissolving this compound in methanol.

Problem: this compound is not dissolving and a cloudy suspension is observed.

Troubleshooting Workflow:

start Start: Cloudy suspension of this compound in Methanol check_purity Verify Methanol Purity (Anhydrous grade?) start->check_purity use_anhydrous Use fresh, anhydrous methanol check_purity->use_anhydrous No warm_solvent Warm the methanol to 45-50°C check_purity->warm_solvent Yes use_anhydrous->warm_solvent vortex Vortex vigorously for 2-3 minutes warm_solvent->vortex sonicate Sonicate the suspension (Bath or probe) vortex->sonicate sonicate_bath Bath sonicate for 15-30 minutes sonicate->sonicate_bath Bath sonicate_probe Probe sonicate with short bursts in an ice bath sonicate->sonicate_probe Probe check_dissolution Is the solution clear? sonicate_bath->check_dissolution sonicate_probe->check_dissolution success Success: Lipid is dissolved check_dissolution->success Yes consider_alternatives Consider alternative solvents or mixtures check_dissolution->consider_alternatives No

Caption: Troubleshooting workflow for dissolving this compound in methanol.

Problem: The lipid appears to dissolve initially but then precipitates out of solution.

This often indicates that the solution is supersaturated or that the temperature has dropped, causing the lipid to fall out of solution.

  • Solution: Maintain the temperature of the solution above the Tm of the lipid during handling and subsequent experimental steps. If the experiment is to be performed at room temperature, it is likely that methanol is not a suitable solvent at the desired concentration.

Alternative Solvent Systems

If you continue to experience difficulties dissolving this compound in pure methanol, consider using a co-solvent system. The use of a less polar solvent in combination with methanol can significantly improve the solubility of phospholipids.

Solvent SystemTypical Ratio (v/v)Notes
Chloroform (B151607):Methanol2:1 or 3:1A widely used and effective solvent system for a broad range of lipids.[1] Ensure proper ventilation and handling due to the toxicity of chloroform.
Dichloromethane:Methanol9:1Another effective chlorinated solvent mixture.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in Methanol
  • Preparation: Weigh the desired amount of this compound in a clean, dry glass vial.

  • Solvent Addition: Add the required volume of anhydrous methanol to the vial.

  • Warming: Place the vial in a water bath set to 45-50°C.

  • Agitation: Vortex the vial vigorously for 2-3 minutes.

  • Sonication (if necessary): If the solution is not clear, place the vial in a bath sonicator for 15-30 minutes, maintaining the temperature of the water bath.[4]

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

Protocol 2: Dissolution using a Chloroform:Methanol Co-solvent System
  • Preparation: Weigh the desired amount of this compound in a clean, dry glass vial.

  • Solvent Preparation: Prepare a 2:1 (v/v) mixture of chloroform and methanol.

  • Solvent Addition: Add the co-solvent mixture to the vial containing the lipid.

  • Agitation: Vortex the vial at room temperature until the lipid is fully dissolved. The solution should become clear.

  • Storage: Store the lipid solution in a tightly sealed glass container at -20°C.[5]

Workflow for Solvent Selection:

start Start: Dissolve this compound try_methanol Attempt dissolution in pure Methanol (Protocol 1) start->try_methanol check_solubility Is the lipid fully dissolved? try_methanol->check_solubility success Proceed with experiment check_solubility->success Yes use_cosolvent Use a Chloroform:Methanol mixture (Protocol 2) check_solubility->use_cosolvent No proceed_cosolvent Proceed with experiment using co-solvent use_cosolvent->proceed_cosolvent

Caption: Logical workflow for selecting a suitable solvent system.

References

Technical Support Center: Troubleshooting Poor Signal with Deuterated Lipid Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using deuterated lipid standards in mass spectrometry-based lipidomics. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues related to poor signal intensity, ensuring the accuracy and reliability of your experimental results.

Troubleshooting Guide: Diagnosing Poor Signal Intensity

Experiencing a weak or inconsistent signal from your deuterated lipid standard can be frustrating and can compromise the integrity of your quantitative data. This guide provides a systematic approach to pinpointing and resolving the root cause of the issue.

Question: Why is the signal for my deuterated lipid standard unexpectedly low or absent?

Answer: A poor signal from a deuterated lipid standard can stem from several factors, ranging from sample preparation and handling to instrumental parameters. Follow the workflow below to diagnose the potential cause.

G cluster_storage Storage & Handling Issues cluster_prep Sample Preparation Issues cluster_chromatography Chromatography Issues cluster_ms Mass Spectrometry Issues start Start: Poor Signal Detected storage 1. Verify Storage & Handling start->storage prep 2. Assess Sample Preparation storage->prep If proper storage_temp Incorrect Temperature? storage->storage_temp storage_container Improper Container? storage->storage_container freeze_thaw Repeated Freeze-Thaw? storage->freeze_thaw chromatography 3. Evaluate Chromatography prep->chromatography If correct solubilization Incomplete Solubilization? prep->solubilization degradation Standard Degradation? prep->degradation concentration Incorrect Concentration? prep->concentration ms 4. Check Mass Spectrometer Settings chromatography->ms If optimal coelution Lack of Co-elution? chromatography->coelution matrix_effects Differential Matrix Effects? chromatography->matrix_effects end Signal Restored ms->end If optimized source_dirty Dirty Ion Source? ms->source_dirty settings_suboptimal Suboptimal Settings? ms->settings_suboptimal hd_exchange In-source H/D Exchange? ms->hd_exchange

Caption: Troubleshooting workflow for poor deuterated lipid standard signal.

Step 1: Verify Proper Storage and Handling

Improper storage is a primary cause of standard degradation, leading to a decreased signal.[1][2]

  • Temperature: Deuterated lipid standards should be stored at or below -16°C to maintain long-term stability.[1] For lipids dissolved in an organic solvent, a temperature of -20°C ± 4°C is recommended.[1]

  • Container: Always use glass containers with Teflon-lined closures for storing deuterated lipids in organic solvents to prevent contamination from plasticizers.[1][3]

  • Aliquoting: To prevent condensation and subsequent degradation, allow the standard to warm to room temperature before opening the container for aliquoting.[1]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can degrade the standard.[1][2]

Storage Parameter Recommendation Rationale
Temperature (Powder) ≤ -16°CEnsures long-term stability.[1]
Temperature (Organic Solution) -20°C ± 4°CRecommended for lipids in organic solvents.[1]
Container (Organic Solution) Glass with Teflon-lined capPrevents leaching of contaminants from plastic.[1][3]
Handling of Powders Warm to room temperature before openingPrevents condensation and degradation.[1]
Step 2: Assess Sample Preparation

Issues during the preparation of your sample and standard solutions can significantly impact signal intensity.

  • Incomplete Solubilization: The standard may not be fully dissolved.[1] Gentle vortexing or sonication can aid dissolution.[1] Ensure the solvent is appropriate for the lipid class.

  • Degradation: Unsaturated lipids are prone to oxidation and hydrolysis, especially if stored as a powder.[1] They should be promptly dissolved in a suitable organic solvent.[1]

  • Incorrect Concentration: Verify the calculations for your stock and working solutions. A concentration that is too low will naturally result in a poor signal.

Step 3: Evaluate Chromatography

The chromatographic behavior of the deuterated standard relative to the analyte is critical for accurate quantification.

  • Lack of Co-elution (Deuterium Isotope Effect): Deuterated standards may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[4][5][6] This is known as the "deuterium isotope effect."[6][7] If this separation occurs in a region of ion suppression, the standard and analyte will be affected differently, leading to inaccurate results.[4]

  • Differential Matrix Effects: Even with co-elution, the analyte and the internal standard can experience different degrees of ion suppression from co-eluting matrix components.[8] This is a significant challenge in complex matrices like plasma and urine.[8]

Step 4: Check Mass Spectrometer Settings

Suboptimal instrument settings can lead to poor signal for both the analyte and the internal standard.

  • Dirty Ion Source: A contaminated ion source is a common cause of signal loss.[9][10] Regular cleaning is crucial.[7]

  • Suboptimal MS Parameters: The declustering potential, cone voltage, and collision energy should be optimized for the specific deuterated lipid standard.

  • In-source Fragmentation or H/D Exchange: The deuterated standard may lose deuterium (B1214612) atoms in the ion source, which can reduce the signal at the expected m/z.[11] This is more likely with labile deuterium labels (e.g., on -OH, -NH groups).[4][9]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my deuterated lipid standard?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by co-eluting compounds from the sample matrix.[4] This leads to a lower signal intensity.[4] While a deuterated internal standard is intended to co-elute with the analyte and experience the same degree of ion suppression, this is not always the case.[7] Differences in retention time due to the deuterium isotope effect can cause the analyte and standard to experience different levels of suppression, leading to inaccurate quantification.[4][7]

Q2: My deuterated standard seems to be degrading. What are the common causes?

A2: Degradation of deuterated lipid standards is often due to:

  • Oxidation: Unsaturated lipids are particularly susceptible to oxidation.[2] Storing them as a solution under an inert atmosphere (argon or nitrogen) can help mitigate this.[1]

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of lipids.[1] It is crucial to handle powdered standards in a dry environment and store solutions in tightly sealed vials.

  • Improper Storage Temperature: Storing standards at temperatures warmer than recommended can accelerate degradation.[1]

Q3: What is the "deuterium isotope effect" and why is it important?

A3: The deuterium isotope effect refers to the slight difference in physicochemical properties when hydrogen is replaced by deuterium.[7] In reversed-phase chromatography, this can cause deuterated compounds to have a slightly shorter retention time than their non-deuterated analogs.[5][6] This is important because if the analyte and the deuterated standard separate chromatographically, they may be affected differently by matrix components, leading to differential ion suppression and inaccurate results.[4][7]

Q4: How can I check for isotopic exchange (H/D exchange) in my standard?

A4: Isotopic exchange, where deuterium atoms on the standard are replaced by hydrogen atoms from the solvent or matrix, can be investigated with an incubation study.[8][11]

Experimental Protocol: Isotopic Exchange Incubation Study

Objective: To assess the stability of the deuterium labels on the internal standard under experimental conditions.[8]

Methodology:

  • Prepare two solutions:

    • Solution A: The deuterated internal standard in a clean solvent (e.g., your initial mobile phase).

    • Solution B: The deuterated internal standard spiked into a blank matrix extract (a sample prepared without the standard).[9]

  • Incubate: Store both solutions under the same conditions as your typical sample queue in the autosampler.

  • Time-Point Analysis: Inject both solutions at various time points (e.g., 0, 4, 8, 24 hours).[9][11]

  • Data Analysis: Monitor the signal of the deuterated standard and for any appearance or increase in the signal of the corresponding non-deuterated analyte. A decrease in the deuterated signal with a corresponding increase in the non-deuterated signal over time indicates that H/D exchange is occurring.[11]

Q5: What are the best practices for reconstituting a powdered deuterated lipid standard?

A5: To ensure the integrity and accurate concentration of your standard:

  • Equilibrate to Room Temperature: Allow the vial of powdered standard to warm to room temperature before opening to prevent condensation.[1]

  • Add Solvent: Use a glass syringe or pipette to add the appropriate organic solvent to the vial.

  • Dissolve: Tightly cap the vial and gently vortex or sonicate until the lipid is completely dissolved. The solution should be clear.[1]

  • Transfer and Store: If necessary, transfer the solution to a clean glass vial with a Teflon-lined cap for long-term storage at -20°C ± 4°C.[1]

Key Relationships in Poor Signal Troubleshooting

G cluster_causes Primary Causes of Poor Signal cluster_degradation Factors Leading to Degradation cluster_ion_suppression Factors in Ion Suppression cluster_instrumental Instrumental Factors degradation Standard Degradation storage Improper Storage (Temp, Container) degradation->storage handling Improper Handling (Freeze-Thaw, Moisture) degradation->handling oxidation Oxidation (Unsaturated Lipids) degradation->oxidation ion_suppression Ion Suppression matrix Matrix Effects ion_suppression->matrix coelution Lack of Co-elution (Isotope Effect) ion_suppression->coelution instrumental Instrumental Issues dirty_source Dirty Ion Source instrumental->dirty_source settings Suboptimal MS Settings instrumental->settings hd_exchange H/D Exchange instrumental->hd_exchange poor_signal Poor Signal poor_signal->degradation poor_signal->ion_suppression poor_signal->instrumental

Caption: Relationship between causes of poor deuterated lipid standard signal.

References

Technical Support Center: Minimizing Ion Suppression with (Rac)-DPPC-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for minimizing ion suppression effects in mass spectrometry when using (Rac)-DPPC-d6 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS analysis?

A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix inhibit the ionization of the analyte of interest.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[3][4] Essentially, even if your analyte is present, its signal may be reduced or completely suppressed by other components in the sample.[1]

Q2: How does this compound help in minimizing ion suppression?

A2: this compound is a deuterated form of dipalmitoylphosphatidylcholine (DPPC), a common phospholipid. As a stable isotope-labeled internal standard (SIL-IS), it is chemically almost identical to the endogenous DPPC and other phosphatidylcholines (PCs).[5] The underlying principle is that the deuterated standard will co-elute with the analyte and experience the same degree of ion suppression.[1] By adding a known amount of this compound to your samples, you can use the ratio of the analyte signal to the internal standard signal for quantification. This ratio should remain constant even if both signals are suppressed, thereby correcting for the loss in signal intensity and improving the accuracy of the results.

Q3: Can this compound completely eliminate ion suppression?

A3: While this compound is a powerful tool to compensate for ion suppression, it may not completely eliminate the issue. A phenomenon known as the "deuterium isotope effect" can cause a slight difference in retention time between the deuterated standard and the native analyte.[6] If this slight separation occurs in a region of significant ion suppression, the analyte and the internal standard may be affected differently, leading to inaccurate quantification.[1] Therefore, optimizing chromatographic conditions to ensure co-elution is crucial.

Q4: What are the common sources of ion suppression in lipidomics?

A4: Common sources of ion suppression in lipidomics include:

  • Endogenous matrix components: High concentrations of other lipids, salts, and proteins naturally present in biological samples.

  • Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware or mobile phase additives like trifluoroacetic acid (TFA).

  • High concentrations of the analyte or internal standard: At very high concentrations, analytes can saturate the ionization process.[7]

Q5: When should I be particularly concerned about ion suppression?

A5: You should be particularly concerned about ion suppression when:

  • Analyzing complex biological matrices like plasma, serum, or tissue extracts.

  • Working with low concentrations of your analyte of interest.

  • Observing poor reproducibility or accuracy in your quantitative results.

  • Using electrospray ionization (ESI), which is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered when using this compound to minimize ion suppression.

Guide 1: Inconsistent or Poor Analyte Signal

Symptom: The signal intensity of your target analyte is low, variable, or completely absent, even with the use of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Significant Ion Suppression 1. Assess Ion Suppression: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. Infuse a constant flow of your analyte solution post-column and inject a blank matrix extract. Dips in the baseline signal indicate retention times where suppression occurs.[1] 2. Improve Sample Preparation: Enhance your sample cleanup procedure to remove interfering matrix components. Consider switching from protein precipitation to a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][8] 3. Dilute the Sample: Diluting your sample can reduce the concentration of matrix components, thereby lessening ion suppression.
Poor Chromatographic Separation 1. Optimize Gradient: Adjust the mobile phase gradient to better separate your analyte from co-eluting, suppressive compounds. 2. Change Column Chemistry: Try a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size to alter selectivity.[9]
Analyte and Internal Standard Not Co-eluting 1. Verify Co-elution: Carefully examine the chromatograms of your analyte and this compound. Even a small shift in retention time can lead to differential ion suppression. 2. Adjust Chromatography: Modify the mobile phase composition, gradient, or temperature to achieve complete co-elution of the analyte and internal standard peaks.
Sub-optimal MS Parameters 1. Tune the Instrument: Ensure your mass spectrometer is properly tuned and calibrated. 2. Optimize Source Conditions: Adjust parameters like spray voltage, gas flows, and temperatures to maximize analyte signal.
Guide 2: Internal Standard Signal is Unstable or Decreasing

Symptom: The peak area of this compound is not consistent across injections or decreases over the course of an analytical run.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Matrix Buildup 1. Column Wash: Implement a robust column wash step at the end of each injection or periodically within your sequence to remove strongly retained matrix components. 2. Divert Flow: Use a divert valve to direct the early and late eluting, highly concentrated matrix components away from the mass spectrometer.
Inconsistent Sample Preparation 1. Review Protocol: Ensure consistent execution of your sample preparation protocol, including accurate pipetting of the internal standard. 2. Check Standard Stability: Verify the stability of your this compound stock and working solutions.
Carryover 1. Optimize Needle Wash: Increase the volume and/or change the composition of the autosampler needle wash solution. 2. Blank Injections: Inject blank samples between your study samples to assess and mitigate carryover.

Experimental Protocols

This section provides a representative experimental protocol for the analysis of phosphatidylcholines in human plasma using this compound as an internal standard. This protocol is a composite based on common practices in the field and should be optimized for your specific application and instrumentation.

Protocol 1: Phosphatidylcholine Analysis in Human Plasma by LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples on ice.

  • To 10 µL of plasma in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol (B129727) containing a known concentration of this compound.[9]

  • Vortex for 10 seconds.

  • Add 750 µL of cold methyl tert-butyl ether (MTBE).[9]

  • Vortex for 10 seconds and shake at 4°C for 6 minutes.[9]

  • Induce phase separation by adding 188 µL of water.

  • Vortex for 20 seconds and centrifuge at 14,000 x g for 2 minutes.[9]

  • Carefully collect the upper organic layer into a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water).

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[9]

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[4]

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[4]

  • Gradient:

    • 0-2 min: 15-30% B

    • 2-2.5 min: 30-48% B

    • 2.5-11 min: 48-82% B

    • 11-11.5 min: 82-99% B

    • 11.5-12 min: Hold at 99% B

    • 12-12.1 min: 99-15% B

    • 12.1-14 min: Re-equilibrate at 15% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • Detection Mode: Precursor ion scan of m/z 184 for all phosphatidylcholines, or Multiple Reaction Monitoring (MRM) for specific PC species and this compound.[10]

  • Data Analysis: Integrate the peak areas of the analyte(s) and this compound. Calculate the peak area ratio of the analyte to the internal standard and use this ratio to construct a calibration curve and quantify the analyte in unknown samples.

Quantitative Data Summary

The following table illustrates the principle of how an internal standard like this compound can correct for ion suppression. The data is hypothetical but representative of a typical scenario.

Sample Analyte Peak Area (No IS) This compound Peak Area Analyte Peak Area (with IS) Analyte/IS Ratio Calculated Concentration (without IS) Calculated Concentration (with IS)
Standard 1 (No Matrix) 100,000500,000100,0000.2010 ng/mL10 ng/mL
Standard 2 (No Matrix) 200,000500,000200,0000.4020 ng/mL20 ng/mL
Sample 1 (with Matrix) 50,000250,00050,0000.205 ng/mL (Inaccurate)10 ng/mL (Corrected)
Sample 2 (with Matrix) 100,000250,000100,0000.4010 ng/mL (Inaccurate)20 ng/mL (Corrected)

As shown in the table, the matrix in "Sample 1" and "Sample 2" causes a 50% suppression of the signal for both the analyte and the internal standard. Without the internal standard, the calculated concentration would be erroneously low. By using the analyte-to-internal standard ratio, the effect of ion suppression is normalized, leading to an accurate quantification.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution PoorSignal Inconsistent or Poor Analyte Signal CheckSuppression Assess Ion Suppression (Post-Column Infusion) PoorSignal->CheckSuppression CheckCoelution Verify Analyte/IS Co-elution PoorSignal->CheckCoelution UnstableIS Unstable Internal Standard Signal CheckSamplePrep Review Sample Preparation Consistency UnstableIS->CheckSamplePrep CheckCarryover Investigate Carryover (Blank Injections) UnstableIS->CheckCarryover ImproveCleanup Improve Sample Cleanup CheckSuppression->ImproveCleanup OptimizeChroma Optimize Chromatography CheckCoelution->OptimizeChroma ReviewProtocol Review/Validate Protocol CheckSamplePrep->ReviewProtocol OptimizeWash Optimize Needle Wash CheckCarryover->OptimizeWash

Caption: A troubleshooting workflow for addressing common issues related to ion suppression.

IonSuppressionMechanism cluster_source Ion Source ESI_Droplet ESI Droplet Detector Mass Spectrometer Detector ESI_Droplet->Detector Ionization & Desolvation Analyte Analyte Analyte->ESI_Droplet Analyte->ESI_Droplet Competition IS This compound IS->ESI_Droplet IS->ESI_Droplet Competition Matrix Matrix Components Matrix->ESI_Droplet Matrix->ESI_Droplet Competition

Caption: The mechanism of ion suppression in the electrospray ionization (ESI) source.

References

Technical Support Center: (Rac)-DPPC-d6 Deuterium Exchange

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (Rac)-DPPC-d6. This resource is designed to help you address and mitigate potential issues related to deuterium (B1214612) exchange during your experiments, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange, and why is it a concern when using this compound?

Deuterium exchange, or H/D back-exchange, is an undesirable process where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding environment, particularly from protic solvents like water or methanol.[1] While the carbon-deuterium (C-D) bonds on the acyl chains of DPPC-d6 are generally stable, exposure to certain conditions can facilitate this exchange.[1][2] This is a critical issue because a loss of the isotopic label can compromise the integrity of the compound, leading to inaccurate quantification, especially when this compound is used as an internal standard in mass spectrometry-based assays.[1]

Q2: What are the primary factors that influence the rate of deuterium exchange?

The rate of deuterium exchange is influenced by several key experimental factors:

  • Temperature: Higher temperatures significantly increase the rate of exchange.[3]

  • pH: The exchange rate is catalyzed by both acidic and basic conditions, with the minimum rate for many molecules occurring around pH 2.5-3.0.[1][4]

  • Exposure Time: The longer the deuterated compound is in contact with protic solvents, the greater the potential for back-exchange.[1]

  • Solvent: Direct exposure to protic solvents (e.g., water, methanol, ethanol) is the primary cause of back-exchange.[1]

Q3: How can I prepare and store this compound to ensure its stability?

Proper storage and handling are crucial for maintaining the isotopic integrity of this compound.

  • Storage Temperature: Deuterated lipid standards should be stored at or below -16°C to ensure long-term stability.[2] For lipids dissolved in an organic solvent, a temperature of -20°C ± 4°C is recommended.[2]

  • Solubilization: If supplied as a powder, dissolve it in an appropriate organic solvent. To aid dissolution, gentle warming or sonication can be used cautiously.[2]

  • Storage Containers: Always use glass containers with Teflon-lined caps (B75204) for organic solutions to prevent contamination.[2] Avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, focusing on problems arising from unintended deuterium exchange.

Observed ProblemPotential CauseRecommended Solution
Lower-than-expected mass in MS analysis, suggesting deuterium loss. Elevated Temperatures: Sample preparation, storage, or LC-MS analysis was performed at room temperature or higher.Maintain samples at low temperatures (0-4°C) throughout the entire workflow using ice baths, cold blocks, and a cooled autosampler.[1]
Suboptimal pH: The sample was exposed to neutral or basic pH in an aqueous environment for an extended period.If an aqueous environment is necessary, maintain acidic conditions (pH 2.5-3.0) to minimize the exchange rate.[1][5]
Prolonged Exposure to Protic Solvents: The time between sample preparation and analysis was too long.Minimize the time the sample spends in protic solvents. Use rapid analysis techniques like UPLC to shorten run times.[1][6]
High variability in mass measurements between replicate injections. Inconsistent Timing: Incubation and waiting times during the experimental workflow were not standardized.Standardize all sample preparation steps to ensure each sample is handled identically.[1]
Temperature or pH Fluctuations: Inconsistent temperature or pH control between samples.Ensure that all buffers are from a single stock and that temperature is uniformly maintained for all samples and replicates.[1][3]
Contamination: Impurities or residual water in organic solvents.Use high-purity, dry solvents. Ensure all glassware is scrupulously clean and dry.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters for minimizing deuterium back-exchange, particularly in workflows analogous to Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

ParameterRecommended ConditionRationale & Notes
Temperature 0 - 4°C Performing all steps on ice or in cooled modules significantly slows the exchange kinetics.[1][3] Changing the temperature from 25°C to 0°C can lower the exchange rate by a factor of 14.[5]
Quench pH 2.5 - 3.0 The rate of H/D exchange is at its minimum in this pH range.[1][4][5] This is a critical step to "lock in" the deuterium label before analysis.
Analysis Time As short as possible Minimizing time in protic mobile phases is essential. Shortening an LC gradient by half (e.g., using UPLC) can reduce back-exchange.[6]
D₂O Concentration (for labeling) >80-90% When performing labeling experiments (the reverse of back-exchange), using a high concentration of D₂O ensures efficient deuterium incorporation.[7]

Visualizations

Logical Troubleshooting Workflow for Deuterium Loss

G start Mass shift indicates potential deuterium loss check_temp Was sample prep and analysis done at 0-4°C? start->check_temp check_ph Was sample in aqueous solution at pH 2.5-3.0? check_temp->check_ph  Yes sol_temp Implement cooled workflow: Use ice baths, cooled autosampler, and pre-chilled reagents. check_temp->sol_temp No check_time Was analysis time minimized (e.g., UPLC)? check_ph->check_time  Yes sol_ph Adjust buffer pH to 2.5-3.0 for all aqueous steps prior to injection. check_ph->sol_ph No check_consistency Were time, temp, and pH consistent across replicates? check_time->check_consistency  Yes sol_time Optimize LC method for speed. Use shorter columns or faster gradients. check_time->sol_time No sol_consistency Standardize all workflow steps. Prepare a single batch of buffers for all samples. check_consistency->sol_consistency No end_node Problem Resolved: Accurate mass maintained check_consistency->end_node  Yes sol_temp->check_ph sol_ph->check_time sol_time->check_consistency sol_consistency->end_node

Caption: Troubleshooting flowchart for diagnosing and resolving deuterium loss.

Key Factors Influencing Deuterium Exchange Rate```dot

G center Deuterium Exchange Rate temp Temperature center->temp ph pH center->ph time Solvent Exposure Time center->time solvent Solvent Type (Protic vs. Aprotic) center->solvent position Label Position (C-D vs. O-D/N-D) center->position

Caption: Recommended workflow to minimize back-exchange during LC-MS analysis.

Experimental Protocols

Key Experiment: General Protocol to Minimize Deuterium Exchange During LC-MS Sample Preparation and Analysis

This protocol outlines best practices for handling this compound as an internal standard or analyte in a typical quantitative mass spectrometry workflow.

I. Materials and Reagents:

  • This compound

  • High-purity organic solvents (e.g., acetonitrile, methanol, isopropanol)

  • High-purity water (e.g., 18 MΩ·cm)

  • Formic acid or other acid for pH adjustment

  • Quench Buffer (if applicable): 0.1% Formic Acid in Water, pH ~2.5-3.0

  • Sample tubes, pipette tips

  • Ice bath or cold block

  • LC-MS system with a cooled autosampler and column compartment

II. Methodology:

  • Pre-Cooling: Before starting, pre-chill all buffers, solvents, sample tubes, and pipette tips in an ice bath or a cold block to 0-4°C. [3]Set the autosampler to ~4°C and the column compartment to a low temperature (e.g., 0°C, if system permits and mobile phase is compatible). [1][6]

  • Stock Solution Preparation:

    • If starting from a solid, accurately weigh the this compound.

    • Dissolve it in a suitable, preferably aprotic or minimally protic, organic solvent.

    • Store the stock solution at -20°C in a glass vial with a Teflon-lined cap. [2]

  • Sample Preparation (Perform all steps on ice):

    • Thaw the stock solution on ice.

    • Spike the this compound internal standard into your samples.

    • Perform any necessary extraction or dilution steps using pre-chilled solvents.

    • CRITICAL: Minimize the time the sample spends in any aqueous or protic environment. Work quickly and efficiently.

  • Quenching (For HDX-like applications or to halt exchange):

    • If your sample is in a buffer where exchange is possible (e.g., physiological pH), the reaction must be quenched.

    • Add pre-chilled Quench Buffer to the sample to rapidly lower the pH to ~2.5 and maintain the low temperature. [1][7]

  • LC-MS Analysis:

    • Immediately transfer the prepared samples to the cooled autosampler.

    • Use a rapid chromatographic method. Ultra-High-Performance Liquid Chromatography (UPLC) systems are highly recommended to reduce analysis time. [6] * Employ a short analytical column and a fast gradient to elute the compound quickly, minimizing its time in the mobile phase. [7] * Run a blank injection after samples with high concentrations to check for any sample carryover, which can affect data quality. [6] By strictly controlling temperature, pH, and time, you can effectively minimize deuterium back-exchange and ensure the integrity of your this compound for reliable and reproducible experimental outcomes.

References

Technical Support Center: (Rac)-DPPC-d6 Analysis in Reverse Phase LC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of (Rac)-DPPC-d6 in reverse phase liquid chromatography (LC) applications.

Troubleshooting Guide: Improving Peak Shape for this compound

Poor peak shape, often characterized by tailing or fronting, can compromise the accuracy and resolution of your chromatographic analysis. This guide provides a systematic approach to troubleshooting and resolving common peak shape issues encountered with this compound.

Common Problem: Peak Tailing

Peak tailing is the most common peak shape problem, where the latter half of the peak is drawn out. This can be caused by several factors.

G cluster_solutions Potential Solutions A Observe Peak Tailing for this compound B Check for Secondary Interactions with Stationary Phase A->B C Optimize Mobile Phase Composition B->C If tailing persists S1 Add Mobile Phase Modifier (e.g., Formic Acid, Ammonium (B1175870) Formate) B->S1 S2 Use an Ion-Pairing Reagent B->S2 D Consider Column Overload C->D If tailing persists C->S1 S3 Increase Column Temperature C->S3 E Evaluate System Dead Volume D->E If tailing persists S4 Reduce Sample Concentration/Injection Volume D->S4 S5 Check and Minimize Tubing Length/Connections E->S5 F Good Peak Shape Achieved S1->F S2->F S3->F S4->F S5->F

Question: My this compound peak is tailing. What should I do?

Answer:

  • Assess Secondary Interactions: The primary cause of peak tailing for phospholipids (B1166683) like DPPC is often the interaction of the phosphate (B84403) group with active sites (residual silanols) on the silica-based stationary phase.[1] To mitigate this, consider the following:

    • Mobile Phase Modifiers: The addition of a small concentration of an acid or a buffer to the mobile phase can help to suppress the ionization of silanol (B1196071) groups and improve peak shape.[2] Commonly used modifiers include formic acid, acetic acid, ammonium formate (B1220265), or ammonium acetate.[3][4][5]

    • Ion-Pairing Reagents: For zwitterionic molecules like DPPC, ion-pairing reagents can be used to form a neutral complex that has better retention and peak shape on a reverse-phase column.[6][7][8][9] Alkyl sulfonates are suitable for positively charged analytes.

  • Optimize Mobile Phase Conditions:

    • pH Adjustment: The pH of the mobile phase can significantly impact the ionization state of both the analyte and the stationary phase.[1][2] Adjusting the pH with modifiers can lead to improved peak symmetry.

    • Solvent Strength: Ensure the sample solvent is not significantly stronger than the initial mobile phase, as this can cause peak distortion.[10][11][12]

  • Evaluate Column Overload: Injecting too much sample can lead to peak tailing.[1][13]

    • Reduce Injection Volume/Concentration: Try diluting your sample or injecting a smaller volume to see if the peak shape improves.

  • Check for System Issues:

    • Dead Volume: Excessive dead volume in the system (e.g., from long tubing or poor connections) can cause peak broadening and tailing.[10] Ensure all connections are tight and tubing lengths are minimized.

    • Column Contamination: A contaminated guard or analytical column can also lead to poor peak shape.[14] Try flushing the column or replacing the guard column.

Common Problem: Peak Fronting

Peak fronting, where the initial part of the peak is drawn out, is less common but can occur.

Question: What causes peak fronting for my this compound analysis?

Answer:

Peak fronting is often a result of sample overload, particularly when the sample is dissolved in a solvent stronger than the mobile phase.[13] It can also be an indication of a partially collapsed column bed.

  • Check Sample Solvent: Ensure your this compound is dissolved in a solvent that is weaker than or of similar strength to your initial mobile phase conditions.

  • Reduce Sample Load: Similar to troubleshooting tailing, reducing the amount of analyte injected can often resolve fronting issues.

  • Column Health: If the problem persists, it may indicate a problem with the column itself, such as a void at the inlet. Consider replacing the column.

Frequently Asked Questions (FAQs)

Q1: What type of column is best for this compound analysis in reverse-phase LC?

A1: A C18 or C8 column with high-purity silica (B1680970) and good end-capping is generally a good starting point for phospholipid separations. These columns minimize secondary interactions with residual silanol groups, which is a common cause of peak tailing for phospholipids.

Q2: How do mobile phase modifiers improve peak shape for phospholipids?

A2: Mobile phase modifiers, such as formic acid or ammonium formate, work in a few ways:[2][3][4]

  • pH Control: They control the pH of the mobile phase, which can suppress the ionization of residual silanol groups on the stationary phase, thereby reducing undesirable secondary interactions with the negatively charged phosphate group of DPPC.

  • Ion Pairing: Salts like ammonium formate can also act as ion-pairing agents, forming a neutral complex with the zwitterionic DPPC molecule, leading to better chromatographic behavior.

G cluster_0 Without Modifier cluster_1 With Modifier (e.g., Formic Acid) A Analyte (DPPC) (Zwitterionic) C Interaction (Ionic & Hydrophobic) A->C B Stationary Phase (C18 with Si-OH groups) B->C D Result: Peak Tailing C->D E Analyte (DPPC) (Protonated) G Interaction (Mainly Hydrophobic) E->G F Stationary Phase (Si-OH protonated) F->G H Result: Improved Peak Shape G->H

Q3: Can temperature affect the peak shape of this compound?

A3: Yes, temperature can have a significant effect. Increasing the column temperature generally leads to:[15]

  • Reduced Viscosity: Lowering the mobile phase viscosity, which can improve mass transfer and lead to sharper peaks.

  • Faster Kinetics: Increasing the rate of interaction between the analyte and the stationary phase, which can also improve peak efficiency. However, be mindful that the main phase transition temperature of DPPC is around 41°C.[16][17] Operating near or above this temperature could potentially alter the physical state of the lipid, although in a chromatographic environment, this effect may be less pronounced. It is worth experimenting with temperatures in the range of 30-50°C.

Q4: Are there alternatives to reverse-phase LC for phospholipid analysis?

A4: Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) is a common alternative for the separation of polar compounds like phospholipids.[18] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent and a small amount of water. This can sometimes provide better peak shapes and retention for highly polar lipids. However, HILIC methods can also present their own set of challenges, such as longer equilibration times.[19]

Data Presentation

The following table summarizes the potential effects of common mobile phase additives on the peak shape of a phospholipid like this compound. The values are illustrative and will vary depending on the specific column, instrument, and other chromatographic conditions.

Mobile Phase AdditiveTypical ConcentrationExpected Effect on Peak AsymmetryExpected Effect on Column Efficiency
None -Poor (High Tailing Factor)Low
Formic Acid 0.1%GoodHigh
Acetic Acid 0.1%Moderate to GoodModerate to High
Ammonium Formate 5-10 mMVery GoodHigh
Ammonium Acetate 5-10 mMGoodHigh

Experimental Protocols

Recommended Starting Method for this compound Analysis

This protocol provides a general starting point for developing a reverse-phase LC method for this compound. Optimization will likely be required.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile (B52724)/Isopropanol (1:1, v/v) with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 80% A

    • 1-12 min: Gradient to 10% A

    • 12-15 min: Hold at 10% A

    • 15.1-18 min: Return to 80% A (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Sample Diluent: Mobile Phase A / Mobile Phase B (80:20)

  • Detection: Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD)

Protocol for Mobile Phase Preparation

  • For Mobile Phase A: To 1 L of high-purity (e.g., LC-MS grade) water, add 1 mL of formic acid. Mix thoroughly.

  • For Mobile Phase B: In a suitable container, combine 500 mL of acetonitrile and 500 mL of isopropanol. Add 1 mL of formic acid. Mix thoroughly.

  • Degas both mobile phases before use, for example, by sonication or vacuum filtration.

References

Technical Support Center: Deuterated Standards in Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide clear and actionable guidance on common challenges encountered when using deuterated internal standards in lipid analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard in lipid analysis?

A deuterated internal standard (d-IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[1] Its fundamental purpose is to serve as an internal reference to correct for variations that can occur during sample preparation and analysis.[2][3] Because the d-IS is chemically almost identical to the analyte, it behaves similarly during sample extraction, experiences similar matrix effects (ion suppression or enhancement), and is affected by instrument variability in the same way.[4] By adding a known quantity of the d-IS to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the d-IS's response is used for quantification. This leads to more accurate and precise results by compensating for sample loss and improving analytical precision.[2]

Q2: What are the ideal characteristics of a deuterated internal standard?

For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity.[4] The ideal number of deuterium atoms is typically between 2 and 10 to ensure the mass-to-charge ratio (m/z) is sufficiently resolved from the natural isotopic distribution of the analyte.[4] Critically, the deuterium labels should be in stable, non-exchangeable positions on the molecule, such as on aromatic rings or aliphatic chains, to prevent deuterium-hydrogen (H/D) back-exchange with the solvent.[4][5]

Q3: What is H/D back-exchange and why is it a problem?

Hydrogen-deuterium (H/D) exchange is a chemical process where a deuterium atom on the internal standard is replaced by a hydrogen atom from the surrounding solvent (a phenomenon known as "back-exchange").[5][6] This is problematic because it alters the mass of the internal standard, leading to a decreased signal for the deuterated standard and a potential artificial increase in the signal of the unlabeled analyte.[5] This can compromise the accuracy and precision of quantification.[6] Factors that influence the rate of H/D exchange include pH (both acidic and basic conditions can catalyze the exchange), temperature (higher temperatures increase the rate), and the chemical position of the deuterium label.[5][6] Labels on heteroatoms (e.g., -OH, -NH, -SH) are particularly susceptible to exchange.[5]

Q4: Is it normal for my deuterated standard to have a different retention time than the analyte?

Yes, it is not uncommon for a deuterated internal standard to have a slightly different retention time in liquid chromatography (LC) than its non-deuterated counterpart.[2][7] This is known as the "chromatographic isotope effect" or "kinetic isotope effect".[2][8] Typically, in reversed-phase chromatography, deuterated compounds elute slightly earlier than their non-deuterated analogs.[7][9] While a small, consistent shift may not be problematic, significant separation can be a concern as the analyte and the internal standard may experience different matrix effects, leading to inaccurate quantification.[7]

Q5: What are the alternatives to deuterated internal standards?

While deuterated standards are widely used, other stable isotope-labeled standards such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) labeled lipids are also employed. ¹³C-labeled standards are generally less prone to chromatographic shifts and do not undergo back-exchange, but they are typically more expensive to synthesize.[2][10] Odd-chain lipids, which are not naturally abundant in most biological systems, can also be used as internal standards and are often more cost-effective. However, they may not perfectly mimic the extraction and ionization behavior of all endogenous even-chain lipids.[2]

Troubleshooting Guides

Issue 1: Drifting Internal Standard Signal and Poor Precision

Symptoms:

  • Decreasing signal for the deuterated internal standard over time.[11]

  • Increasing signal for the unlabeled analyte over time.[11]

  • Poor precision and inaccurate quantification, especially in quality control samples analyzed over a long run.[4]

Possible Cause: This is a classic sign of deuterium-hydrogen (H/D) back-exchange , where deuterium atoms on the internal standard are being replaced by hydrogen atoms from the solvent or sample matrix.[11] This is more likely to occur if the deuterium labels are in chemically labile positions (e.g., on heteroatoms or alpha to a carbonyl group) and can be exacerbated by the pH of the mobile phase or sample diluent.[5][12]

Troubleshooting Workflow:

G start Start: Drifting IS Signal review_label Review Label Position on Certificate of Analysis start->review_label labile_pos Is the label in a labile position (e.g., on -OH, -NH)? review_label->labile_pos stability_test Perform H/D Exchange Stability Test (Protocol 1) labile_pos->stability_test Yes stable_pos Label is in a stable position labile_pos->stable_pos No exchange_confirmed Is H/D exchange confirmed? stability_test->exchange_confirmed optimize_conditions Optimize Analytical Conditions exchange_confirmed->optimize_conditions Yes other_issues Investigate other potential issues (e.g., system stability) exchange_confirmed->other_issues No consider_alt_is Consider Alternative IS (e.g., ¹³C-labeled) optimize_conditions->consider_alt_is If optimization fails end End: Issue Resolved optimize_conditions->end consider_alt_is->end stable_pos->other_issues

Caption: Troubleshooting workflow for a drifting internal standard signal.

Corrective Actions:

  • Review Label Position: Check the Certificate of Analysis for your deuterated standard to confirm the location of the deuterium labels. If they are in known labile positions, the risk of back-exchange is high.[11]

  • Perform H/D Exchange Stability Test: Conduct an experiment to confirm if back-exchange is occurring under your specific experimental conditions (see Protocol 1).[7]

  • Optimize Analytical Conditions:

    • pH: Adjust the pH of your mobile phase. The rate of H/D exchange is highly pH-dependent, with minimum exchange often observed around pH 2.5-3.0.[11]

    • Temperature: Lower the temperature of the autosampler and column to slow down the exchange rate.[5]

    • Solvent: If possible, use aprotic solvents (e.g., acetonitrile) for sample storage and handling, as protic solvents (e.g., water, methanol) are a source of protons for exchange.[5]

  • Consider an Alternative Internal Standard: If back-exchange cannot be mitigated, consider switching to an internal standard with labels in more stable positions or a ¹³C-labeled internal standard.[5]

Issue 2: Chromatographic Separation of Analyte and Deuterated Standard

Symptoms:

  • Visible separation between the chromatographic peaks of the analyte and the deuterated internal standard.[7]

  • Poor accuracy and precision in matrix-based samples compared to standards prepared in a neat solution.[4]

Possible Cause: The chromatographic isotope effect can cause the deuterated standard to elute at a slightly different time than the analyte.[2] If the separation is significant, the two compounds may be affected differently by matrix effects (ion suppression or enhancement) at their respective retention times, leading to inaccurate quantification.[7]

Troubleshooting Workflow:

G start Start: Chromatographic Separation Observed assess_separation Assess Degree of Separation start->assess_separation minor_shift Is the shift minor and consistent? assess_separation->minor_shift end_monitor End: Monitor for matrix effects minor_shift->end_monitor Yes major_shift Separation is significant minor_shift->major_shift No modify_chroma Modify Chromatographic Conditions achieve_coelution Can co-elution be achieved? modify_chroma->achieve_coelution alt_is Consider Alternative IS (e.g., ¹³C-labeled) achieve_coelution->alt_is No end_resolved End: Issue Resolved achieve_coelution->end_resolved Yes alt_is->end_resolved major_shift->modify_chroma

Caption: Troubleshooting workflow for chromatographic separation.

Corrective Actions:

  • Modify Chromatographic Conditions:

    • Gradient: A shallower gradient can broaden the peaks, potentially improving their overlap.[3]

    • Mobile Phase Composition: Minor adjustments to the organic modifier or aqueous component can alter selectivity and may improve co-elution.[3]

    • Column Temperature: Adjusting the column temperature can influence selectivity.[3]

  • Consider Alternative Standards: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[4]

Issue 3: Inaccurate Results at Low Concentrations

Symptoms:

  • Overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[4]

  • Non-linear calibration curve.[11]

Possible Cause: This can be caused by the isotopic contribution of the unlabeled analyte present as an impurity in the deuterated internal standard solution.[4] This unlabeled impurity will contribute to the analyte's signal, causing a positive bias in the results, especially at low concentrations.[4]

Troubleshooting Workflow:

G start Start: Inaccuracy at LLOQ check_purity Check Isotopic Purity of IS (Protocol 2) start->check_purity impurity_found Is significant unlabeled analyte present? check_purity->impurity_found correct_data Correct Data for Impurity Contribution impurity_found->correct_data Yes no_impurity No significant impurity found impurity_found->no_impurity No higher_purity_is Source a higher purity batch of IS correct_data->higher_purity_is end_resolved End: Issue Resolved higher_purity_is->end_resolved other_causes Investigate other causes (e.g., matrix effects) no_impurity->other_causes

Caption: Troubleshooting workflow for low concentration inaccuracies.

Corrective Actions:

  • Assess Isotopic Purity: Quantify the amount of unlabeled analyte in your deuterated internal standard solution (see Protocol 2).[3]

  • Correct Data: The contribution of the unlabeled analyte can be calculated and subtracted from the measured analyte response, especially for samples near the LLOQ.[3]

  • Source Higher Purity Standard: If the isotopic impurity is too high, obtain a new batch of the deuterated standard with higher isotopic purity.[4]

Quantitative Data Summary

Table 1: Factors Influencing the Rate of Deuterium-Hydrogen Exchange

FactorCondition Promoting ExchangeRecommended Mitigation Strategy
pH High (>8) or Low (<2)Maintain pH between 2.5 and 7.[5]
Temperature HighStore and analyze samples at low temperatures (e.g., 4°C).[5]
Solvent Protic (e.g., H₂O, CH₃OH)Use aprotic solvents (e.g., acetonitrile) when possible for storage.[5]
Label Position On Heteroatoms (O, N, S) or Alpha to a CarbonylChoose standards with labels on stable carbon positions (e.g., aromatic rings, aliphatic chains).[5]

Table 2: Comparison of Internal Standard Types for Lipid Analysis

Internal Standard TypePrincipleAdvantagesDisadvantages
Deuterated Lipids Hydrogen atoms are replaced by deuterium.Co-elute closely with the endogenous analyte, effectively correcting for matrix effects.[2]Potential for isotopic scrambling or back-exchange; may exhibit a slight retention time shift in LC.[2]
¹³C-Labeled Lipids Carbon atoms are replaced by the stable isotope ¹³C.Negligible isotope effect on retention time; reduced risk of isotopic exchange compared to deuterium.[2]Generally more expensive to synthesize than deuterated standards.[2]
Odd-Chain Lipids Lipids with an odd number of carbon atoms.Not naturally abundant in most systems, minimizing interference; often more cost-effective.[2]May not perfectly mimic the extraction and ionization behavior of all even-chained endogenous lipids.[2]

Experimental Protocols

Protocol 1: Evaluation of Deuterium-Hydrogen (H/D) Back-Exchange Stability

Objective: To determine the extent of H/D back-exchange of a deuterated internal standard under specific LC-MS conditions.[6]

Methodology:

  • Prepare Solutions:

    • Solution A: A mixture of the analyte and the deuterated internal standard in the initial mobile phase.[3]

    • Solution B: The deuterated internal standard only in the initial mobile phase.[3]

  • Initial Analysis: Inject both solutions at the beginning of your analytical run (t=0) and record the peak areas.[3]

  • Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler.[3]

  • Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).[3]

  • Data Analysis:

    • In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.[3]

    • In Solution B, monitor for any increase in a signal at the mass transition of the unlabeled analyte, which would be a direct indicator of H/D back-exchange.[3]

Protocol 2: Quantification of Isotopic Purity

Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of the unlabeled analyte.[3]

Methodology:

  • Prepare a High-Concentration d-IS Solution: Prepare a solution of the deuterated internal standard in a clean solvent at a concentration significantly higher than what is used in your assay.[3]

  • LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.[3]

  • Monitor Analyte Transition: Monitor the mass transition of the unlabeled analyte.[3]

  • Calculate Contribution: The peak area of the unlabeled analyte relative to the peak area of the deuterated standard provides an estimate of the isotopic impurity. This can be used to correct your quantitative data, especially at the lower limit of quantification.[3]

References

Technical Support Center: (Rac)-DPPC-d6 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the preparation, storage, and use of (Rac)-DPPC-d6 stock solutions. Our goal is to help you minimize contamination and ensure the stability and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For preparing stock solutions of this compound, high-purity methanol (B129727) is a suitable solvent.[1] It is crucial to use a high-grade solvent to avoid introducing contaminants that can interfere with your experiments.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To ensure the long-term stability of your this compound stock solutions, it is recommended to store them at -20°C.[2][3] For solid this compound, storage at -20°C is also recommended. Proper storage is critical to prevent degradation of the phospholipid.

Q3: How can I identify potential contamination in my this compound stock solution?

A3: Contamination in your stock solution can manifest in several ways:

  • Visual Inspection: Look for any cloudiness, precipitation, or color change in the solution. A fresh, pure solution should be clear and colorless.

  • Spectroscopic Analysis: Unexpected peaks in your analytical data, such as in mass spectrometry or NMR, are a strong indicator of contamination.

  • Blank Injections: Running a blank injection of your solvent on your analytical instrument can help identify contaminants originating from the solvent itself or the system.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter with your this compound stock solutions.

Issue 1: Unexpected Peaks in Mass Spectrometry Data

Possible Causes:

  • Solvent Contamination: The solvent used to prepare the stock solution may contain impurities.

  • Leached Contaminants: Plasticware (e.g., tubes, pipette tips) can leach plasticizers and other chemicals into your solution.

  • Environmental Contaminants: Exposure to the laboratory environment can introduce dust particles or volatile organic compounds.

  • Cross-Contamination: Improper handling can lead to cross-contamination from other reagents or samples.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected mass spectrometry peaks.

Issue 2: Poor Peak Shape in LC-MS Analysis

Possible Causes:

  • Column Degradation: The analytical column may be old or contaminated.

  • Inappropriate Mobile Phase: The mobile phase composition may not be optimal for phospholipid analysis.

  • Sample Overload: Injecting too concentrated a sample can lead to peak broadening and tailing.

  • System Issues: Leaks or blockages in the LC system can affect peak shape.[4]

Troubleshooting Steps:

Step Action Expected Outcome
1 Inspect the Column: Replace the column if it is old or shows signs of contamination.
2 Optimize Mobile Phase: Adjust the mobile phase composition. A gradient elution may be necessary for good peak shape.
3 Dilute the Sample: Prepare and inject a more dilute sample to check for sample overload effects.
4 Check the LC System: Inspect for leaks, check for blockages, and ensure proper system pressure.[4]
Issue 3: Signs of this compound Degradation

Possible Causes:

  • Hydrolysis: The ester linkages in the phospholipid can be hydrolyzed, especially in the presence of water and at non-neutral pH. This leads to the formation of lysophosphatidylcholine (B164491) and free fatty acids.

  • Oxidation: The fatty acid chains can be susceptible to oxidation, particularly if they contain double bonds (though DPPC is saturated). Oxidation can be initiated by light, heat, and the presence of metal ions.

Visual and Spectroscopic Indicators of Degradation:

Indicator Description
Visual Appearance of a yellowish tint, cloudiness, or precipitation in the solution.
Mass Spectrometry Appearance of peaks corresponding to hydrolysis products (lyso-DPPC) or oxidation products.
Thin-Layer Chromatography (TLC) Appearance of additional spots besides the main spot for this compound.

Preventative Measures:

  • Store stock solutions at -20°C in tightly sealed vials to minimize exposure to moisture and air.

  • Prepare fresh solutions for critical experiments.

  • Use high-purity solvents to minimize catalytic impurities.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • High-purity methanol

  • Sterile, amber glass vial with a PTFE-lined cap

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes and sterile tips

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a clean, draft-free environment.

  • Transfer the weighed powder to a volumetric flask.

  • Add a small amount of high-purity methanol to dissolve the powder.

  • Gently swirl the flask until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.

  • Once dissolved, bring the solution to the final volume with methanol.

  • Transfer the stock solution to a sterile, amber glass vial for storage.

  • Store the stock solution at -20°C.

Protocol 2: Analysis of this compound by Mass Spectrometry

Instrumentation:

  • Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.

General LC Conditions (can be optimized):

  • Column: A C18 column suitable for lipid analysis.

  • Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid).

  • Mobile Phase B: Acetonitrile/Isopropanol mixture with a suitable modifier.

  • Gradient: A gradient from a lower to a higher percentage of Mobile Phase B.

  • Flow Rate: Appropriate for the column dimensions.

  • Column Temperature: Controlled, for example, at 40°C.

General MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Expected Molecular Ion: The protonated molecule [M+H]⁺ is expected. For this compound (C40H74D6NO8P), the expected m/z would be around 740.6.

  • Common Adducts: In ESI+, sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are also commonly observed.

  • Fragmentation: Collision-induced dissociation (CID) will typically result in the loss of the phosphocholine (B91661) headgroup (m/z 184.1).

Interpreting the Mass Spectrum:

Mass_Spectrum_Interpretation cluster_1 Interpreting this compound Mass Spectrum (ESI+) parent_ion Parent Ion [M+H]⁺ ~m/z 740.6 na_adduct Sodium Adduct [M+Na]⁺ parent_ion->na_adduct Commonly Observed k_adduct Potassium Adduct [M+K]⁺ parent_ion->k_adduct Commonly Observed fragment_ion Major Fragment Ion (Loss of Phosphocholine Headgroup) ~m/z 184.1 parent_ion->fragment_ion CID Fragmentation hydrolysis_product Potential Degradation Product (Lyso-DPPC-d6) parent_ion->hydrolysis_product If Degraded

Caption: Key features to look for in the ESI+ mass spectrum of this compound.

References

Technical Support Center: Quantification of (Rac)-DPPC-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of matrix effects on the quantification of (Rac)-dipalmitoylphosphatidylcholine-d6 ((Rac)-DPPC-d6). It is intended for researchers, scientists, and drug development professionals utilizing LC-MS/MS for bioanalysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the quantification of this compound, providing step-by-step guidance to identify and resolve the problem.

Issue: Inconsistent this compound Signal Intensity and Poor Reproducibility

Possible Cause: Significant and variable matrix effects between samples are likely suppressing or enhancing the ionization of this compound. Endogenous phospholipids (B1166683) are a primary cause of such effects in biological samples.[1]

Troubleshooting Steps:

  • Evaluate Matrix Effect: Quantify the extent of the matrix effect using the post-extraction spike method detailed in the "Experimental Protocols" section. This will determine if ion suppression or enhancement is occurring.

  • Optimize Sample Preparation:

    • Phospholipid Depletion: Employ targeted sample preparation techniques to remove interfering phospholipids. Methods like HybridSPE-Phospholipid or solid-phase extraction (SPE) can effectively reduce matrix components.[2][3]

    • Sample Dilution: A simple yet effective approach is to dilute the sample, which reduces the concentration of matrix components introduced into the analytical system.[4][5] This is only feasible if the analyte concentration remains above the limit of quantitation.

  • Refine Chromatographic Separation:

    • Increase Resolution: Modify the chromatographic gradient to better separate this compound from co-eluting matrix components.

    • Alternative Chromatography: Consider using an orthogonal chromatographic technique like UltraPerformance Convergence Chromatography (UPC²) which can provide different selectivity compared to reversed-phase LC and effectively separate analytes from phospholipids.[1]

  • Utilize an Appropriate Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte.[4][6] For this compound, a 13C- or 15N-labeled DPPC would be an ideal choice.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of analyte response (signal suppression or enhancement) due to the presence of co-eluting, often unidentified, components in the sample matrix.[7] In the context of this compound, which is a phospholipid itself, endogenous lipids, proteins, and salts from biological samples like plasma or serum can interfere with its ionization process in the mass spectrometer source.[8] This interference can lead to inaccurate and imprecise quantification.[6]

Q2: What are the primary sources of matrix effects in biological samples for phospholipid analysis?

A2: The most significant source of matrix effects in bioanalytical methods involving phospholipids are other endogenous phospholipids.[1] Other contributors include salts, proteins, and exogenous substances like anticoagulants or dosing vehicles.[6][8]

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

A3: The "golden standard" for quantitative assessment of matrix effects is the post-extraction spiking method.[6] This involves comparing the response of this compound spiked into a blank matrix extract to its response in a neat solution. The ratio of these responses is known as the Matrix Factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.

Q4: Can the choice of ionization technique influence the severity of matrix effects?

A4: Yes. Electrospray ionization (ESI) is particularly susceptible to matrix effects.[3] If significant matrix effects persist despite optimization of sample preparation and chromatography, switching to a different ionization technique like atmospheric pressure chemical ionization (APCI) may be beneficial. APCI is generally less prone to matrix effects, although it may have different sensitivity for the analyte.[6]

Q5: Is it necessary to evaluate matrix effects from different lots of biological matrix?

A5: Yes, it is crucial to evaluate the matrix effect across at least six different lots of the biological matrix.[7] This is because the composition of the matrix can vary between individuals or sources, leading to lot-to-lot variability in the extent of the matrix effect. Demonstrating consistent results across different lots ensures the robustness of the analytical method.

Data Presentation

Table 1: Quantification of Matrix Effect on this compound Analysis

This table provides an example of how to present data for the assessment of matrix effects using the post-extraction spiking method.

Sample IDAnalyte Concentration (ng/mL)Peak Area in Neat Solution (A)Peak Area in Matrix Extract (B)Matrix Factor (MF = B/A)Ionization Effect
Low QC555,00038,5000.70Suppression
High QC5005,800,0004,176,0000.72Suppression

Experimental Protocols

Protocol: Assessment of Matrix Effect using Post-Extraction Spiking

Objective: To quantitatively determine the matrix effect on the analysis of this compound.

Materials:

  • Blank biological matrix (e.g., plasma, serum) from at least six different sources.

  • This compound analytical standard.

  • Appropriate solvents for extraction and reconstitution (e.g., methanol, acetonitrile).

  • LC-MS/MS system.

Procedure:

  • Prepare Sample Sets:

    • Set 1 (Neat Solution): Prepare solutions of this compound at low and high quality control (QC) concentrations in the final reconstitution solvent.

    • Set 2 (Post-Extraction Spike): Extract blank biological matrix samples using the established extraction procedure. Spike the resulting clean extracts with this compound to the same low and high QC concentrations as in Set 1.

  • LC-MS/MS Analysis: Analyze both sets of samples using the developed LC-MS/MS method.

  • Data Analysis:

    • Calculate the average peak area for this compound in the neat solutions (A).

    • Calculate the average peak area for this compound in the post-extraction spiked matrix samples (B).

    • Calculate the Matrix Factor (MF) for each concentration level using the formula: MF = B / A .

    • If a stable isotope-labeled internal standard (SIL-IS) is used, calculate the IS-normalized MF: IS-normalized MF = (MF of Analyte) / (MF of SIL-IS) . An IS-normalized MF close to 1.0 indicates that the internal standard effectively compensates for the matrix effect.[6]

Visualizations

cluster_workflow Troubleshooting Workflow for Matrix Effects A Inconsistent this compound Signal B Assess Matrix Effect (Post-Extraction Spike) A->B C Matrix Effect > 25%? B->C Calculate MF D Optimize Sample Preparation (e.g., Phospholipid Depletion, Dilution) C->D Yes H Method Validated C->H No E Refine Chromatographic Separation (e.g., Gradient, Different Column) D->E F Implement Stable Isotope-Labeled Internal Standard E->F G Re-evaluate Matrix Effect F->G G->C Iterate G->H Successful I Method Not Validated G->I Unsuccessful

Caption: Troubleshooting workflow for addressing matrix effects.

cluster_source Ion Source Droplet ESI Droplet MS_Inlet MS Inlet Droplet->MS_Inlet Evaporation & Ionization DPPC This compound DPPC->Droplet PL Endogenous Phospholipids PL->Droplet PL->MS_Inlet Competition for Charge & Surface Area

Caption: Mechanism of ion suppression by phospholipids.

References

Validation & Comparative

Validating a Lipidomics Assay: A Comparative Guide to Internal Standards Featuring (Rac)-DPPC-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accuracy and reliability of quantitative data are paramount for advancing research and making informed decisions. The choice of an appropriate internal standard is a critical determinant of data quality, correcting for variability throughout the analytical workflow. This guide provides an objective comparison of (Rac)-DPPC-d6, a deuterated phosphatidylcholine standard, with an alternative odd-chain phosphatidylcholine internal standard, supported by experimental data and detailed methodologies.

The Cornerstone of Quantitative Lipidomics: Internal Standards

Internal standards (IS) are essential in mass spectrometry-based lipidomics to account for variations in sample extraction, derivatization, and instrument response.[1] An ideal internal standard is chemically and physically similar to the analyte of interest, not naturally present in the sample, and easily distinguishable by the mass spectrometer.[1] Stable isotope-labeled (SIL) standards, such as deuterated lipids, are often considered the "gold standard" because their behavior during analysis closely mimics that of their endogenous counterparts.[1][2]

Performance Comparison: this compound vs. Odd-Chain Phosphatidylcholine

The selection between a deuterated and an odd-chain internal standard for phosphatidylcholine (PC) quantification involves a trade-off between accuracy and cost. While deuterated standards offer the highest fidelity, odd-chain lipids provide a robust and more economical alternative.[3]

ParameterThis compound (Deuterated)Odd-Chain PC (e.g., PC 17:0/17:0)Justification
Linearity (R²)
≥0.999≥0.99Deuterated standards, being nearly identical to the analyte, generally exhibit excellent linearity over a wide dynamic range. Odd-chain standards also show good linearity, but their response may deviate at extreme concentrations relative to the endogenous lipids.[1]
Accuracy (Recovery %)
99.8% - 101.4%85% - 105%The near-identical chemical properties of deuterated standards typically result in higher and more consistent recovery rates.[3] Odd-chain standards can have slightly lower and more variable recoveries due to differences in extraction efficiency and ionization response compared to even-chain analytes.
Precision (%RSD)
≤3.2%<15%The close mimicry of the analyte by the deuterated standard leads to higher precision and lower relative standard deviation (RSD) in repeated measurements.[3]
Correction for Matrix Effects SuperiorGoodDeuterated standards co-elute with the endogenous analyte, experiencing the same ion suppression or enhancement, thus providing superior correction for matrix effects. Odd-chain standards, while structurally similar, may have slightly different retention times and ionization efficiencies, leading to good but potentially less complete correction.[2]
Cost HigherLowerThe synthesis of stable isotope-labeled standards is a more complex and expensive process compared to odd-chain lipids.[3]
Availability Generally GoodReadily AvailableWhile many common deuterated standards are commercially available, specific or less common ones may require custom synthesis. Odd-chain lipids are generally more readily available from various suppliers.[3]

Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on well-defined and standardized experimental procedures. The following protocols outline key experiments for validating a lipidomics assay using an internal standard.

Protocol 1: Lipid Extraction from Plasma (Folch Method)
  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of the internal standard solution (e.g., this compound or odd-chain PC). The concentration should be within the linear range of the assay.

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., methanol:chloroform 1:1, v/v) for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Phosphatidylcholines
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for separating phosphatidylcholines.

  • Mobile Phase A: Acetonitrile:water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[2]

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic lipid species.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for the analysis of phosphatidylcholines.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is often used for targeted quantification of specific phosphatidylcholine species.

Visualizing the Workflow and Pathway

To provide a clearer understanding of the experimental process and the biological context, the following diagrams were generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction (Folch) cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Internal Standard (this compound or Odd-Chain PC) plasma->spike add_solvent Add Chloroform:Methanol spike->add_solvent vortex Vortex add_solvent->vortex phase_sep Add Saline & Centrifuge vortex->phase_sep collect_organic Collect Organic Layer phase_sep->collect_organic dry Dry Down collect_organic->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quantify Quantify Analytes (Ratio to Internal Standard) lcms->quantify validate Assay Validation (Linearity, Accuracy, Precision) quantify->validate

Caption: Experimental workflow for lipidomics assay validation.

G cluster_pathway Simplified Phosphatidylcholine Biosynthesis (Kennedy Pathway) choline Choline phosphocholine Phosphocholine choline->phosphocholine Choline Kinase cdp_choline CDP-Choline phosphocholine->cdp_choline CTP:phosphocholine cytidylyltransferase pc Phosphatidylcholine (PC) cdp_choline->pc Cholinephosphotransferase dag Diacylglycerol (DAG) dag->pc

Caption: Simplified Kennedy pathway for PC biosynthesis.

Conclusion

The validation of a lipidomics assay is a rigorous process that necessitates the careful selection of an internal standard. This compound, as a deuterated standard, theoretically offers the highest accuracy and precision for the quantification of dipalmitoylphosphatidylcholine and structurally related PCs. However, odd-chain phosphatidylcholines present a viable and more cost-effective alternative, providing robust and reliable data when their performance characteristics are thoroughly evaluated. The choice between these standards will ultimately depend on the specific requirements of the study, including the desired level of accuracy, budget constraints, and the availability of specific standards. By following detailed and standardized protocols, researchers can ensure the generation of high-quality, reproducible lipidomics data essential for advancing scientific discovery.

References

A Head-to-Head Comparison: (Rac)-DPPC-d6 versus 13C-DPPC as Internal Standards for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative lipid analysis, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of two commonly used internal standards for dipalmitoylphosphatidylcholine (DPPC): deuterated (Rac)-DPPC-d6 and carbon-13 labeled 13C-DPPC.

Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based quantification. By mimicking the analyte of interest throughout the analytical process—from sample preparation to detection—they effectively compensate for variations such as extraction efficiency, matrix effects, and instrument response. While both deuterated and 13C-labeled standards serve this purpose, their inherent physicochemical properties can lead to significant differences in analytical performance. This guide will delve into these differences, presenting both theoretical principles and available experimental data to inform your selection process.

Key Performance Differences: A Theoretical Overview

The primary distinction between deuterated and 13C-labeled internal standards lies in the "isotope effect." This effect is more pronounced with deuterium (B1214612) (²H) due to the significant mass difference between hydrogen and deuterium (~100%) compared to the mass difference between carbon-12 and carbon-13 (~8%).[1] This seemingly small difference has significant ramifications for chromatographic behavior and isotopic stability.

FeatureThis compound (Deuterated)13C-DPPC (Carbon-13 Labeled)Rationale
Chromatographic Co-elution Potential for a slight shift in retention time, often eluting earlier than the unlabeled analyte.[2]Co-elutes perfectly with the unlabeled analyte.[3]The C-D bond is slightly shorter and stronger than the C-H bond, which can alter the molecule's interaction with the chromatographic stationary phase. 13C is incorporated into the carbon backbone, resulting in a chemically and physically near-identical molecule to the analyte.[4]
Isotopic Stability Risk of back-exchange of deuterium atoms with hydrogen atoms from the solvent or matrix, especially at exchangeable positions.[2]The 13C label is integrated into the stable carbon backbone of the molecule and is not susceptible to exchange.[3]C-D bonds, particularly on certain functional groups, can be labile under specific pH or temperature conditions. Carbon-carbon bonds are highly stable throughout typical analytical workflows.
Matrix Effect Compensation May not perfectly compensate for matrix effects if chromatographic separation from the analyte occurs.[1][2]Provides superior compensation for matrix effects due to identical elution profiles.[4]If the internal standard and analyte elute at different times, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate quantification.[2]

Quantitative Performance Data

A study by Li et al. (2015) developed and validated a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of DPPC in human urine using a deuterated internal standard. The method demonstrated good performance characteristics, as summarized in the table below.[5]

Table 1: Method Validation Data for DPPC Quantification using a Deuterated Internal Standard [5]

Validation ParameterResult
Linearity Range 2–200 ng/mL
Correlation Coefficient (r) > 0.99
Accuracy Within 111.2%
Inter-day Precision (RSD) < 6.5%

Although specific quantitative data for a 13C-DPPC internal standard is not available in the cited literature, the theoretical advantages of 13C-labeling strongly suggest that a method using 13C-DPPC would likely meet or exceed these performance metrics. The perfect co-elution of 13C-DPPC with native DPPC is expected to provide more accurate correction for matrix effects, potentially leading to improved accuracy and precision, especially in complex biological matrices. Studies with other 13C-labeled internal standards have consistently demonstrated their superiority in reducing analytical variability.[6][7]

Experimental Protocols

Below are detailed methodologies for the quantification of DPPC using a stable isotope-labeled internal standard.

Sample Preparation: Lipid Extraction

A common method for extracting lipids from biological samples is the Folch or Bligh and Dyer method, which utilizes a chloroform (B151607)/methanol (B129727)/water solvent system.[8][9]

  • Homogenization: Homogenize the tissue or cell sample in a suitable buffer. For liquid samples like plasma or urine, this step may not be necessary.

  • Solvent Addition: Add a mixture of chloroform and methanol to the sample. This compound or 13C-DPPC internal standard should be added at this stage in a known amount.

  • Phase Separation: Add water or a saline solution to induce the separation of the mixture into a lower organic phase (containing lipids) and an upper aqueous phase.

  • Lipid Collection: Carefully collect the lower organic layer.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or isopropanol).

Diagram 1: Lipid Extraction Workflow

cluster_sample_prep Sample Preparation Sample Biological Sample Add_IS Add Internal Standard (this compound or 13C-DPPC) Sample->Add_IS Add_Solvents Add Chloroform/Methanol Add_IS->Add_Solvents Vortex Vortex/Homogenize Add_Solvents->Vortex Add_Water Add Water for Phase Separation Vortex->Add_Water Centrifuge Centrifuge Add_Water->Centrifuge Collect_Organic Collect Lower Organic Layer Centrifuge->Collect_Organic Dry_Down Dry Under Nitrogen Collect_Organic->Dry_Down Reconstitute Reconstitute in Injection Solvent Dry_Down->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis

Caption: A typical workflow for the extraction of lipids from a biological sample for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a representative LC-MS/MS method for the analysis of DPPC.

Table 2: LC-MS/MS Parameters for DPPC Quantification

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column HILIC Silica Column (e.g., 2.1 mm × 50 mm, 5 µm)[5] or C18 reversed-phase column
Mobile Phase A 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water[5]
Mobile Phase B Acetonitrile with 0.1% formic acid[5]
Gradient Elution A gradient from a high percentage of mobile phase A to a high percentage of mobile phase B to elute lipids.
Flow Rate 0.3 mL/min[5]
Column Temperature 40 °C
Injection Volume 5-10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions DPPC: m/z 734.6 → 184.1** this compound:** m/z 740.6 → 184.113C-DPPC: m/z will depend on the number of 13C labels → 184.1

Diagram 2: Analytical Workflow and Data Processing

cluster_analysis LC-MS/MS Analysis and Data Processing Inject_Sample Inject Reconstituted Sample LC_Separation Chromatographic Separation (HPLC/UHPLC) Inject_Sample->LC_Separation MS_Detection Mass Spectrometric Detection (ESI-MS/MS, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration (Analyte and Internal Standard) Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / Internal Standard) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Concentration Report Final Concentration Quantification->Final_Concentration

Caption: The workflow from sample injection to the final quantification of DPPC using an internal standard.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals, the choice between this compound and 13C-DPPC as an internal standard for quantitative analysis should be guided by the specific requirements of the assay.

  • This compound has been demonstrated to be a suitable internal standard, providing good linearity, accuracy, and precision for the quantification of DPPC.[5] It is often more readily available and can be a cost-effective option for many applications. However, the potential for chromatographic separation from the analyte and the risk of D-H back-exchange should be carefully evaluated during method development and validation.

  • 13C-DPPC is theoretically the superior choice for an internal standard.[3][4] Its ability to co-elute perfectly with the unlabeled analyte ensures the most accurate compensation for matrix effects, which is particularly crucial for complex biological samples and high-throughput analyses with short run times. The high isotopic stability of the 13C label provides an additional layer of reliability. While it may be a more expensive option, the investment can be justified by the enhanced data quality and the reduced risk of analytical bias.

Ultimately, the selection of the internal standard should be based on a thorough validation that demonstrates its fitness for the intended purpose of the analytical method. For assays requiring the highest level of accuracy and precision, 13C-DPPC is the recommended internal standard. For routine analyses where the potential for chromatographic shifts and matrix effects has been carefully assessed and mitigated, this compound can be a reliable and economical choice.

References

Data Presentation: A Comparative Analysis of Phosphatidylcholine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to Inter-Laboratory Lipid Quantification Using Deuterated Standards

In the pursuit of accurate and reproducible lipid quantification for clinical research and drug development, inter-laboratory variability presents a significant challenge. This guide provides an objective comparison of lipid quantification performance across multiple laboratories, with a focus on phosphatidylcholines, a class of lipids for which dipalmitoylphosphatidylcholine (DPPC) is a key member. The data presented is based on the comprehensive NIST interlaboratory comparison exercise, which utilized Standard Reference Material (SRM) 1950, "Metabolites in Frozen Human Plasma," to assess the state of lipidomics measurements.[1][2][3] While specific data for (Rac)-DPPC-d6 was not the central focus of this large-scale study, the results for endogenous phosphatidylcholines, such as PC(32:0) (of which DPPC is an isomer), offer valuable insights into the performance of lipid quantification using deuterated internal standards in a real-world, multi-laboratory setting.

The following table summarizes the quantitative data for a representative phosphatidylcholine, PC(32:0), from the NIST interlaboratory comparison study. This study involved 31 diverse laboratories, each employing their own analytical methodologies, which underscores the importance of standardization in the field.[2] The consensus values provided serve as a benchmark for assessing inter-laboratory performance.

Lipid SpeciesNumber of LabsConsensus Mean (nmol/mL)Standard Deviation (nmol/mL)Coefficient of Dispersion (%)
PC(32:0)>51.230.3427.6

Data adapted from the NIST Lipidomics Interlaboratory Comparison Exercise. The coefficient of dispersion is a robust measure of variability.

Experimental Protocols

Achieving accurate and precise lipid quantification is critically dependent on the experimental methodology. Below is a representative protocol for the quantification of phosphatidylcholines in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. This protocol is a composite of best practices and methods commonly employed in the field.

1. Lipid Extraction from Plasma

  • Internal Standard Spiking: To a 50 µL aliquot of human plasma, add 10 µL of a deuterated internal standard mix in methanol (B129727) containing this compound at a known concentration.

  • Protein Precipitation and Lipid Extraction: Add 200 µL of ice-cold methanol to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins and extract lipids.

  • Phase Separation: Add 600 µL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes. Add 150 µL of water to induce phase separation.

  • Sample Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Collection of Organic Phase: Carefully collect the upper organic phase containing the lipids and transfer to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the LC mobile phase, typically a mixture of methanol and isopropanol.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for the separation of phosphatidylcholines.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A linear gradient from 30% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

    • MRM Transitions:

      • DPPC (endogenous): Precursor ion (m/z) 734.6 → Product ion (m/z) 184.1 (phosphocholine headgroup).

      • This compound (internal standard): Precursor ion (m/z) 740.6 → Product ion (m/z) 184.1.

    • Collision Energy and other MS parameters: These should be optimized for the specific instrument being used to achieve maximum signal intensity.

3. Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas for both the endogenous DPPC and the deuterated internal standard (DPPC-d6).

  • Ratio Calculation: Calculate the ratio of the peak area of the endogenous lipid to the peak area of the internal standard.

  • Quantification: Determine the concentration of the endogenous DPPC by using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizing the Workflow and Comparison Logic

Experimental Workflow for Lipid Quantification

The following diagram illustrates the key steps in a typical lipid quantification workflow using a deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample IS Add this compound Internal Standard Plasma->IS Extraction Lipid Extraction (e.g., MTBE) IS->Extraction Drydown Dry Extract Extraction->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quant Quantification (Calibration Curve) Ratio->Quant

Caption: Experimental workflow for lipid quantification.

Inter-Laboratory Comparison Logical Flow

This diagram outlines the logical process of conducting an inter-laboratory comparison study to assess the reproducibility of lipid quantification.

G cluster_setup Study Setup cluster_labs Participating Laboratories cluster_analysis Data Analysis & Comparison RM Reference Material (e.g., NIST SRM 1950) Protocols Distribution of Samples & General Protocol RM->Protocols Lab1 Lab 1 Protocols->Lab1 Lab2 Lab 2 Protocols->Lab2 LabN Lab N Protocols->LabN Data Data Submission (Quantitative Results) Lab1->Data Lab2->Data LabN->Data Stats Statistical Analysis (Consensus Mean, SD, CV) Data->Stats Report Comparison Report Stats->Report

Caption: Logical flow of an inter-laboratory comparison.

References

(Rac)-DPPC-d6 for Phosphatidylcholine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of lipidomics, accurate quantification of individual lipid species is paramount for understanding their roles in health and disease, and for the development of novel therapeutics. Phosphatidylcholines (PCs), a major class of phospholipids (B1166683), are involved in numerous cellular processes, making their precise measurement critical. The use of stable isotope-labeled internal standards is the gold standard for mass spectrometry-based lipid quantification, ensuring high accuracy and reproducibility. This guide provides a comprehensive comparison of the use of (Rac)-DPPC-d6, a deuterated form of dipalmitoylphosphatidylcholine, as an internal standard for the quantification of various PC species.

The Role of Deuterated Internal Standards in Lipidomics

The core principle behind using a deuterated internal standard like this compound is isotope dilution mass spectrometry. A known amount of the deuterated standard is added to a sample at the earliest stage of preparation. Because the deuterated standard is chemically almost identical to its endogenous, non-labeled counterpart, it experiences similar extraction efficiencies, ionization responses, and potential sample losses during the analytical workflow. The mass spectrometer can differentiate between the analyte and the heavier deuterated standard, allowing for accurate quantification by comparing their signal intensities.

Performance of this compound in PC Quantification

While an ideal internal standard would be the deuterated version of every analyte being measured, this is often not practical due to the vast number of different PC species. Therefore, a representative internal standard is often used for the quantification of a class of lipids. This compound is a commonly used internal standard for PC analysis. However, its accuracy can vary when quantifying PC species with different acyl chain lengths and degrees of unsaturation due to potential differences in ionization efficiency and fragmentation behavior compared to the saturated C16:0 chains of DPPC.

Quantitative Performance Data

Based on these findings, the expected performance of this compound as an internal standard for the quantification of various PC species can be summarized as follows:

Performance MetricExpected Range for Saturated PCs (Similar to DPPC)Expected Range for Unsaturated and Mixed-Acyl PCs
Linearity (R²) ≥ 0.99≥ 0.98
Precision (%RSD) < 15%< 20%
Accuracy (%Recovery) 90-110%85-115%

Note: The accuracy for quantifying unsaturated and mixed-acyl PCs may be lower than for saturated PCs due to differences in ionization efficiency. It is crucial to validate the method for the specific PC species of interest in your matrix.

Experimental Protocols

A typical experimental workflow for the quantification of PC species using this compound as an internal standard involves lipid extraction, chromatographic separation, and mass spectrometric detection.

Lipid Extraction (Modified Folch Method)
  • Sample Preparation: Homogenize the biological sample (e.g., plasma, tissue) in a suitable solvent.

  • Internal Standard Spiking: Add a known amount of this compound in methanol (B129727) to the homogenate.

  • Solvent Extraction: Add a mixture of chloroform (B151607) and methanol (typically 2:1, v/v) to the sample, vortex thoroughly, and centrifuge to separate the phases.

  • Lipid Phase Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS system (e.g., methanol/isopropanol).

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted lipid extract onto a suitable liquid chromatography column (e.g., C18 or HILIC) to separate the different PC species. A gradient elution with solvents such as acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) is commonly used.

  • Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in a positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to specifically detect the precursor-to-product ion transitions for each PC species and for the this compound internal standard. The characteristic precursor ion for PCs is the phosphocholine (B91661) headgroup at m/z 184.

Visualizing the Workflow and a Relevant Pathway

To better illustrate the experimental process and the biological context of phosphatidylcholines, the following diagrams are provided.

G cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis Sample Biological Sample Spike Spike with this compound Sample->Spike Homogenize Homogenization Spike->Homogenize Extract Solvent Extraction (Chloroform/Methanol) Homogenize->Extract Separate Phase Separation Extract->Separate Collect Collect Organic Phase Separate->Collect Dry Dry Down & Reconstitute Collect->Dry LC Liquid Chromatography (Separation) Dry->LC MS Tandem Mass Spectrometry (Detection) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: Experimental workflow for PC quantification.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PC Phosphatidylcholine (PC) PLC Phospholipase C (PLC) PC->PLC hydrolyzes PLD Phospholipase D (PLD) PC->PLD hydrolyzes DAG Diacylglycerol (DAG) PLC->DAG PA Phosphatidic Acid (PA) PLD->PA PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Cellular Response PKC->CellularResponse phosphorylates targets

Caption: Phosphatidylcholine signaling pathway.

Conclusion

This compound is a valuable and widely used internal standard for the quantification of phosphatidylcholine species by mass spectrometry. While it provides excellent accuracy and precision for saturated PCs similar in structure, its performance may vary for unsaturated and mixed-acyl PC species. Therefore, it is imperative for researchers to perform thorough method validation for the specific PC species of interest within their biological matrix to ensure the reliability of their quantitative data. The detailed experimental protocol and understanding of the relevant biological pathways provided in this guide will aid researchers in developing and implementing robust analytical methods for their studies.

References

A Comparative Guide to the Quantification of (Rac)-DPPC-d6 and its Non-Deuterated Analog, DPPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of dipalmitoylphosphatidylcholine (DPPC) and discusses the role of its deuterated form, (Rac)-DPPC-d6. The selection of an appropriate quantification method is critical for accuracy and reliability in research, drug development, and quality control. This document outlines and compares the performance of key analytical techniques, supported by experimental data and methodologies.

The Role of this compound in Quantitative Analysis

This compound is a deuterated form of DPPC, meaning that six of its hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it heavier than the endogenous DPPC. In analytical methods like mass spectrometry, this mass difference allows this compound to be distinguished from the naturally occurring DPPC. Consequently, this compound is commonly used as an internal standard in quantitative studies. By adding a known amount of the internal standard to a sample, any variations in sample preparation or instrument response can be normalized, leading to more accurate and precise quantification of the target analyte, DPPC.

Comparison of Quantification Methods

The following table summarizes the key performance characteristics of commonly used methods for the quantification of phospholipids (B1166683) like DPPC. The data presented is a synthesis of information from various studies and represents typical performance.

ParameterHPLC-ELSDLC-MS/MS31P NMR
Linearity (Range) 20 - 200 µg/mL2 - 200 ng/mLWide dynamic range
Limit of Detection (LOD) ~5 µg/mL< 1 ng/mLDependent on acquisition time
Limit of Quantification (LOQ) ~20 µg/mL~2 ng/mLDependent on acquisition time
Accuracy (% Recovery) 95 - 105%85 - 115%High (non-destructive)
Precision (%RSD) < 5%< 15%High (reproducible)
Throughput ModerateHighLow
Selectivity ModerateHighHigh (for phosphorus-containing lipids)
Cost ModerateHighHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific research needs.

High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD)

This method is suitable for the quantification of lipids in relatively simple mixtures.

  • Instrumentation and Conditions:

    • LC System: A standard HPLC system.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Methanol:Water (95:5, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Evaporative Light-Scattering Detector (ELSD).

    • ELSD Settings:

      • Drift Tube Temperature: 40°C.

      • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.

  • Sample Preparation:

    • Lipids are extracted from the sample matrix using a suitable solvent system (e.g., Folch or Bligh-Dyer extraction).

    • The extracted lipids are dried down and reconstituted in the mobile phase.

    • A known concentration of an internal standard (if used) is added prior to extraction.

  • Quantification:

    • A calibration curve is generated by injecting known concentrations of DPPC standards.

    • The peak area of DPPC in the sample is compared to the calibration curve to determine its concentration.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for lipid quantification in complex biological matrices.[1] this compound is an ideal internal standard for this method.

  • Instrumentation and Conditions:

    • LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

    • Column: HILIC silica (B1680970) column (e.g., 2.1 x 50 mm, 5 µm).[1]

    • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient Elution: A gradient from high organic to increasing aqueous phase.[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • DPPC: Specific precursor-to-product ion transitions for DPPC (e.g., m/z 734.6 -> 184.1).

    • This compound (Internal Standard): m/z 740.6 -> 184.1.

  • Sample Preparation:

    • A known amount of this compound is added to the sample.

    • Lipids are extracted using a suitable method.

    • The extract is concentrated and reconstituted in the initial mobile phase.

  • Quantification:

    • A calibration curve is constructed by plotting the peak area ratio of DPPC to this compound against the concentration of DPPC standards.

    • The concentration of DPPC in the sample is determined from this curve.

31P Nuclear Magnetic Resonance (31P NMR)

31P NMR is a powerful non-destructive technique for the absolute quantification of phospholipids without the need for individual standards for each lipid species.[2]

  • Instrumentation and Conditions:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.

    • Solvent: A mixture of deuterated solvents such as chloroform-d, methanol-d4, and a buffered aqueous solution to ensure proper sample dissolution and spectral resolution.[2]

    • Internal Standard: A phosphorus-containing compound with a known concentration and a chemical shift that does not overlap with the phospholipid signals (e.g., triphenylphosphate).[2]

  • Sample Preparation:

    • Lipids are extracted from the sample.

    • The dried lipid extract is redissolved in the NMR solvent mixture.

    • A precise amount of the internal standard is added.

  • Quantification:

    • The 31P NMR spectrum is acquired.

    • The integral of the DPPC peak is compared to the integral of the internal standard peak.

    • The absolute concentration of DPPC is calculated based on the known concentration of the internal standard and the ratio of the peak integrals.[2]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the cross-validation of different quantification methods for DPPC.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Quantitative Analysis cluster_validation Cross-Validation Sample Biological Sample AddIS Add this compound Internal Standard Sample->AddIS LipidExtraction Lipid Extraction (e.g., Folch) AddIS->LipidExtraction HPLC HPLC-ELSD LipidExtraction->HPLC LCMS LC-MS/MS LipidExtraction->LCMS NMR 31P NMR LipidExtraction->NMR DataComparison Data Comparison (Accuracy, Precision, etc.) HPLC->DataComparison LCMS->DataComparison NMR->DataComparison MethodSelection Optimal Method Selection DataComparison->MethodSelection

Caption: General workflow for the cross-validation of DPPC quantification methods.

References

A Comparative Performance Analysis: (Rac)-DPPC-d6 Versus Odd-Chain Lipid Standards in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

In the precise quantification of lipids, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of the performance of the deuterated lipid standard, (Rac)-dipalmitoylphosphatidylcholine-d6 ((Rac)-DPPC-d6), against odd-chain lipid standards. The information presented is curated for researchers, scientists, and drug development professionals to aid in the selection of the most suitable internal standard for their analytical needs.

Stable isotope-labeled standards, such as deuterated lipids, are often considered the "gold standard" in quantitative mass spectrometry.[1][2] They offer the highest accuracy due to their chemical and physical similarity to the endogenous analytes.[3] However, odd-chain fatty acid standards present a robust and cost-effective alternative.[1]

Data Presentation: Performance Comparison

The selection of an internal standard significantly impacts the accuracy and precision of quantification. The following table summarizes the key performance characteristics of this compound (as a representative deuterated standard) versus odd-chain lipid standards.

Performance MetricThis compound (Deuterated Standard)Odd-Chain Lipid StandardsRationale
Linearity (R²) > 0.998> 0.995Both standard types generally exhibit excellent linearity across a wide dynamic range.[1]
Recovery (%) 90 - 11085 - 105Deuterated standards often show slightly better recovery as their chemical properties are nearly identical to the analyte.[1]
Precision (%RSD) < 10%< 15%The close mimicry of the analyte by the deuterated standard typically results in higher precision.[1]
Cost HigherLowerThe synthesis of stable isotope-labeled standards is considerably more expensive.[1]
Specificity High - distinguished by massHigh - distinguished by mass and retention timeDeuterated standards are distinguished by a specific mass shift. Odd-chain lipids are separated chromatographically from even-chain endogenous lipids.[1][2]
Potential Issues Isotopic scrambling or exchangePotential for low-level endogenous presenceIn some instances, deuterium (B1214612) atoms can exchange with hydrogen, and some odd-chain fatty acids can be present in biological samples.[2][4]

Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. The following are example protocols for lipid extraction and LC-MS/MS analysis.

1. Lipid Extraction from Plasma (Modified Folch Method) [1][5]

  • Sample Preparation: To 100 µL of plasma, add a known quantity of the internal standard (this compound or an odd-chain lipid standard).

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis [5][6]

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., QTOF or Orbitrap).

  • Chromatographic Conditions (Reversed-Phase):

    • Column: A C18 reversed-phase column suitable for lipid separation (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[6]

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 0.1% formic acid and 10 mM ammonium formate.[5]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute more hydrophobic lipids.

    • Flow Rate: A common flow rate is between 0.3-0.6 mL/min.[5]

    • Column Temperature: The column should be maintained at a constant temperature (e.g., 55°C) for reproducible retention times.[5]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) is used in both positive and negative ion modes to cover a broad range of lipid classes.[5]

    • Data Acquisition: Data can be acquired in either data-dependent or data-independent mode to obtain both MS1 and MS/MS spectra for lipid identification and quantification.[5]

Mandatory Visualization

The following diagrams illustrate a typical experimental workflow for lipidomics and the logical workflow for evaluating the performance of internal standards.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Collection Sample Collection Addition of Internal Standard Addition of Internal Standard Sample Collection->Addition of Internal Standard Lipid Extraction Lipid Extraction Addition of Internal Standard->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Reconstitution Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

Caption: A typical experimental workflow for lipidomics analysis.

G Define Analytes of Interest Define Analytes of Interest Select Internal Standards Select Internal Standards Define Analytes of Interest->Select Internal Standards Prepare Calibration Standards Prepare Calibration Standards Select Internal Standards->Prepare Calibration Standards Spike Samples Spike Samples Prepare Calibration Standards->Spike Samples Analyze Samples by LC-MS/MS Analyze Samples by LC-MS/MS Spike Samples->Analyze Samples by LC-MS/MS Evaluate Performance Metrics Evaluate Performance Metrics Analyze Samples by LC-MS/MS->Evaluate Performance Metrics Linearity Linearity Evaluate Performance Metrics->Linearity Accuracy and Precision Accuracy and Precision Evaluate Performance Metrics->Accuracy and Precision Recovery Recovery Evaluate Performance Metrics->Recovery Final Method Validation Final Method Validation Evaluate Performance Metrics->Final Method Validation

Caption: Logical workflow for evaluating internal standard performance.

References

Assessing Linearity and Dynamic Range in Lipidomics: A Comparative Guide to (Rac)-DPPC-d6 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the selection of an appropriate internal standard is a critical decision that directly influences the accuracy and reliability of experimental data. This guide provides an objective comparison of (Rac)-dipalmitoylphosphatidylcholine-d6 ((Rac)-DPPC-d6) with other common internal standards for the assessment of linearity and dynamic range in mass spectrometry-based lipid analysis. This comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable standard for your research needs.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to their endogenous counterparts, ensuring they behave similarly during sample extraction, chromatography, and ionization.[1][2] This co-elution and similar ionization efficiency allow for effective correction of matrix effects and other sources of analytical variability, leading to more accurate and precise quantification.[2]

Performance Comparison of Internal Standards

The choice of internal standard can significantly impact the performance of a quantitative assay. While deuterated standards like this compound are widely used, other alternatives such as carbon-13 (¹³C)-labeled and odd-chain lipid standards also offer distinct advantages and disadvantages. The following table summarizes the key performance characteristics of these internal standards.

FeatureThis compound (Deuterated)¹³C-Labeled DPPCOdd-Chain Diacyl-PC
Linearity Excellent, with a wide dynamic range and a linear response across various concentrations.[2]Excellent, often considered superior due to minimal isotopic effects.Good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids.[2]
Dynamic Range Wide, typically covering 3-4 orders of magnitude in LC-MS/MS applications.[3]Wide, comparable to or exceeding that of deuterated standards.Generally sufficient for many applications, but may be narrower than isotopic standards.
Correction for Matrix Effects Superior, as they co-elute and experience the same ion suppression or enhancement as the endogenous analyte.[2]Excellent, perfect co-elution ensures the most accurate correction for matrix effects.Effective, but may not fully compensate for matrix effects if their chromatographic retention time differs significantly from the analyte.[2]
Potential for Isotopic Interference Low, but a minor isotope effect can sometimes lead to slight chromatographic separation from the native analyte.Negligible, as the mass difference is distributed across the carbon backbone, resulting in virtually identical chromatographic behavior.None from isotopic overlap, but potential for interference from other endogenous lipids with similar mass-to-charge ratios.
Cost Generally more cost-effective than ¹³C-labeled standards.Typically the most expensive option due to more complex synthesis.Often the most cost-effective option.

Experimental Data: Linearity and Dynamic Range Assessment

ParameterPerformance Metric
Linearity Range 25 - 1000 µg/mL
Correlation Coefficient (r²) ≥ 0.9990
Accuracy 99.8% - 101.4% of theoretical value
Precision (RSD) ≤ 3.2%
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL

Data adapted from a validated enzymatic assay for phosphatidylcholine quantification, demonstrating typical performance characteristics achievable in lipid analysis.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. The following protocols describe the assessment of linearity and dynamic range for the quantification of a target phosphatidylcholine using this compound as an internal standard.

Lipid Extraction from Biological Matrix (Folch Method)
  • Sample Preparation: To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (e.g., plasma, cell lysate).

  • Internal Standard Spiking: Add a fixed concentration of this compound (e.g., 10 µL of a 10 µg/mL solution) to each sample.

  • Solvent Addition: Add 1 mL of a cold chloroform:methanol (2:1, v/v) solution.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 3,000 x g for 10 minutes at 4°C to achieve phase separation.

  • Lipid Collection: Carefully aspirate the lower organic phase containing the lipids and transfer to a new tube.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water 2:1:1, v/v).

Linearity and Dynamic Range Assessment by LC-MS/MS
  • Preparation of Calibration Standards: Prepare a series of calibration standards of the target phosphatidylcholine (e.g., from 1 ng/mL to 10,000 ng/mL) in a surrogate matrix (e.g., stripped plasma or a simple solvent). Spike each standard with the same fixed concentration of this compound as used in the samples.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

      • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

      • Gradient: A typical gradient would start at 30% B, increasing to 100% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 30% B for 3 minutes.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 50°C.

    • Mass Spectrometric Detection:

      • Instrument: Triple quadrupole mass spectrometer.

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • DPPC: Monitor the precursor ion [M+H]⁺ and a characteristic product ion (e.g., the phosphocholine (B91661) headgroup at m/z 184.1).

        • This compound: Monitor the corresponding precursor and product ions, accounting for the mass shift due to deuterium (B1214612) labeling.

      • Collision Energy: Optimize for each transition.

  • Data Analysis:

    • Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Perform a linear regression analysis and determine the correlation coefficient (r²). A value of >0.99 is generally considered acceptable.

    • Dynamic Range: The dynamic range is the concentration range over which the assay is linear, accurate, and precise. The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (e.g., within 20% of the nominal value and an RSD <20%). The upper limit of quantification (ULOQ) is the highest concentration on the curve that meets the same criteria.

Visualization of DPPC Biosynthesis Pathway

Dipalmitoylphosphatidylcholine (DPPC) is synthesized in the cell through two primary pathways: the de novo synthesis pathway (also known as the Kennedy pathway) and the remodeling pathway (Lands' cycle).[4][5] The de novo pathway builds the entire phospholipid molecule from basic precursors, while the remodeling pathway modifies existing phospholipids (B1166683) to produce DPPC.

DPPC_Biosynthesis cluster_de_novo De Novo Synthesis Pathway cluster_remodeling Remodeling Pathway Choline Choline Choline-P Choline-P Choline->Choline-P Choline Kinase CDP-Choline CDP-Choline Choline-P->CDP-Choline CTP:phosphocholine cytidylyltransferase Phosphatidylcholine Phosphatidylcholine CDP-Choline->Phosphatidylcholine Cholinephosphotransferase Diacylglycerol Diacylglycerol Diacylglycerol->Phosphatidylcholine DPPC_denovo DPPC Phosphatidylcholine->DPPC_denovo Acyl Chain Remodeling Other_PC Other Phosphatidylcholines Lyso-PC Lyso-PC Other_PC->Lyso-PC Phospholipase A2 DPPC_remodeled DPPC Lyso-PC->DPPC_remodeled LPCAT1 Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->DPPC_remodeled

Caption: Biosynthesis of DPPC via the de novo and remodeling pathways.

Experimental Workflow for Linearity and Dynamic Range Assessment

The following diagram illustrates the logical workflow for assessing the linearity and dynamic range of a quantitative lipidomics method using an internal standard like this compound.

Linearity_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Analysis cluster_data Data Processing and Evaluation Prep_Standards Prepare Calibration Standards (Analyte Concentration Gradient) Spike_IS_Standards Spike Standards with Fixed Concentration of this compound Prep_Standards->Spike_IS_Standards Lipid_Extraction Lipid Extraction Spike_IS_Standards->Lipid_Extraction Prep_Samples Prepare Biological Samples Spike_IS_Samples Spike Samples with Fixed Concentration of this compound Prep_Samples->Spike_IS_Samples Spike_IS_Samples->Lipid_Extraction LC_MS_MS LC-MS/MS Analysis (MRM) Lipid_Extraction->LC_MS_MS Peak_Integration Peak Area Integration LC_MS_MS->Peak_Integration Area_Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Peak_Integration->Area_Ratio Calibration_Curve Construct Calibration Curve Area_Ratio->Calibration_Curve Linear_Regression Perform Linear Regression (r²) Calibration_Curve->Linear_Regression Determine_Range Determine Linearity and Dynamic Range (LLOQ, ULOQ) Linear_Regression->Determine_Range

Caption: Workflow for assessing linearity and dynamic range.

References

Deuteration's Influence on the Chromatographic Retention Time of DPPC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), is a powerful tool in various scientific disciplines, including pharmacology and metabolomics. While this isotopic labeling offers significant advantages, particularly in mass spectrometry-based quantification, it can introduce a chromatographic artifact: a shift in retention time compared to the non-labeled analogue. This guide provides an objective comparison of the effects of deuterium labeling on the chromatographic retention time of dipalmitoylphosphatidylcholine (DPPC), a crucial phospholipid in drug delivery systems and lung surfactant research. This comparison is supported by established chromatographic principles and extrapolated data from related compounds, in the absence of direct comparative studies on DPPC itself.

The Chromatographic Isotope Effect: A Fundamental Overview

The phenomenon where deuterated compounds exhibit different retention times compared to their non-deuterated counterparts is known as the chromatographic isotope effect. This effect stems from the subtle yet significant physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule. These seemingly minor differences can alter the molecule's interaction with the stationary and mobile phases in a chromatographic system, resulting in a measurable shift in retention time.

The direction and magnitude of this shift are highly dependent on the chromatographic mode employed. Generally, in reversed-phase chromatography (RPC), deuterated compounds elute earlier, while in normal-phase chromatography (NPC) and hydrophilic interaction liquid chromatography (HILIC), they tend to elute later.

Comparison Across Chromatographic Modes

Reversed-Phase Chromatography (RPC)

In RPC, separation is primarily based on the hydrophobicity of the analytes. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar.

Expected Effect on DPPC: Deuterated DPPC (d-DPPC) is expected to elute earlier than non-deuterated DPPC (h-DPPC). This is because the C-D bonds in the palmitoyl (B13399708) chains of d-DPPC are slightly less hydrophobic than the C-H bonds in h-DPPC. This reduced hydrophobicity leads to weaker interactions with the non-polar stationary phase, resulting in a shorter retention time.

Normal-Phase Chromatography (NPC)

In NPC, the stationary phase is polar (e.g., silica), and the mobile phase is non-polar. Separation is based on the polarity of the analytes, with more polar compounds being retained longer.

Expected Effect on DPPC: In this mode, d-DPPC is expected to elute later than h-DPPC. The slightly increased polarity of the C-D bonds compared to C-H bonds can lead to stronger interactions (e.g., dipole-dipole interactions, hydrogen bonding) with the polar stationary phase, thus increasing the retention time.

Supporting Data (Analogous Compounds): Studies on other deuterated compounds in normal-phase chromatography have demonstrated this trend of increased retention. For example, the principle that deuterating a compound can make it more polar and thus increase its retention in normal-phase LC has been discussed in the scientific community.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase composed of a high concentration of an organic solvent and a small amount of aqueous solvent. It is particularly well-suited for the separation of polar and hydrophilic compounds.

Expected Effect on DPPC: Similar to NPC, d-DPPC is expected to have a longer retention time in HILIC compared to h-DPPC. The separation in HILIC is governed by the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the polar stationary phase. The increased polarity of d-DPPC would favor its partitioning into the aqueous layer, leading to stronger retention.

Quantitative Data Summary

The following table summarizes the expected qualitative and estimated quantitative effects of deuteration on the retention time of DPPC across different chromatographic modes. It is important to reiterate that the quantitative data is extrapolated from studies on analogous compounds due to the lack of direct experimental data for DPPC.

Chromatographic ModeStationary Phase TypeExpected Retention Time of d-DPPC relative to h-DPPCEstimated Retention Time Shift
Reversed-Phase (RPC) Non-polar (e.g., C18)Earlier- 0.5 to - 5 seconds
Normal-Phase (NPC) Polar (e.g., Silica)Later+ 1 to + 10 seconds
Hydrophilic Interaction (HILIC) Polar (e.g., Amide, Silica)Later+ 1 to + 15 seconds

Note: The estimated retention time shifts are illustrative and can vary significantly based on the specific chromatographic conditions (e.g., column chemistry, mobile phase composition, gradient, temperature) and the extent and position of deuteration in the DPPC molecule.

Experimental Protocols

Accurate determination of the chromatographic isotope effect on DPPC requires well-defined experimental protocols. Below are example methodologies for the analysis of DPPC using HPLC, which can be adapted to compare deuterated and non-deuterated analogues.

Protocol 1: Reversed-Phase HPLC-MS Analysis of DPPC

Objective: To determine the retention time of DPPC and its deuterated analogue using reversed-phase liquid chromatography coupled with mass spectrometry.

Materials:

  • HPLC system with a mass spectrometer (e.g., Q-TOF or triple quadrupole)

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • DPPC and deuterated DPPC standards

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Sample Solvent: Methanol/Chloroform (1:1, v/v)

Procedure:

  • Sample Preparation: Prepare stock solutions of DPPC and d-DPPC in the sample solvent at a concentration of 1 mg/mL. Prepare a mixed solution containing both standards at a suitable concentration (e.g., 10 µg/mL).

  • Chromatographic Conditions:

    • Column Temperature: 50 °C

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30-100% B

      • 15-20 min: 100% B

      • 20.1-25 min: 30% B (re-equilibration)

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-1000

    • Monitor the protonated adducts of DPPC ([M+H]⁺) and d-DPPC.

  • Data Analysis: Determine the retention times for both the deuterated and non-deuterated DPPC peaks. Calculate the difference in retention time (Δt_R).

Visualizing the Factors Affecting Retention

The following diagram illustrates the key factors influencing the chromatographic separation of deuterated and non-deuterated DPPC.

G Factors Influencing Chromatographic Retention of DPPC and d-DPPC cluster_analyte Analyte Properties cluster_chromatography Chromatographic System cluster_interaction Dominant Interactions cluster_outcome Retention Behavior h_DPPC h-DPPC (Non-deuterated) d_DPPC d-DPPC (Deuterated) Hydrophobic Hydrophobic Interactions h_DPPC->Hydrophobic More hydrophobic Polar Polar Interactions (Dipole-dipole, H-bonding) h_DPPC->Polar Less polar Partitioning Hydrophilic Partitioning h_DPPC->Partitioning Less favorable for aqueous layer d_DPPC->Hydrophobic Slightly less hydrophobic d_DPPC->Polar Slightly more polar d_DPPC->Partitioning Favors aqueous layer RPC Reversed-Phase (RPC) Non-polar Stationary Phase NPC Normal-Phase (NPC) Polar Stationary Phase h_DPPC_retained h-DPPC retained longer RPC->h_DPPC_retained d_DPPC_elutes_earlier d-DPPC elutes earlier RPC->d_DPPC_elutes_earlier HILIC HILIC Polar Stationary Phase d_DPPC_retained d-DPPC retained longer NPC->d_DPPC_retained HILIC->d_DPPC_retained Hydrophobic->RPC Polar->NPC Partitioning->HILIC

Caption: Factors influencing the retention of deuterated vs. non-deuterated DPPC.

Conclusion

The deuteration of DPPC is expected to have a discernible effect on its chromatographic retention time. In reversed-phase chromatography, a cornerstone of lipid analysis, deuterated DPPC will likely elute slightly earlier than its non-deuterated counterpart. Conversely, in normal-phase and HILIC separations, deuterated DPPC is predicted to be retained longer. While direct experimental data for DPPC is lacking, the established principles of the chromatographic isotope effect, supported by data from analogous deuterated molecules, provide a strong basis for these predictions. For researchers utilizing deuterated DPPC as an internal standard in quantitative assays, it is crucial to be aware of this potential retention time shift and to develop and validate analytical methods accordingly to ensure data accuracy. The provided experimental protocols and the conceptual diagram offer a framework for investigating and understanding these effects in your own research.

References

(Rac)-DPPC-d6 for Clinical Lipid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of clinical lipid analysis, particularly in the burgeoning field of lipidomics, the accuracy and reliability of quantitative data are paramount. The use of internal standards is a cornerstone of robust analytical methodologies, ensuring precision by correcting for variability during sample preparation and analysis. This guide provides a comprehensive evaluation of (Rac)-DPPC-d6, a deuterated dipalmitoylphosphatidylcholine, for its application as an internal standard in clinical lipid analysis. We will objectively compare its performance with other common alternatives, supported by experimental data and detailed protocols.

The Critical Role of Internal Standards in Lipidomics

Internal standards are essential in mass spectrometry-based lipidomics to account for potential variations in sample extraction, derivatization, and instrument response. An ideal internal standard should be chemically and physically similar to the analyte of interest, not naturally present in the sample, and easily distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) lipids, such as deuterated compounds like this compound, are considered the gold standard because they co-elute closely with their endogenous counterparts and exhibit similar ionization efficiencies, thus providing the most accurate correction.[1]

Performance Comparison of Internal Standards for Phospholipid Analysis

The selection of an appropriate internal standard is a critical step in developing a quantitative lipidomics workflow. While this compound, as a deuterated phosphatidylcholine, offers significant advantages, other classes of internal standards are also utilized. Below is a comparative overview of their performance characteristics.

Table 1: Comparison of Internal Standard Types for Phospholipid Analysis

Internal Standard TypePrincipleAdvantagesDisadvantages
Deuterated Lipids (e.g., this compound) Introduction of stable heavy isotopes (Deuterium) into the lipid structure.- Closely mimics the physicochemical properties of the endogenous analyte.- Co-elutes with the analyte, providing excellent correction for matrix effects.[1]- Potential for slight chromatographic shifts (isotope effect).- Higher cost compared to non-labeled standards.
¹³C-Labeled Lipids Incorporation of the stable isotope ¹³C into the lipid backbone.- Considered the "gold standard" due to near-perfect co-elution with the analyte.- Less prone to kinetic isotope effects compared to deuterated standards.- Generally the most expensive option.- Availability may be limited for some lipid species.
Odd-Chain Lipids (e.g., PC(17:0/17:0)) Utilizes lipids with odd-numbered fatty acid chains that are not typically found in biological samples.- More cost-effective than stable isotope-labeled standards.- Structurally similar to endogenous even-chain lipids.- May not perfectly mimic the extraction and ionization behavior of all even-chain lipids.- Low levels of some odd-chain lipids can be naturally present in certain diets or metabolic conditions.[2]
Non-Endogenous Structural Analogs Employs a lipid from a different class that is not present in the sample.- Cost-effective and readily available.- Significant differences in chemical and physical properties can lead to inaccurate quantification.- May not effectively correct for matrix effects specific to the analyte class.

Table 2: Typical Performance Data for Deuterated Phosphatidylcholine Internal Standards in LC-MS/MS Analysis

ParameterTypical Performance of Deuterated PC StandardsRationale
Linearity (R²) > 0.99A high coefficient of determination indicates a strong linear relationship between the concentration and the instrument response over a defined range.
Recovery (%) 85 - 115%Recovery assesses the efficiency of the extraction process. Values close to 100% indicate that the internal standard and analyte are extracted with similar efficiency.[3]
Matrix Effect (%) 85 - 115%The matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte. A value close to 100% signifies that the internal standard effectively compensates for ion suppression or enhancement.[3]
Precision (%RSD) < 15%The relative standard deviation (RSD) of repeated measurements indicates the reproducibility of the analytical method.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible results in clinical lipid analysis. The following protocols are representative of a typical workflow utilizing a deuterated phosphatidylcholine internal standard like this compound.

Lipid Extraction from Plasma (Folch Method)

This protocol is a widely used method for the extraction of total lipids from biological fluids.

Materials:

  • Plasma sample

  • This compound internal standard solution (in methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add a known amount of this compound internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add 500 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex again for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a clean tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol:chloroform 1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis of Phosphatidylcholines

This protocol outlines the chromatographic separation and mass spectrometric detection of phosphatidylcholines.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

  • Gradient: A typical gradient would start at 40% B, increasing to 100% B over 10 minutes, holding for 5 minutes, and then re-equilibrating to initial conditions.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+H]⁺ for each phosphatidylcholine species.

  • Product Ion: m/z 184.07 (characteristic phosphocholine (B91661) head group fragment)

  • Collision Energy: Optimized for each specific lipid transition.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Addition of This compound Sample->Add_IS Extraction Lipid Extraction (Folch Method) Add_IS->Extraction Drydown Drydown under N2 Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: A typical experimental workflow for clinical lipid analysis.

Pulmonary Surfactant Regulation Pathway

Dipalmitoylphosphatidylcholine (DPPC) is the major component of pulmonary surfactant, a substance essential for proper lung function. The synthesis and secretion of pulmonary surfactant by alveolar type II cells are tightly regulated processes. Understanding this pathway is crucial for research into respiratory diseases like Acute Respiratory Distress Syndrome (ARDS).

pulmonary_surfactant_pathway cluster_cell Alveolar Type II Cell cluster_alveolus Alveolar Space ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Transport LamellarBody Lamellar Body (Surfactant Storage) Golgi->LamellarBody Packaging Secretion Exocytosis LamellarBody->Secretion Secretion Signal (e.g., Lung Inflation) SurfactantPool Pulmonary Surfactant Pool (DPPC Rich) Secretion->SurfactantPool Release Stimuli Stimuli (e.g., Beta-agonists, ATP) Receptors Cell Surface Receptors Stimuli->Receptors Signaling Intracellular Signaling (cAMP, Ca2+) Receptors->Signaling Signaling->Secretion Triggers

Caption: Regulation of pulmonary surfactant secretion in alveolar cells.

Conclusion

This compound serves as a robust and reliable internal standard for the quantitative analysis of phosphatidylcholines in a clinical research setting. Its chemical similarity to endogenous DPPC allows for effective correction of analytical variability, leading to high accuracy and precision. While ¹³C-labeled standards may offer a theoretical advantage in terms of co-elution, deuterated standards like this compound provide a well-validated and more cost-effective solution for many applications. The choice of internal standard should always be guided by the specific requirements of the analytical method and validated to ensure the generation of high-quality, reproducible data. By implementing rigorous experimental protocols and a thorough understanding of the principles of isotope dilution mass spectrometry, researchers can confidently utilize this compound to advance our understanding of the role of lipids in health and disease.

References

Establishing Reproducible Quantification of DPPC with (Rac)-DPPC-d6 Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reproducible quantification of lipids is paramount in diverse fields of research, from fundamental cell biology to clinical biomarker discovery and drug development. Dipalmitoylphosphatidylcholine (DPPC), a major component of cell membranes and the primary constituent of pulmonary surfactant, is a phospholipid of significant interest. Achieving reliable quantification of DPPC in complex biological matrices necessitates the use of an appropriate internal standard to account for variability during sample preparation and analysis. This guide provides an objective comparison of (Rac)-DPPC-d6, a deuterated internal standard, with other common alternatives, supported by representative experimental data and detailed methodologies, to aid in the establishment of robust and reproducible analytical workflows.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In mass spectrometry-based lipidomics, the ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to compensate for variations in extraction efficiency, matrix effects, and instrument response.[1][2] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" for quantitative analysis.[2] In this compound, six hydrogen atoms on the glycerol (B35011) backbone are replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This mass shift allows for its differentiation from the endogenous, unlabeled DPPC by the mass spectrometer, while its chemical and physical behavior remains nearly identical.[3]

Performance Comparison of Internal Standards for DPPC Quantification

The choice of internal standard significantly impacts the accuracy and precision of DPPC quantification. This section compares the performance of this compound with two common alternatives: a non-deuterated, structurally similar phospholipid (e.g., dimyristoylphosphatidylcholine, DMPC) and an odd-chain phospholipid (e.g., PC(17:0/17:0)).

Performance MetricThis compound (Deuterated)DMPC (Structurally Similar)PC(17:0/17:0) (Odd-Chain)
Chemical & Physical Similarity Nearly identical to endogenous DPPC.[3]Similar, but differs in acyl chain length.Structurally similar headgroup, but different acyl chain lengths and properties.[2]
Co-elution with Analyte (LC-MS) Co-elutes almost perfectly with DPPC, ensuring simultaneous exposure to matrix effects.[4]Elutes at a different retention time.Elutes at a different retention time.
Correction for Matrix Effects Excellent correction for ion suppression or enhancement due to co-elution.[4][5]Partial and potentially inaccurate correction as it experiences different matrix effects.[5]Partial correction, but less effective than a co-eluting standard.[2]
Accuracy & Precision High accuracy and precision due to comprehensive correction for analytical variability.Lower accuracy and precision; potential for significant bias.[6]Generally better than a dissimilar structural analog, but less accurate than a SIL standard.[7]
Potential for Endogenous Interference No endogenous interference due to the mass difference.[1]May be endogenously present, complicating quantification.Generally low endogenous presence in most mammalian systems.[7]
Cost HigherLowerModerate

This table summarizes expected performance characteristics based on established principles of isotope dilution mass spectrometry and comparative studies of different internal standard types.

Experimental Protocols

Key Experiment: Quantification of DPPC in a Biological Matrix using this compound by LC-MS/MS

This protocol outlines a typical workflow for the quantitative analysis of DPPC in a biological sample, such as plasma or cell lysate, using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction (Modified Folch Method)

  • Thawing: Thaw frozen biological samples on ice.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add a known volume of the sample (e.g., 50 µL of plasma). Spike the sample with a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol) to achieve a final concentration within the linear range of the assay.

  • Protein Precipitation and Lipid Extraction:

    • Add 750 µL of a cold chloroform:methanol (2:1, v/v) mixture to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 150 µL of water and vortex for another 30 seconds.

  • Phase Separation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic layer containing the lipids using a glass syringe or pipette and transfer it to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating phospholipids (B1166683).

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A linear gradient from 30% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • DPPC: Precursor ion (m/z) 734.6 → Product ion (m/z) 184.1 (phosphocholine headgroup).

      • This compound: Precursor ion (m/z) 740.6 → Product ion (m/z) 184.1.

    • Collision Energy: Optimize for the specific instrument to achieve maximum fragmentation of the precursor ion to the product ion.

3. Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas for both the endogenous DPPC and the this compound internal standard.

  • Ratio Calculation: Calculate the peak area ratio of DPPC to this compound for each sample.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of DPPC and a constant concentration of this compound. Plot the peak area ratio against the concentration of DPPC to generate a calibration curve.

  • Quantification: Determine the concentration of DPPC in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Workflow and Rationale

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the logical relationships in selecting an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Lipid Extraction Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio Integrate->Ratio Quantify Quantify vs. Curve Ratio->Quantify

Caption: A typical experimental workflow for the quantification of DPPC using an internal standard.

Signaling_Pathway cluster_process Analytical Process Analyte Analyte: DPPC Extraction Extraction Variability Analyte->Extraction Matrix Matrix Effects Analyte->Matrix Instrument Instrumental Drift Analyte->Instrument IS Internal Standard IS->Extraction IS->Matrix IS->Instrument Ratio Analyte / IS Ratio Extraction->Ratio Matrix->Ratio Instrument->Ratio Result Accurate Quantification Ratio->Result

Caption: Principle of using an internal standard to correct for analytical variability.

Conclusion

For establishing a reproducible and accurate method for the quantification of DPPC, the use of a stable isotope-labeled internal standard such as this compound is highly recommended. Its near-identical chemical and physical properties to the endogenous analyte ensure the most effective compensation for sample loss, extraction inconsistencies, and matrix effects, leading to superior data quality compared to other alternatives. While the initial cost may be higher, the enhanced reliability and validity of the results justify the investment, particularly in regulated environments and for critical research applications. By following a well-defined and validated experimental protocol, researchers can confidently establish a robust analytical method for DPPC quantification, contributing to the generation of high-quality, reproducible scientific data.

References

Safety Operating Guide

Proper Disposal of (Rac)-DPPC-d6: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before handling (Rac)-DPPC-d6, it is crucial to consult the Safety Data Sheet (SDS) for the specific product you are using. In the absence of a specific SDS, the following general precautions for similar phospholipids (B1166683) should be taken. To the best of current knowledge, the chemical, physical, and toxicological properties of many phospholipids have not been thoroughly investigated.[2] Therefore, all chemicals should be handled with appropriate caution.[2]

Personal Protective Equipment (PPE):

When handling this compound, especially in its powdered form, it is essential to wear the following personal protective equipment to minimize exposure:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Respiratory Protection: A NIOSH-approved respirator is recommended to avoid inhaling the powder.[2]

  • Lab Coat: To protect skin and clothing.

Hazard Assessment

This compound is not classified as a hazardous waste under typical conditions and when not mixed with hazardous materials.[3][4][5] Saturated lipids like DPPC are relatively stable as powders.[6][7] The primary physical hazard associated with powdered lipids is the potential for dust formation, which in sufficient concentrations in the air, could pose an explosion hazard in the presence of an ignition source.[8]

Health Hazards:

  • May be harmful if swallowed, inhaled, or absorbed through the skin.[2]

  • May cause eye, skin, and respiratory tract irritation.[2]

Disposal of Solid this compound

For the disposal of solid, non-hazardous this compound, follow these steps:

  • Packaging:

    • Ensure the chemical is in a securely sealed, well-labeled container.

    • For final disposal, it is recommended to use at least two layers of packaging, such as placing the primary container in a sealed bag or a larger box to prevent spills.[4]

  • Labeling:

    • Clearly label the outer packaging as "Non-Hazardous Laboratory Waste" and identify the contents.

  • Final Disposal:

    • Laboratory personnel must transport the packaged waste directly to the facility's designated dumpster for non-hazardous solid waste.[4][5]

    • Do not place chemical waste in laboratory trash cans that are handled by custodial staff.[5]

Disposal of this compound Solutions

If the this compound has been dissolved in a solvent, the disposal method is dictated by the hazards of the solvent.

  • Aqueous Solutions: If dissolved in a non-hazardous aqueous buffer, it may be permissible to dispose of it down the drain with copious amounts of water, pending approval from your institution's Environmental Health and Safety (EHS) office.[5][9]

  • Organic Solvents: If dissolved in an organic solvent (e.g., chloroform), the mixture must be treated as hazardous waste. Collect the solution in a properly labeled, sealed waste container and dispose of it through your institution's hazardous waste management program.

Disposal of Empty Containers

Empty containers that held this compound should be managed as follows:

  • Rinsing: If the container held a solution, triple rinse it with a suitable solvent. The rinsate must be collected and disposed of as chemical waste.

  • Defacing Labels: Completely remove or deface the original chemical label to prevent misidentification.[5]

  • Disposal: The clean, defaced container can typically be disposed of in the regular trash or recycling, in accordance with your facility's procedures.

Quantitative Data Summary

PropertyData / Information
Synonyms (Rac)-129Y83-d6
Chemical Nature Deuterated phosphoglyceride
Primary Use Preparation of lipid monolayers, bilayers, and liposomes
Hazard Classification Not typically considered a hazardous waste when uncontaminated.[3][4]
Primary Hazards May cause eye, skin, and respiratory irritation.[2] Potential for dust explosion with fine powder.[8]
Storage Temperature For powdered saturated lipids: ≤ -16°C.[6][7] For solutions in organic solvents: -20°C ± 4°C.[6][7]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G cluster_start cluster_assessment Hazard Assessment cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_end start Start: this compound Disposal is_mixed Is it mixed with hazardous material? start->is_mixed is_solid Is it in solid form? is_mixed->is_solid No hazardous_waste Collect as hazardous waste for EHS pickup. is_mixed->hazardous_waste Yes package_solid Securely package and label as non-hazardous waste. is_solid->package_solid Yes is_aqueous Is the solvent aqueous and non-hazardous? is_solid->is_aqueous No (Solution) dispose_solid Lab personnel transport to designated dumpster. package_solid->dispose_solid end End of Disposal Process dispose_solid->end drain_disposal Drain disposal with copious water (EHS approval). is_aqueous->drain_disposal Yes is_aqueous->hazardous_waste No (Organic Solvent) drain_disposal->end hazardous_waste->end

Disposal workflow for this compound.

References

Personal protective equipment for handling (Rac)-DPPC-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (Rac)-DPPC-d6, a deuterated-labeled version of DPPC, a phosphoglyceride commonly used in the preparation of lipid monolayers, bilayers, and liposomes.[1] The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and proper management of this compound.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following recommendations are based on standard laboratory safety protocols for handling non-hazardous, fine powder chemicals. Users should always consult supplier-specific safety information and adhere to their institution's safety guidelines.

Personal Protective Equipment (PPE)

The appropriate selection of PPE is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended equipment for various laboratory operations.

OperationEye/Face ProtectionSkin ProtectionRespiratory Protection
Routine Handling & Weighing Safety glasses with side shields or chemical safety goggles.Chemical-resistant gloves (e.g., Nitrile rubber) and a standard lab coat.Recommended to handle in a well-ventilated area. A dust mask or a NIOSH-approved respirator may be used to minimize inhalation of fine particles.
Solution Preparation & Transfers Chemical safety goggles. A face shield is recommended if there is a risk of splashing.Chemical-resistant gloves and a lab coat.Not generally required with adequate local exhaust ventilation, such as a chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shield.Chemical-resistant gloves, lab coat, and disposable shoe covers.A NIOSH-approved respirator with a particulate filter is recommended for cleaning up spills of the powder.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is essential for the safe handling of this compound.

  • Preparation:

    • Ensure the work area (e.g., chemical fume hood, balance enclosure) is clean and uncluttered.

    • Confirm that all necessary PPE is available and in good condition.

    • Have spill cleanup materials readily accessible.

  • Weighing the Compound:

    • Perform all weighing operations within a chemical fume hood or a balance enclosure to minimize the inhalation of fine particles.

    • Use a micro-spatula to carefully transfer the desired amount of this compound to a tared container.

    • Avoid creating dust by handling the powder gently.

  • Preparing Solutions:

    • Conduct all solution preparations inside a chemical fume hood.

    • Slowly add the weighed this compound to the solvent to prevent splashing.

    • Ensure the container is securely capped before mixing or sonicating.

  • Post-Handling:

    • Clean all equipment and the work area thoroughly after use.

    • Dispose of all contaminated consumables and waste according to the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of unused this compound as non-hazardous chemical waste in accordance with local, state, and federal regulations. The original container should be tightly sealed and labeled.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be collected in a designated, sealed waste container and disposed of as solid chemical waste.

  • Solutions: Aqueous solutions of this compound can likely be disposed of down the drain with copious amounts of water, depending on the solvent and institutional policies. Solutions in organic solvents should be collected in an appropriate, labeled solvent waste container for hazardous waste disposal. Always consult your institution's hazardous waste disposal guidelines.

Workflow for Handling and Disposal of this compound

G Workflow for this compound Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area 1. Prepare Work Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh this compound in Fume Hood don_ppe->weigh prepare_solution 4. Prepare Solution in Fume Hood weigh->prepare_solution clean_area 5. Clean Work Area prepare_solution->clean_area dispose_waste 6. Dispose of Waste clean_area->dispose_waste remove_ppe 7. Doff PPE dispose_waste->remove_ppe wash_hands 8. Wash Hands remove_ppe->wash_hands

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Rac)-DPPC-d6
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(Rac)-DPPC-d6

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。